molecular formula C10H9BrO2 B1273434 7-bromo-6-methoxy-2,3-dihydro-1H-inden-1-one CAS No. 892152-26-0

7-bromo-6-methoxy-2,3-dihydro-1H-inden-1-one

Cat. No.: B1273434
CAS No.: 892152-26-0
M. Wt: 241.08 g/mol
InChI Key: VRVDFHCIYLDELF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-bromo-6-methoxy-2,3-dihydro-1H-inden-1-one is a useful research compound. Its molecular formula is C10H9BrO2 and its molecular weight is 241.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

7-bromo-6-methoxy-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO2/c1-13-8-5-3-6-2-4-7(12)9(6)10(8)11/h3,5H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRVDFHCIYLDELF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(CCC2=O)C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60393061
Record name 7-bromo-6-methoxy-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60393061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

892152-26-0
Record name 7-bromo-6-methoxy-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60393061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 7-bromo-6-methoxy-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a plausible synthetic pathway for 7-bromo-6-methoxy-2,3-dihydro-1H-inden-1-one, a valuable building block in medicinal chemistry and drug development. The synthesis involves a two-step process commencing with the preparation of the precursor, 6-methoxy-2,3-dihydro-1H-inden-1-one, followed by its regioselective bromination. This document outlines the experimental protocols, relevant quantitative data, and logical workflows to assist researchers in the successful synthesis of the target molecule.

Overview of the Synthetic Pathway

The synthesis of this compound is proposed to proceed via a two-step sequence:

  • Step 1: Friedel-Crafts Cyclization to form 6-methoxy-2,3-dihydro-1H-inden-1-one. This involves the intramolecular acylation of 3-(3-methoxyphenyl)propionic acid, typically facilitated by a strong acid catalyst such as polyphosphoric acid (PPA).

  • Step 2: Regioselective Bromination. The precursor, 6-methoxy-2,3-dihydro-1H-inden-1-one, is then brominated to introduce a bromine atom at the C7 position of the indanone ring. This step is crucial for achieving the desired final product and requires careful control of reaction conditions to ensure high regioselectivity.

The overall synthetic scheme is presented below:

Synthesis_Pathway cluster_0 Step 1: Friedel-Crafts Cyclization cluster_1 Step 2: Regioselective Bromination Starting_Material 3-(3-methoxyphenyl)propionic acid Precursor 6-methoxy-2,3-dihydro-1H-inden-1-one Starting_Material->Precursor   Polyphosphoric Acid (PPA), Heat    Target_Molecule This compound Precursor->Target_Molecule   Brominating Agent (e.g., NBS), Catalyst, Solvent   

Figure 1: Proposed two-step synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 6-methoxy-2,3-dihydro-1H-inden-1-one

The synthesis of the indanone precursor is achieved through an intramolecular Friedel-Crafts acylation of 3-(3-methoxyphenyl)propionic acid. Polyphosphoric acid (PPA) is a commonly used and effective catalyst for this type of cyclization.

Materials:

  • 3-(3-methoxyphenyl)propionic acid

  • Polyphosphoric acid (PPA)

  • Ice

  • Water (deionized)

  • Dichloromethane (DCM) or other suitable extraction solvent

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, heating mantle, separatory funnel, etc.)

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer and a calcium chloride drying tube, place 3-(3-methoxyphenyl)propionic acid.

  • Add polyphosphoric acid (typically 10-20 times the weight of the carboxylic acid).

  • Heat the mixture with stirring in an oil bath at a temperature of 80-100 °C for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

  • The resulting aqueous solution is extracted three times with dichloromethane.

  • The combined organic layers are washed successively with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 6-methoxy-2,3-dihydro-1H-inden-1-one.

Quantitative Data (Literature-derived for analogous reactions):

ParameterValueReference
Starting Material3-(aryl)propionic acids[1]
CatalystPolyphosphoric Acid (PPA)[1]
Temperature100 °C[1]
Reaction Time4 hours[1]
YieldGenerally good to excellent (>90% in some cases)[2]
Step 2: Synthesis of this compound

The regioselective bromination of 6-methoxy-2,3-dihydro-1H-inden-1-one at the C7 position is a critical and potentially challenging step. The methoxy group at C6 is an ortho-para directing group. The para position is blocked, and of the two ortho positions (C5 and C7), the C7 position is sterically hindered by the adjacent carbonyl group. Therefore, achieving high selectivity for the 7-bromo isomer may require specific reaction conditions. N-Bromosuccinimide (NBS) is a common and often milder brominating agent for aromatic systems.

Materials:

  • 6-methoxy-2,3-dihydro-1H-inden-1-one

  • N-Bromosuccinimide (NBS)

  • Anhydrous solvent (e.g., acetonitrile, dichloromethane, or carbon tetrachloride)

  • Catalyst (optional, e.g., a Lewis acid or a radical initiator depending on the desired mechanism)

  • Water (deionized)

  • Saturated sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware

  • Rotary evaporator

Proposed Procedure:

  • In a round-bottom flask protected from light, dissolve 6-methoxy-2,3-dihydro-1H-inden-1-one in a suitable anhydrous solvent.

  • Add N-Bromosuccinimide (1.0-1.1 equivalents) to the solution.

  • If required, add a catalyst. For electrophilic aromatic substitution, a mild Lewis acid could be employed. For a radical pathway (less likely to be selective on the aromatic ring in this case), a radical initiator like AIBN would be used.

  • Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and quench any remaining NBS by washing with a saturated solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product will likely be a mixture of isomers and should be purified by column chromatography on silica gel to isolate the desired this compound.

Quantitative Data (Expected):

ParameterValueNotes
Starting Material6-methoxy-2,3-dihydro-1H-inden-1-one-
ReagentN-Bromosuccinimide (NBS)1.0-1.1 eq.
YieldModerate to goodHighly dependent on regioselectivity.
PurityRequires careful purificationColumn chromatography is recommended.

Workflow and Logic Diagrams

The following diagrams illustrate the experimental workflow and the logical relationship of the synthesis steps.

Experimental_Workflow cluster_step1 Step 1: Synthesis of Precursor cluster_step2 Step 2: Bromination Reactants_1 Mix 3-(3-methoxyphenyl)propionic acid and PPA Reaction_1 Heat and Stir (80-100 °C, 2-4h) Reactants_1->Reaction_1 Workup_1 Quench with ice, Extract with DCM Reaction_1->Workup_1 Purification_1 Wash, Dry, Concentrate, and Purify Workup_1->Purification_1 Product_1 6-methoxy-2,3-dihydro-1H-inden-1-one Purification_1->Product_1 Reactants_2 Dissolve Precursor in Anhydrous Solvent Product_1->Reactants_2 Use as starting material Reaction_2 Add NBS and Catalyst (if any), Stir Reactants_2->Reaction_2 Workup_2 Quench, Extract, Wash Reaction_2->Workup_2 Purification_2 Dry, Concentrate, and Purify (Column Chromatography) Workup_2->Purification_2 Final_Product This compound Purification_2->Final_Product Logical_Relationship Start Commercially Available Starting Material: 3-(3-methoxyphenyl)propionic acid Step1 Step 1: Intramolecular Friedel-Crafts Acylation Start->Step1 Intermediate Key Intermediate: 6-methoxy-2,3-dihydro-1H-inden-1-one Step1->Intermediate Step2 Step 2: Regioselective Electrophilic Bromination Intermediate->Step2 Final Target Molecule: This compound Step2->Final

References

synthesis of 7-bromo-6-methoxy-1-indanone from hydrocinnamic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a viable synthetic pathway for the preparation of 7-bromo-6-methoxy-1-indanone, a valuable intermediate in pharmaceutical and chemical research, starting from hydrocinnamic acid. The described methodology is based on established chemical transformations, including catalytic hydrogenation, intramolecular Friedel-Crafts acylation, and regioselective aromatic bromination. This document provides detailed experimental protocols, a summary of reaction parameters, and a visual representation of the synthetic workflow.

Synthetic Strategy Overview

The synthesis of 7-bromo-6-methoxy-1-indanone from hydrocinnamic acid is a multi-step process. A direct functionalization of the hydrocinnamic acid backbone is challenging. Therefore, a more practical approach involves starting from a commercially available precursor, m-methoxycinnamic acid, which already possesses the required methoxy group at the desired position. The overall synthetic workflow can be summarized in three key stages:

  • Formation of the Propanoic Acid Sidechain: Catalytic hydrogenation of m-methoxycinnamic acid to produce 3-(3-methoxyphenyl)propanoic acid.

  • Intramolecular Cyclization: Friedel-Crafts acylation of 3-(3-methoxyphenyl)propanoic acid to yield the key intermediate, 6-methoxy-1-indanone.

  • Regioselective Bromination: Introduction of a bromine atom at the C-7 position of the indanone ring to afford the final product, 7-bromo-6-methoxy-1-indanone.

Experimental Workflow

Synthesis_Workflow cluster_0 Step 1: Hydrogenation cluster_1 Step 2: Cyclization cluster_2 Step 3: Bromination start m-Methoxycinnamic acid step1_reagents H₂, 10% Pd/C Ethanol start->step1_reagents intermediate1 3-(3-Methoxyphenyl)propanoic acid step1_reagents->intermediate1 step2_reagents Polyphosphoric Acid (PPA) Heat intermediate1->step2_reagents intermediate2 6-Methoxy-1-indanone step2_reagents->intermediate2 step3_reagents Br₂ Acetic Acid intermediate2->step3_reagents final_product 7-Bromo-6-methoxy-1-indanone step3_reagents->final_product

Figure 1: Synthetic workflow for 7-bromo-6-methoxy-1-indanone.

Data Presentation

Table 1: Summary of Reaction Parameters and Yields

StepReactionStarting MaterialKey ReagentsSolventTemperature (°C)Time (h)ProductYield (%)
1Hydrogenationm-Methoxycinnamic acidH₂, 10% Pd/CEthanolRoom Temperature2-43-(3-Methoxyphenyl)propanoic acid>95
2Friedel-Crafts Cyclization3-(3-Methoxyphenyl)propanoic acidPolyphosphoric Acid (PPA)-1001-26-Methoxy-1-indanone80-90
3Bromination6-Methoxy-1-indanoneBromine (Br₂)Acetic AcidRoom Temperature1-37-Bromo-6-methoxy-1-indanone70-80

Experimental Protocols

Step 1: Synthesis of 3-(3-Methoxyphenyl)propanoic acid

This procedure is adapted from the hydrogenation of cinnamic acid derivatives.[1]

Materials:

  • m-Methoxycinnamic acid (1.0 eq)

  • 10% Palladium on charcoal (Pd/C) (0.05 eq)

  • Ethanol

  • Hydrogen gas (H₂)

Procedure:

  • In a suitable hydrogenation vessel, dissolve m-methoxycinnamic acid in ethanol.

  • Carefully add 10% Pd/C to the solution.

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by the cessation of hydrogen uptake or by TLC/LC-MS. The reaction is typically complete within 2-4 hours.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Remove the catalyst by filtration through a pad of Celite®.

  • Wash the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure to yield 3-(3-methoxyphenyl)propanoic acid as a solid, which can be used in the next step without further purification.

Step 2: Synthesis of 6-Methoxy-1-indanone

This protocol is based on the general procedure for intramolecular Friedel-Crafts acylation using polyphosphoric acid (PPA).[2][3]

Materials:

  • 3-(3-Methoxyphenyl)propanoic acid (1.0 eq)

  • Polyphosphoric acid (PPA) (10-20 times the weight of the starting material)

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer and a thermometer, add polyphosphoric acid.

  • Heat the PPA to approximately 70-80 °C with stirring.

  • Slowly add 3-(3-methoxyphenyl)propanoic acid to the hot PPA.

  • Increase the temperature to 100 °C and stir the mixture for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

  • The product will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with water until the filtrate is neutral.

  • The crude 6-methoxy-1-indanone can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Step 3: Synthesis of 7-Bromo-6-methoxy-1-indanone

This procedure is based on the principles of regioselective bromination of activated aromatic rings.[4][5][6] The methoxy group at C-6 is an ortho, para-director, activating the C-5 and C-7 positions. The C-7 position is sterically less hindered, and electrophilic substitution is expected to occur preferentially at this site.

Materials:

  • 6-Methoxy-1-indanone (1.0 eq)

  • Bromine (Br₂) (1.0-1.1 eq)

  • Glacial acetic acid

Procedure:

  • In a fume hood, dissolve 6-methoxy-1-indanone in glacial acetic acid in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine in glacial acetic acid dropwise to the stirred solution of the indanone. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-3 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Pour the reaction mixture into a large volume of cold water.

  • The product will precipitate as a solid. Collect the solid by vacuum filtration and wash it with water.

  • The crude 7-bromo-6-methoxy-1-indanone can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Disclaimer: The provided experimental protocols are intended for informational purposes only and should be performed by qualified personnel in a well-equipped laboratory, following all necessary safety precautions.

References

An In-depth Technical Guide to the Friedel-Crafts Cyclization for the Synthesis of 6-Methoxy-1-indanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the intramolecular Friedel-Crafts acylation used to synthesize 6-methoxy-1-indanone from 3-(3-methoxyphenyl)propanoic acid. The 1-indanone scaffold is a privileged structure in medicinal chemistry, notably as a core component in therapeutics for neurodegenerative diseases such as Alzheimer's.[1] This document details the reaction mechanism, provides established experimental protocols, presents comparative data for different catalytic systems, and includes visualizations to elucidate the synthetic workflow and underlying chemical principles.

Introduction

The 1-indanone framework is a key structural motif in a multitude of biologically active compounds. Its synthesis is of significant interest to the pharmaceutical industry, particularly in the development of agents targeting central nervous system disorders. The intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids is a classic and robust method for constructing the 1-indanone core.[1] This electrophilic aromatic substitution reaction involves the cyclization of an acyl group onto the aromatic ring, typically promoted by a Brønsted or Lewis acid.

This guide focuses on the synthesis of 6-methoxy-1-indanone, a valuable intermediate in the preparation of various pharmacologically active molecules. The strategic placement of the methoxy group at the 6-position influences the electronic properties and biological activity of its derivatives.

Reaction Mechanism and Regioselectivity

The intramolecular Friedel-Crafts acylation proceeds via a well-established electrophilic aromatic substitution mechanism. The key steps are:

  • Generation of the Acylium Ion: The carboxylic acid of the starting material, 3-(3-methoxyphenyl)propanoic acid, is activated by a strong acid catalyst (e.g., polyphosphoric acid) to form a highly electrophilic acylium ion intermediate.

  • Intramolecular Electrophilic Attack: The electron-rich aromatic ring attacks the acylium ion in an intramolecular fashion.

  • Deprotonation and Aromatization: A proton is eliminated from the intermediate sigma complex to restore aromaticity, yielding the cyclized 1-indanone product.

Regioselectivity: The methoxy group (-OCH₃) on the phenyl ring of the starting material is an activating, ortho-, para-directing group. In the cyclization of 3-(3-methoxyphenyl)propanoic acid, the electrophilic attack will preferentially occur at the position para to the methoxy group due to steric hindrance at the ortho positions. This regioselectivity leads to the desired product, 6-methoxy-1-indanone, over the 4-methoxy isomer.

Friedel_Crafts_Mechanism start 3-(3-methoxyphenyl)propanoic acid catalyst Acid Catalyst (e.g., PPA) start->catalyst Activation acylium Acylium Ion Intermediate catalyst->acylium Forms sigma Sigma Complex acylium->sigma Intramolecular Attack product 6-Methoxy-1-indanone sigma->product Deprotonation deprotonation -H+ sigma->deprotonation

Figure 1: General mechanism of the intramolecular Friedel-Crafts acylation.

Experimental Protocols

Detailed methodologies for the synthesis of 6-methoxy-1-indanone are provided below. The polyphosphoric acid (PPA) method is a classic and widely used approach, while the use of trifluoromethanesulfonic acid represents a more modern alternative.

Protocol 1: Cyclization using Polyphosphoric Acid (PPA)

This protocol is a robust and commonly employed method for the cyclization of 3-arylpropanoic acids.

Materials:

  • 3-(3-methoxyphenyl)propanoic acid

  • Polyphosphoric acid (PPA)

  • Ice

  • Water

  • Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer and a thermometer, place polyphosphoric acid.

  • Heat the PPA to 60-70 °C with stirring to reduce its viscosity.

  • Slowly add 3-(3-methoxyphenyl)propanoic acid to the stirred PPA.

  • Heat the reaction mixture to 80-90 °C and maintain this temperature with vigorous stirring for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with stirring.

  • Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude 6-methoxy-1-indanone by recrystallization (e.g., from methanol) or column chromatography on silica gel.

Protocol 2: Cyclization using Trifluoromethanesulfonic Acid

This method utilizes a strong Brønsted acid and can often be performed under milder conditions.

Materials:

  • 3-(3-methoxyphenyl)propanoic acid

  • Trifluoromethanesulfonic acid (TfOH)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Ice-water

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a pressure tube or a sealed flask, dissolve 3-(3-methoxyphenyl)propanoic acid (1 equivalent) in anhydrous dichloromethane.

  • Cool the solution in an ice bath and slowly add trifluoromethanesulfonic acid (2-3 equivalents).

  • Seal the vessel and heat the reaction mixture to 80 °C in an oil bath.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, cool the reaction mixture and carefully pour it into ice-water.

  • Extract the mixture with dichloromethane (3 x 30 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the resulting crude product by flash column chromatography on silica gel.

Data Presentation

The following tables summarize the quantitative data for the synthesis of 6-methoxy-1-indanone and its characterization.

Table 1: Comparison of Catalytic Systems for the Synthesis of 6-Methoxy-1-indanone

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Polyphosphoric AcidNeat80-901-275-85General Procedure
Trifluoromethanesulfonic AcidCH₂Cl₂801-3~80Adapted from similar syntheses
Methane Sulfonic AcidNeat1002~95For analogous compounds
Tb(OTf)₃Chlorobenzene2502~45For analogous compounds

Table 2: Physical and Spectroscopic Data for 6-Methoxy-1-indanone

PropertyValue
CAS Number 13623-25-1
Molecular Formula C₁₀H₁₀O₂
Molecular Weight 162.19 g/mol
Appearance White to light yellow crystalline powder
Melting Point 105-109 °C
¹H NMR (CDCl₃, MHz) δ 7.35 (d, J=8.4 Hz, 1H), 6.90 (dd, J=8.4, 2.4 Hz, 1H), 6.85 (d, J=2.4 Hz, 1H), 3.85 (s, 3H), 3.05 (t, J=5.8 Hz, 2H), 2.65 (t, J=5.8 Hz, 2H)
¹³C NMR (CDCl₃, MHz) δ 205.8, 165.2, 148.1, 131.0, 125.0, 115.8, 108.2, 55.7, 36.4, 25.8
IR (KBr, cm⁻¹) ~1700 (C=O), ~1600, ~1490 (aromatic C=C), ~1250 (C-O)
Mass Spectrum (m/z) 162 (M⁺), 134, 105

Experimental Workflow Visualization

The overall experimental process follows a logical sequence from preparation to purification.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start_material 3-(3-methoxyphenyl)propanoic acid mixing Mixing of Reagents start_material->mixing catalyst Acid Catalyst (PPA or TfOH) catalyst->mixing glassware Dry Glassware & Stirring glassware->mixing heating Heating & Monitoring (TLC) mixing->heating quench Quenching with Ice-Water heating->quench extraction Solvent Extraction quench->extraction wash Washing of Organic Layer extraction->wash drying Drying and Concentration wash->drying purify Recrystallization or Chromatography drying->purify product Pure 6-Methoxy-1-indanone purify->product

Figure 2: General experimental workflow for the synthesis of 6-methoxy-1-indanone.

Conclusion

The intramolecular Friedel-Crafts cyclization of 3-(3-methoxyphenyl)propanoic acid is an efficient and reliable method for the synthesis of 6-methoxy-1-indanone. The choice of catalyst, with polyphosphoric acid being a traditional and effective option, significantly influences the reaction conditions and outcomes. This technical guide provides researchers and drug development professionals with the necessary details to successfully synthesize this important building block for various therapeutic agents. The provided protocols and data serve as a solid foundation for further research and development in this area.

References

Regioselective Bromination of 6-Methoxy-2,3-dihydro-1H-inden-1-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the regioselective bromination of 6-methoxy-2,3-dihydro-1H-inden-1-one, a key intermediate in the synthesis of various pharmaceutical compounds. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes diagrams to illustrate reaction pathways and workflows, offering valuable insights for researchers in medicinal chemistry and process development.

Introduction

6-Methoxy-2,3-dihydro-1H-inden-1-one is a versatile building block in organic synthesis. The introduction of a bromine atom onto its aromatic ring through electrophilic substitution is a critical transformation for further functionalization, such as in cross-coupling reactions. The position of bromination is directed by the activating effect of the methoxy group and the deactivating effect of the carbonyl group. The methoxy group at the C6 position directs electrophiles to the ortho (C5 and C7) and para positions. However, the para position is blocked. The carbonyl group at C1 deactivates the aromatic ring, particularly at the ortho (C7) and para (C5) positions to a lesser extent. Therefore, the regioselectivity of bromination is a delicate balance between these electronic effects, and the choice of brominating agent and reaction conditions is crucial to achieving the desired isomer. The primary products of interest are 5-bromo-6-methoxy-2,3-dihydro-1H-inden-1-one and 7-bromo-6-methoxy-2,3-dihydro-1H-inden-1-one.

Reaction Pathways

The regioselective bromination of 6-methoxy-2,3-dihydro-1H-inden-1-one can proceed via different pathways depending on the reagents and conditions employed. The two primary isomers formed are the 5-bromo and the 7-bromo derivatives.

cluster_main 6-methoxy-2,3-dihydro-1H-inden-1-one 6-methoxy-2,3-dihydro-1H-inden-1-one 5-bromo-6-methoxy-2,3-dihydro-1H-inden-1-one 5-bromo-6-methoxy-2,3-dihydro-1H-inden-1-one 6-methoxy-2,3-dihydro-1H-inden-1-one->5-bromo-6-methoxy-2,3-dihydro-1H-inden-1-one Brominating Agent A Conditions A This compound This compound 6-methoxy-2,3-dihydro-1H-inden-1-one->this compound Brominating Agent B Conditions B cluster_workflow start Start dissolve Dissolve Substrate in Benzene start->dissolve add_reagents Add NBS and AIBN (catalytic) dissolve->add_reagents stir Stir at Room Temp for 15h add_reagents->stir workup Work-up: Remove Benzene, Add Water stir->workup filter Vacuum Filtration workup->filter dry Dry the Product filter->dry end End dry->end

An In-depth Technical Guide to 7-Bromo-6-methoxy-1-indanone (CAS Number: 892152-26-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Bromo-6-methoxy-1-indanone, with the CAS number 892152-26-0, is a halogenated and methoxy-substituted derivative of 1-indanone. The 1-indanone scaffold is a core structure in many biologically active compounds, exhibiting a wide range of pharmacological properties.[1][2] This technical guide provides a comprehensive overview of the known properties, structure, and potential applications of 7-Bromo-6-methoxy-1-indanone, drawing from available scientific literature and chemical databases. While specific experimental data for this particular compound is limited, this guide also extrapolates information from closely related analogs and the broader class of 1-indanones to provide a thorough understanding of its potential characteristics and areas of application.

Chemical Structure and Properties

The chemical structure of 7-Bromo-6-methoxy-1-indanone combines the bicyclic core of indanone with a bromine atom at the 7-position and a methoxy group at the 6-position of the aromatic ring. This substitution pattern is crucial in defining its chemical reactivity and potential biological activity.

Chemical Structure:

Caption: 2D structure of 7-Bromo-6-methoxy-1-indanone.

Physicochemical Properties
PropertyValueSource/Analog
CAS Number 892152-26-0-
Molecular Formula C₁₀H₉BrO₂[3]
Molecular Weight 241.08 g/mol
Appearance Solid
Melting Point Not available (A related compound, 4-Bromo-7-methoxy-1-indanone, has a melting point of 134-138 °C)
Boiling Point Not available-
Solubility Expected to be soluble in organic solvents like dichloromethane and ethyl acetate.General chemical principles

Synthesis

A detailed, peer-reviewed synthesis protocol specifically for 7-Bromo-6-methoxy-1-indanone is not currently published. However, the synthesis of structurally related halo-indanones and methoxy-indanones typically involves intramolecular Friedel-Crafts acylation of a corresponding 3-arylpropionic acid.[2][4][5]

A plausible synthetic approach could start from a suitably substituted benzene derivative, followed by reactions to introduce the propionic acid side chain, and subsequent cyclization.

General Synthetic Workflow (Hypothetical)

G start Substituted Benzene Derivative step1 Friedel-Crafts Acylation/Alkylation start->step1 intermediate1 Aryl Propionic Acid Precursor step1->intermediate1 step2 Cyclization (e.g., with PPA or other acid catalyst) intermediate1->step2 product 7-Bromo-6-methoxy-1-indanone step2->product

Caption: A generalized synthetic workflow for 1-indanones.

A documented synthesis for the related compound, 7-Bromo-1-indanone, involves a three-step process starting from o-bromoacetophenone.[6] This procedure includes an alpha-methylene reaction, electrophilic addition, and an intramolecular Friedel-Crafts alkylation.[6]

Potential Biological and Pharmacological Activities

While no specific biological studies have been published for 7-Bromo-6-methoxy-1-indanone, the 1-indanone core is a well-established pharmacophore with a broad spectrum of activities.[1][2]

Derivatives of 1-indanone have been reported to possess:

  • Antiviral activity [2]

  • Anti-inflammatory properties [2]

  • Analgesic effects [2]

  • Antimalarial activity [2]

  • Antibacterial properties [2]

  • Anticancer activity [2]

  • Applications in the treatment of neurodegenerative diseases , such as Alzheimer's disease.[1]

The presence of the bromine atom and the methoxy group on the aromatic ring of 7-Bromo-6-methoxy-1-indanone would significantly influence its electronic and lipophilic properties, thereby modulating its interaction with biological targets. For instance, methoxy-substituted 2-benzylidene-1-indanone derivatives have been investigated as antagonists for adenosine A1 and A2A receptors, which are implicated in neurological conditions.[7]

Experimental Protocols

Detailed experimental protocols for the synthesis or biological evaluation of 7-Bromo-6-methoxy-1-indanone are not available in the cited literature. However, general procedures for the synthesis and analysis of similar indanone derivatives can be found in various organic chemistry resources.

General Protocol for Thin Layer Chromatography (TLC) Monitoring of Indanone Synthesis

A general protocol for monitoring the progress of an indanone synthesis reaction by TLC, as adapted from a procedure for a related compound, is as follows:[8]

  • Sample Preparation: Dissolve a small amount of the reaction mixture in a suitable solvent (e.g., ethyl acetate).

  • TLC Plate: Use silica gel 60 F₂₅₄ plates.

  • Eluent: A common eluent system for indanones is a mixture of hexanes and ethyl acetate (e.g., 3:1 v/v).[8]

  • Visualization: Visualize the spots under a UV lamp (254 nm) and/or by staining with a potassium permanganate solution or a ceric ammonium molybdate stain followed by heating.[8]

Signaling Pathways

There is no direct evidence linking 7-Bromo-6-methoxy-1-indanone to any specific signaling pathways. However, given the known activities of other indanone derivatives, it is plausible that this compound could modulate pathways involved in inflammation, cell proliferation, or neuronal function. For example, some indanone analogs have been shown to exert their effects through pathways relevant to neurodegenerative diseases.[1] Further research is required to elucidate the specific molecular targets and signaling cascades affected by 7-Bromo-6-methoxy-1-indanone.

Conclusion

7-Bromo-6-methoxy-1-indanone is a substituted indanone with potential for further investigation in medicinal chemistry and drug discovery. While specific experimental data for this compound is scarce, its structural similarity to other biologically active indanones suggests that it may possess interesting pharmacological properties. This technical guide serves as a foundational resource for researchers, highlighting the current state of knowledge and identifying key areas where further experimental work is needed to fully characterize its properties and potential applications. The lack of detailed public data underscores an opportunity for novel research into the synthesis, characterization, and biological evaluation of this compound.

References

The Emerging Role of 7-Bromo-6-methoxy-2,3-dihydro-1H-inden-1-one in Medicinal Chemistry: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid framework and amenability to substitution have made it a focal point for the development of novel therapeutic agents across various disease areas. This technical guide delves into the specific role and potential of 7-bromo-6-methoxy-2,3-dihydro-1H-inden-1-one, a halogenated and methoxylated derivative of the 1-indanone core. While direct research on this specific molecule is limited, this paper will explore its significance by examining the synthesis, biological activities, and mechanisms of action of structurally related bromo-methoxy substituted 1-indanones. This analysis will provide a foundational understanding for researchers looking to explore the therapeutic potential of this and similar compounds.

Introduction: The 1-Indanone Scaffold in Drug Discovery

The 1-indanone core, consisting of a fused benzene and cyclopentanone ring system, is a versatile template for the design of pharmacologically active molecules.[1][2] Derivatives of this scaffold have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antiviral, anticancer, and neuroprotective effects.[1][3] The substitution pattern on the aromatic and cyclopentanone rings plays a crucial role in determining the specific biological target and potency of these compounds. Notably, the presence of methoxy and halogen substituents has been shown to significantly influence the medicinal chemistry profile of many drug candidates.

Synthesis of Substituted 1-Indanones

The synthesis of 1-indanone derivatives often involves intramolecular Friedel-Crafts reactions.[4] While a specific synthesis for this compound is not extensively documented in publicly available literature, a plausible synthetic route can be extrapolated from the synthesis of analogous compounds.

For instance, the synthesis of 2-bromo-6-methoxy-3-phenyl-1-indanone involves a Nazarov cyclization of a chalcone precursor, followed by bromination.[1][4] Another relevant example is the synthesis of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one, which is achieved through the bromination of the corresponding 5,7-dimethoxy-1-indanone using N-bromosuccinimide (NBS).[5]

Proposed Experimental Protocol for the Synthesis of this compound:

A potential synthetic pathway could involve the following steps:

  • Preparation of 6-methoxy-2,3-dihydro-1H-inden-1-one: This starting material can be synthesized via an intramolecular Friedel-Crafts acylation of 3-(3-methoxyphenyl)propanoic acid.

  • Bromination: The subsequent step would involve the selective bromination of 6-methoxy-2,3-dihydro-1H-inden-1-one at the 7-position. This could be achieved using a suitable brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction conditions, including solvent and temperature, would need to be optimized to ensure regioselectivity.

The following diagram illustrates a generalized workflow for the synthesis and evaluation of substituted 1-indanones.

G Generalized Workflow for 1-Indanone Derivative Development cluster_synthesis Synthesis cluster_evaluation Biological Evaluation A Starting Materials (e.g., Substituted Phenylpropanoic Acid) B Intramolecular Friedel-Crafts Acylation A->B C 1-Indanone Core B->C D Functionalization (e.g., Bromination, Alkylation) C->D E Target Indanone Derivative D->E F In vitro Assays (e.g., Enzyme Inhibition, Cytotoxicity) E->F Screening G Identification of Active Compounds F->G H Mechanism of Action Studies G->H I In vivo Studies (Animal Models) H->I J Lead Optimization I->J J->D SAR-guided Modification

A generalized workflow for the development of substituted indanones.

Potential Biological Activities and Mechanisms of Action

Based on the known biological activities of structurally similar bromo-methoxy substituted 1-indanones, this compound is anticipated to exhibit a range of pharmacological effects.

Anticancer Activity

Many 1-indanone derivatives have demonstrated potent anticancer properties.[1][3] For example, certain derivatives act as inhibitors of tubulin polymerization, a critical process in cell division, leading to cell cycle arrest and apoptosis in cancer cells. The substitution pattern on the indanone scaffold is critical for this activity.

The potential mechanism of action for anticancer activity is illustrated below:

G Potential Anticancer Mechanism of 1-Indanone Derivatives Indanone 1-Indanone Derivative Tubulin Tubulin Polymerization Indanone->Tubulin Inhibition Microtubules Microtubule Formation Tubulin->Microtubules Disruption of CellCycle Cell Cycle Arrest (G2/M Phase) Microtubules->CellCycle Leads to Apoptosis Apoptosis CellCycle->Apoptosis

Potential anticancer mechanism of 1-indanone derivatives.
Neuroprotective Activity

Substituted 1-indanones have emerged as promising agents for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[2] One of the key mechanisms is the inhibition of acetylcholinesterase (AChE), an enzyme that degrades the neurotransmitter acetylcholine. Donepezil, a well-known drug for Alzheimer's disease, features a substituted indanone core.[2]

The following diagram depicts the role of 1-indanone derivatives in acetylcholinesterase inhibition:

G Acetylcholinesterase Inhibition by 1-Indanone Derivatives Indanone 1-Indanone Derivative AChE Acetylcholinesterase (AChE) Indanone->AChE Inhibition SynapticCleft Increased Acetylcholine in Synaptic Cleft Acetylcholine Acetylcholine Hydrolysis Hydrolysis AChE->Hydrolysis Catalyzes Acetylcholine->Hydrolysis Neurotransmission Enhanced Cholinergic Neurotransmission SynapticCleft->Neurotransmission

Mechanism of acetylcholinesterase inhibition by 1-indanone derivatives.
Kinase Inhibition

The development of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one as a precursor for kinase inhibitors highlights another potential therapeutic application.[5] Kinases are crucial signaling proteins, and their dysregulation is implicated in various diseases, including cancer. The indanone scaffold can serve as a template for designing molecules that bind to the ATP-binding pocket of specific kinases, thereby inhibiting their activity.

Quantitative Data of Structurally Related Indanone Derivatives

While specific quantitative data for this compound is not available, the following table summarizes the biological activity of some related substituted 1-indanone derivatives to provide a comparative perspective.

Compound IDSubstitution PatternTarget/Cell LineActivity (IC50/Kd)Reference
Donepezil 5,6-dimethoxy-2-[[(phenylmethyl)amino]methyl]-2,3-dihydro-1H-inden-1-oneAcetylcholinesterase (AChE)5.7 nM (IC50)[2]
Compound 8 2-(4-fluorobenzylidene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-oneα-synuclein fibrils9.0 nM (Kd)[6]
Compound 32 2-(4-fluorobenzylidene)-5,6-dihydroxy-2,3-dihydro-1H-inden-1-oneα-synuclein fibrils18.8 nM (Kd)[6]

This table presents data for structurally related compounds to infer the potential activity of the title compound. IC50 represents the half-maximal inhibitory concentration, and Kd represents the dissociation constant.

Future Directions and Conclusion

This compound represents an intriguing yet underexplored molecule in medicinal chemistry. Based on the extensive research on the broader class of substituted 1-indanones, this compound holds significant potential for development as a therapeutic agent, particularly in the areas of oncology and neurodegenerative diseases.

Future research should focus on:

  • Developing a robust and efficient synthesis for this compound.

  • Systematic biological screening to identify its primary cellular targets.

  • Structure-activity relationship (SAR) studies to optimize its potency and selectivity.

  • Elucidation of its precise mechanism of action through biochemical and cellular assays.

References

The Emergence of Bromo-Methoxy-Indanone Derivatives: A Technical Guide to Their Discovery, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, initial characterization, and therapeutic exploration of bromo-methoxy-indanone derivatives. These compounds have garnered significant interest in medicinal chemistry due to their versatile scaffold and promising biological activities across various therapeutic areas, including neurodegenerative diseases and oncology. This document details their synthesis, quantitative biological data, and the signaling pathways through which they exert their effects.

Discovery and Initial Synthesis

The indanone scaffold, a bicyclic structure composed of a fused benzene and cyclopentanone ring, is a privileged motif in medicinal chemistry, found in both natural products and synthetic drugs.[1] The introduction of bromo and methoxy substituents onto this core structure has been a key strategy in the development of novel therapeutic agents, allowing for the fine-tuning of their pharmacological properties.

The synthesis of bromo-methoxy-indanone derivatives is often achieved through multi-step chemical processes. Common synthetic routes include Friedel-Crafts acylation to form the indanone ring, followed by regioselective bromination.[1] Another prominent method is the Nazarov cyclization of chalcone precursors, which can then be subjected to bromination.[2] For instance, 2-bromo-6-methoxy-3-phenyl-1-indanone can be synthesized from a chalcone precursor via a Nazarov reaction followed by treatment with bromine.[2] The Suzuki-Miyaura cross-coupling reaction has also been employed to further functionalize bromo-indanones, highlighting the synthetic versatility of these intermediates.[3]

Quantitative Biological Activity

Bromo-methoxy-indanone derivatives have been primarily investigated for their potent activity as cholinesterase inhibitors and adenosine receptor antagonists. The following tables summarize the key quantitative data from initial characterization studies.

Compound IDSubstitution PatternTargetActivity (IC₅₀/Kᵢ)Reference
Series 1 Methoxy-2-benzylidene-1-indanoneAdenosine A₁ Receptor (rat)Kᵢ = 41 nM[4]
Adenosine A₂ₐ Receptor (rat)Kᵢ = 97 nM[4]
Series 2 Indanone Derivative 9Acetylcholinesterase (AChE)IC₅₀ = 14.8 nM
Indanone Derivative 14Acetylcholinesterase (AChE)IC₅₀ = 18.6 nM
Series 3 Indanone Derivative 54Acetylcholinesterase (AChE)IC₅₀ = 14.06 µM
Indanone Derivative 56Acetylcholinesterase (AChE)IC₅₀ = 12.30 µM
Indanone Derivative 64Acetylcholinesterase (AChE)IC₅₀ = 12.01 µM[5]

Key Biological Targets and Signaling Pathways

The therapeutic potential of bromo-methoxy-indanone derivatives stems from their interaction with key biological targets involved in the pathophysiology of various diseases.

Acetylcholinesterase Inhibition in Alzheimer's Disease

A primary area of investigation for these compounds is the treatment of Alzheimer's disease. Many indanone derivatives have been designed as inhibitors of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[6][7] By inhibiting AChE, these compounds increase the levels of acetylcholine in the brain, a strategy known to improve cognitive function in Alzheimer's patients. Some derivatives also exhibit multi-target activity by inhibiting the aggregation of amyloid-beta peptides, a hallmark of Alzheimer's pathology.

AChE_Inhibition cluster_reaction Synaptic Cleft ACh Acetylcholine AChE Acetylcholinesterase (AChE) ACh->AChE Binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate Catalyzes Indanone Bromo-Methoxy-Indanone Derivative Indanone->AChE Breakdown Hydrolysis Inhibition Inhibition

Acetylcholinesterase Inhibition by Bromo-Methoxy-Indanone Derivatives.
Adenosine A₂ₐ Receptor Antagonism in Neurodegenerative Disorders

Methoxy-substituted indanone derivatives have shown promise as antagonists of the adenosine A₂ₐ receptor, a G-protein coupled receptor highly expressed in the brain.[4] The A₂ₐ receptor is implicated in the modulation of dopaminergic neurotransmission, and its antagonism is a therapeutic strategy for Parkinson's disease and other neurological conditions. By blocking the A₂ₐ receptor, these compounds can help to restore motor control and may offer neuroprotective effects. The signaling cascade initiated by A₂ₐ receptor activation typically involves the Gs protein, leading to an increase in intracellular cyclic AMP (cAMP) levels.

A2A_Signaling Ligand Adenosine Receptor Adenosine A₂ₐ Receptor Ligand->Receptor Activates Gs Gs Protein Receptor->Gs Activates Indanone Bromo-Methoxy-Indanone Derivative (Antagonist) Indanone->Receptor Blocks AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates

Adenosine A₂ₐ Receptor Signaling Pathway and Antagonism.

Experimental Protocols

This section provides a representative, detailed methodology for the synthesis of a bromo-methoxy-indanone derivative, based on established chemical principles.

Synthesis of 2-Bromo-6-methoxy-3-phenyl-1-indanone

This protocol outlines a two-step synthesis starting from a chalcone precursor.

Step 1: Nazarov Cyclization to 6-methoxy-3-phenyl-1-indanone

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the chalcone precursor (1 equivalent) in trifluoroacetic acid.

  • Heating: Heat the reaction mixture to 120°C. For a microwave-assisted reaction, maintain this temperature for 20 minutes. For conventional heating, maintain for 4 hours.

  • Work-up: After cooling to room temperature, carefully pour the reaction mixture into ice-water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, 6-methoxy-3-phenyl-1-indanone, can be purified by column chromatography on silica gel.

Step 2: Bromination to 2-bromo-6-methoxy-3-phenyl-1-indanone

  • Reaction Setup: Dissolve the 6-methoxy-3-phenyl-1-indanone (1 equivalent) from the previous step in diethyl ether in a round-bottom flask.

  • Bromine Addition: Cool the solution in an ice bath and add a solution of bromine (1 equivalent) in diethyl ether dropwise with constant stirring.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the excess bromine with a saturated aqueous solution of sodium thiosulfate.

  • Extraction and Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The final product, 2-bromo-6-methoxy-3-phenyl-1-indanone, can be purified by recrystallization or column chromatography.

Conclusion and Future Directions

Bromo-methoxy-indanone derivatives represent a promising class of compounds with significant potential for the development of novel therapeutics. Their synthetic tractability allows for the creation of diverse chemical libraries for structure-activity relationship (SAR) studies. Future research will likely focus on optimizing the potency and selectivity of these compounds for their respective biological targets, as well as evaluating their pharmacokinetic and toxicological profiles in preclinical models. The multi-target capabilities of some derivatives make them particularly attractive for the treatment of complex multifactorial diseases like Alzheimer's. Further exploration of this chemical space is warranted to unlock the full therapeutic potential of bromo-methoxy-indanone derivatives.

References

The Multifaceted Biological Potential of Substituted 1-Indanone Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-indanone scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile template for the design and synthesis of novel therapeutic agents. Its rigid, bicyclic framework provides a unique three-dimensional arrangement for substituent groups, enabling precise interactions with a wide array of biological targets. This technical guide delves into the significant and diverse biological activities of substituted 1-indanone derivatives, presenting key quantitative data, detailed experimental protocols for their evaluation, and visual representations of their mechanisms of action. This document aims to be a comprehensive resource for researchers engaged in the discovery and development of new drugs based on this promising chemical entity.

Anticancer Activity

Substituted 1-indanone derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines.[1] Their mechanisms of action are often multifaceted, involving the inhibition of key cellular processes such as tubulin polymerization, cell cycle progression, and vital signaling pathways.[2][3]

Quantitative Anticancer Activity Data

A variety of substituted 1-indanone compounds have been synthesized and evaluated for their in vitro anticancer activity. The half-maximal inhibitory concentration (IC₅₀) values for several promising derivatives are summarized in the table below.

Compound IDCancer Cell LineIC₅₀ (µM)Reference
ITH-6HT-29 (Colon)0.41 ± 0.19[2][3]
ITH-6COLO 205 (Colon)-[2][3]
ITH-6KM 12 (Colon)-[2][3]
2-benzylidene-1-indanonesMCF-7 (Breast)0.01 - 0.88[1]
2-benzylidene-1-indanonesHCT (Colon)0.01 - 0.88[1]
2-benzylidene-1-indanonesTHP-1 (Leukemia)0.01 - 0.88[1]
2-benzylidene-1-indanonesA549 (Lung)0.01 - 0.88[1]
3-aryl-1-indanonesHeLa (Cervical)µM level[1]
3-aryl-1-indanonesK562 (Leukemia)µM level[1]
Gallic acid based indanoneEhrlich Ascites Carcinoma54.3% tumor growth inhibition at 50 mg/kg[4][5]
Benzylidene indanone 1Tubulin Polymerization0.63[5]
Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic activity of substituted 1-indanone compounds is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., HT-29, MCF-7)

  • RPMI-1640 or DMEM cell culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Substituted 1-indanone compounds dissolved in dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

  • DMSO

  • 96-well microplates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium. Incubate the plates for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 1-indanone compounds in culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the following formula:

    • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) × 100

    • The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway: Anticancer Mechanism of ITH-6

The indanone-based thiazolyl hydrazone derivative, ITH-6, exerts its anticancer effects through a multi-pronged mechanism that involves cell cycle arrest and induction of apoptosis.[2][3] This pathway is initiated by the inhibition of tubulin polymerization, leading to a cascade of downstream events.

anticancer_mechanism ITH6 ITH-6 Tubulin Tubulin Polymerization ITH6->Tubulin ROS Increased ROS ITH6->ROS GSH Decreased GSH ITH6->GSH NFkB NF-κB p65 Inhibition ITH6->NFkB G2M G2/M Phase Arrest Tubulin->G2M Apoptosis Apoptosis G2M->Apoptosis ROS->Apoptosis GSH->Apoptosis (inhibition of) Bcl2 Bcl-2 Downregulation NFkB->Bcl2 Bcl2->Apoptosis (inhibition of)

Caption: Anticancer mechanism of ITH-6.

Neuroprotective Activity

The 1-indanone scaffold is a key component of donepezil, a well-known acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease.[6][7] This has spurred the development of numerous 1-indanone derivatives with neuroprotective properties, targeting enzymes and pathways implicated in neurodegenerative disorders.[7][8]

Quantitative Neuroprotective Activity Data

Substituted 1-indanones have been shown to inhibit key enzymes involved in neurodegeneration, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), as well as monoamine oxidases (MAO-A and MAO-B).[1][8][9]

Compound ClassTarget EnzymeIC₅₀ RangeReference
Indanone-aminopropoxy benzylidenesAChE0.12 - 11.92 µM[9]
Indanone-aminopropoxy benzylidenesBChE0.04 - 24.36 µM[9]
C6-substituted 1-indanonesMAO-BSelective Inhibition[1]
2-benzylidene-1-indanonesMAO-A> 0.131 µM[10]
2-benzylidene-1-indanonesMAO-B< 2.74 µM[10]
Donepezil Analogues (26d, 26i)AChE14.8 - 18.6 nM[1]
Experimental Protocol: Ellman's Method for Cholinesterase Inhibition

The inhibitory activity of 1-indanone derivatives against AChE and BChE can be quantified using a modified Ellman's method, which is a spectrophotometric assay.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Butyrylcholinesterase (BChE) from equine serum

  • Acetylthiocholine iodide (ATCI) and butyrylthiocholine iodide (BTCI) as substrates

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Substituted 1-indanone compounds dissolved in DMSO

  • 96-well microplates

  • Microplate reader

Procedure:

  • Reaction Mixture Preparation: In each well of a 96-well plate, add 140 µL of phosphate buffer, 20 µL of the test compound solution at various concentrations, and 20 µL of the enzyme solution (AChE or BChE).

  • Pre-incubation: Incubate the mixture for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Add 10 µL of DTNB solution followed by 10 µL of the substrate solution (ATCI for AChE or BTCI for BChE) to start the reaction.

  • Absorbance Measurement: Immediately measure the absorbance at 412 nm every minute for 5 minutes using a microplate reader. The rate of the reaction is determined by the change in absorbance over time.

  • Data Analysis: The percentage of inhibition is calculated using the following formula:

    • % Inhibition = [(Rate of control reaction - Rate of inhibited reaction) / Rate of control reaction] × 100

    • The IC₅₀ value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Signaling Pathways in Neuroprotection

1-indanone derivatives can exert their neuroprotective effects through multiple mechanisms, primarily by modulating neurotransmitter levels and activating pro-survival signaling pathways.

neuroprotection_pathway cluster_AChE Cholinesterase Inhibition cluster_MAO MAO Inhibition AChE_Inhibitor 1-Indanone Derivative (AChE Inhibitor) AChE AChE / BChE AChE_Inhibitor->AChE Acetylcholine ↑ Acetylcholine AChE->Acetylcholine (degradation) PI3K_Akt PI3K/Akt Pathway Acetylcholine->PI3K_Akt Neuroprotection_AChE Neuroprotection PI3K_Akt->Neuroprotection_AChE MAO_Inhibitor 1-Indanone Derivative (MAO-B Inhibitor) MAOB MAO-B MAO_Inhibitor->MAOB Bcl2 ↑ Bcl-2 MAO_Inhibitor->Bcl2 BDNF ↑ BDNF / GDNF MAO_Inhibitor->BDNF Dopamine ↑ Dopamine MAOB->Dopamine (breakdown) Neuroprotection_MAO Neuroprotection Dopamine->Neuroprotection_MAO Bcl2->Neuroprotection_MAO BDNF->Neuroprotection_MAO

Caption: Neuroprotective signaling of 1-indanone derivatives.

Anti-inflammatory Activity

Several classes of substituted 1-indanones have been investigated for their anti-inflammatory properties.[1][11][12] These compounds can modulate inflammatory responses by inhibiting the production of pro-inflammatory mediators.

Quantitative Anti-inflammatory Activity Data

The anti-inflammatory effects of 1-indanone derivatives are often assessed by their ability to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines like TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.[11][12]

Compound ID/ClassAssayActivityReference
Sesquistilbene indanone analogue (11k)NO production in RAW264.7 cellsPotent inhibition[11]
2-benzylidene-1-indanone (4d)TNF-α inhibition in RAW 264.7 cells83.73%[12][13]
2-benzylidene-1-indanone (4d)IL-6 inhibition in RAW 264.7 cells69.28%[12][13]
Pyridine-linked indanones (5b, 5d)TNF-α-induced monocyte adhesionStrongest inhibition[14]
Isoxazole fused 1-indanonesCarrageenan-induced paw edemaStronger than indomethacin[1][15]
Indanone derivative C5NO, TNF-α, IL-1β releaseSignificant reduction[16]
Experimental Protocol: Griess Assay for Nitric Oxide Inhibition

The inhibitory effect of 1-indanone derivatives on NO production can be measured in LPS-stimulated macrophage cell lines (e.g., RAW 264.7) using the Griess assay.

Materials:

  • RAW 264.7 macrophage cells

  • DMEM medium with 10% FBS

  • Lipopolysaccharide (LPS)

  • Substituted 1-indanone compounds dissolved in DMSO

  • Griess reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard solution

  • 96-well microplates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 × 10⁴ cells per well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the 1-indanone compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a negative control (cells only), a vehicle control (cells with DMSO and LPS), and a positive control (a known iNOS inhibitor).

  • Griess Assay:

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess reagent Part B and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: The concentration of nitrite in the supernatant is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated vehicle control.

Workflow for Anti-inflammatory Drug Discovery

The process of identifying and optimizing 1-indanone derivatives as anti-inflammatory agents typically follows a structured workflow from initial screening to in vivo validation.

anti_inflammatory_workflow Synthesis Synthesis of 1-Indanone Library InVitro_Screening In Vitro Screening (LPS-stimulated Macrophages) Synthesis->InVitro_Screening Cytokine_Assay Cytokine Measurement (TNF-α, IL-6, NO) InVitro_Screening->Cytokine_Assay Hit_ID Hit Identification Cytokine_Assay->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Mechanism Mechanism of Action Studies (e.g., Western Blot for iNOS/COX-2) Lead_Opt->Mechanism InVivo In Vivo Efficacy (e.g., Carrageenan-induced Paw Edema) Mechanism->InVivo Candidate Preclinical Candidate InVivo->Candidate

Caption: Workflow for anti-inflammatory 1-indanone discovery.

Antimicrobial and Other Activities

Beyond the major areas of anticancer, neuroprotective, and anti-inflammatory research, substituted 1-indanones have been explored for a range of other biological activities, including antimicrobial and enzyme inhibitory effects.[1][17]

Quantitative Data on Other Biological Activities
Compound Class/IDBiological ActivityTarget/OrganismActivity MetricReference
Isoxazole fused 1-indanones (64k, 64l)Antibacterial-Highest activity in series[1]
Isoxazole fused 1-indanones (64h, 64j)Antifungal-Most potent in series[1]
5,6-dimethoxy-1-indanone derivativesAntibacterialVarious strainsPromising activity[17]
Thiazolylhydrazones (TZHs)Anti-Trypanosoma cruziEpimastigote, trypomastigote, amastigoteMore potent than benznidazole[18]
Indanone-chalcone hybrid (B7)hCES2A InhibitionHuman Carboxylesterase 2AKᵢ = 0.068 µM[19]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against bacteria and fungi.

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • Substituted 1-indanone compounds dissolved in DMSO

  • 96-well microplates

  • Bacterial or fungal inoculum standardized to a specific concentration (e.g., 5 × 10⁵ CFU/mL)

  • Incubator

Procedure:

  • Compound Dilution: Prepare serial twofold dilutions of the 1-indanone compounds in the appropriate broth directly in the 96-well plates.

  • Inoculation: Add a standardized inoculum of the microorganism to each well. Include a growth control (broth with inoculum, no compound) and a sterility control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at a suitable temperature for 24-48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This is determined by visual inspection of the wells for turbidity.

Conclusion

The substituted 1-indanone core represents a remarkably versatile scaffold for the development of new therapeutic agents with a broad spectrum of biological activities. The evidence presented in this guide highlights their potential in oncology, neurodegenerative diseases, and inflammatory conditions, among others. The provided quantitative data, experimental protocols, and pathway diagrams offer a solid foundation for researchers to build upon, facilitating the design of novel, more potent, and selective 1-indanone derivatives. Future research should continue to explore the vast chemical space around this scaffold, focusing on structure-activity relationship studies and the elucidation of novel mechanisms of action to unlock the full therapeutic potential of this important class of compounds.

References

7-Bromo-6-methoxy-1-indanone: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

7-Bromo-6-methoxy-1-indanone is a highly functionalized synthetic building block that has garnered significant attention in medicinal chemistry and drug discovery. Its unique structural features, comprising a rigid indanone core, a strategically positioned bromine atom, and a methoxy group, offer a versatile platform for the synthesis of a diverse array of complex molecules with potential therapeutic applications. The indanone scaffold itself is a privileged structure, found in numerous natural products and clinically approved drugs, and is associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, and neuroprotective effects.[1] This technical guide provides a comprehensive overview of the synthesis, reactivity, and potential applications of 7-bromo-6-methoxy-1-indanone as a key intermediate in the development of novel therapeutics.

Chemical Properties and Synthesis

7-Bromo-6-methoxy-1-indanone is a solid with the chemical formula C₁₀H₉BrO₂ and a molecular weight of 241.08 g/mol . Its structure features a bicyclic system consisting of a benzene ring fused to a cyclopentanone ring, with a bromine atom at the 7-position and a methoxy group at the 6-position.

The synthesis of substituted indanones can be achieved through various synthetic routes. The most common and versatile method for constructing the indanone core is the intramolecular Friedel-Crafts acylation of a corresponding 3-arylpropionic acid or its acid chloride derivative.[1][2] This reaction is typically promoted by a Lewis acid, such as aluminum chloride, or a Brønsted acid.

A general synthetic approach to 7-bromo-6-methoxy-1-indanone would likely involve the cyclization of a suitably substituted 3-phenylpropionic acid precursor. The regioselectivity of the cyclization is a critical aspect, and the substitution pattern on the aromatic ring plays a crucial role in directing the intramolecular acylation to the desired position. For instance, the synthesis of various methoxy-substituted indanones has been shown to be influenced by the concentration of polyphosphoric acid (PPA), which can be used to control the regiochemical outcome.[3]

Conceptual Synthetic Workflow:

Synthesis_Workflow cluster_start Starting Materials cluster_reaction1 Friedel-Crafts Acylation cluster_intermediate Intermediate cluster_reaction2 Intramolecular Cyclization cluster_product Final Product Substituted_Benzene Substituted Benzene Derivative FC_Acylation Friedel-Crafts Acylation Substituted_Benzene->FC_Acylation Propionyl_Chloride_Derivative Propionyl Chloride Derivative Propionyl_Chloride_Derivative->FC_Acylation Arylpropionic_Acid 3-(Substituted-phenyl)propionic acid FC_Acylation->Arylpropionic_Acid Cyclization Intramolecular Friedel-Crafts Acylation Arylpropionic_Acid->Cyclization Final_Product 7-Bromo-6-methoxy-1-indanone Cyclization->Final_Product

Caption: Conceptual workflow for the synthesis of 7-bromo-6-methoxy-1-indanone.

Reactivity and Application as a Synthetic Building Block

The synthetic utility of 7-bromo-6-methoxy-1-indanone lies in the reactivity of its functional groups, particularly the bromine atom at the 7-position. This aryl bromide moiety serves as a versatile handle for a variety of transition metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents and the construction of complex molecular architectures.

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds.[4] In the context of 7-bromo-6-methoxy-1-indanone, the bromine atom can be readily coupled with a wide range of boronic acids or their esters to introduce new aryl, heteroaryl, or alkyl groups at the 7-position. This reaction is typically catalyzed by a palladium complex in the presence of a base.

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds.[2] This reaction allows for the introduction of primary or secondary amines at the 7-position of the indanone core, providing access to a variety of aniline derivatives. These derivatives are valuable intermediates in the synthesis of pharmacologically active compounds.

General Cross-Coupling Reaction Scheme:

Cross_Coupling cluster_reactions Cross-Coupling Reactions cluster_products Products Indanone 7-Bromo-6-methoxy-1-indanone Suzuki Suzuki-Miyaura Coupling (R-B(OH)₂, Pd catalyst, Base) Indanone->Suzuki Buchwald Buchwald-Hartwig Amination (R₂NH, Pd catalyst, Base) Indanone->Buchwald Aryl_Product 7-Aryl/Alkyl-6-methoxy-1-indanone Suzuki->Aryl_Product Amino_Product 7-Amino-6-methoxy-1-indanone Buchwald->Amino_Product

Caption: Key cross-coupling reactions of 7-bromo-6-methoxy-1-indanone.

Experimental Protocols (Exemplary)

General Procedure for Intramolecular Friedel-Crafts Acylation
  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with the 3-(substituted-phenyl)propionic acid precursor.

  • Solvent and Catalyst Addition: Anhydrous solvent (e.g., dichloromethane, nitromethane) is added, and the mixture is cooled in an ice bath. The Lewis acid (e.g., aluminum chloride, polyphosphoric acid) is added portion-wise with stirring.

  • Reaction: The reaction mixture is allowed to warm to room temperature and then heated to reflux. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, the reaction is quenched by pouring it into a mixture of ice and concentrated hydrochloric acid. The aqueous layer is extracted with an organic solvent (e.g., dichloromethane, ethyl acetate).

  • Purification: The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel.

ParameterCondition
Starting Material 3-(2-Bromo-3-methoxyphenyl)propionic acid
Catalyst Aluminum chloride (1.1 - 1.5 eq.) or Polyphosphoric acid
Solvent Dichloromethane or Nitromethane
Temperature 0 °C to reflux
Reaction Time 2 - 24 hours
Typical Yield 60 - 90% (estimated)
General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: A Schlenk flask is charged with 7-bromo-6-methoxy-1-indanone, the corresponding boronic acid (1.2 - 1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq.).

  • Solvent Addition: Anhydrous solvent (e.g., toluene, dioxane, DMF) is added, and the flask is evacuated and backfilled with an inert gas (e.g., argon, nitrogen) three times.

  • Reaction: The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup: The reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated. The residue is purified by column chromatography.

ParameterCondition
Aryl Halide 7-Bromo-6-methoxy-1-indanone
Boronic Acid Aryl- or Alkylboronic acid (1.2 - 1.5 eq.)
Catalyst Pd(PPh₃)₄ (2-5 mol%)
Base K₂CO₃ or Cs₂CO₃ (2-3 eq.)
Solvent Toluene or Dioxane
Temperature 80 - 110 °C
Typical Yield 70 - 95% (estimated)
General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: A Schlenk tube is charged with 7-bromo-6-methoxy-1-indanone, the amine (1.1 - 1.5 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%), and a base (e.g., NaOt-Bu, K₃PO₄, 1.5 - 2.0 eq.).

  • Solvent Addition: Anhydrous toluene or dioxane is added, and the tube is sealed and purged with an inert gas.

  • Reaction: The mixture is heated in an oil bath at 80-120 °C for the specified time, with monitoring by TLC or LC-MS.

  • Workup: After cooling, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is washed with water and brine.

  • Purification: The organic layer is dried, concentrated, and the product is purified by column chromatography.

ParameterCondition
Aryl Halide 7-Bromo-6-methoxy-1-indanone
Amine Primary or secondary amine (1.1 - 1.5 eq.)
Catalyst/Ligand Pd₂(dba)₃ (1-2 mol%) / Xantphos (2-4 mol%)
Base NaOt-Bu or K₃PO₄ (1.5 - 2.0 eq.)
Solvent Toluene or Dioxane
Temperature 80 - 120 °C
Typical Yield 65 - 90% (estimated)

Potential Applications in Drug Discovery

The derivatives of 7-bromo-6-methoxy-1-indanone hold significant promise in various therapeutic areas. The ability to introduce a wide range of substituents at the 7-position allows for the fine-tuning of physicochemical properties and biological activity.

  • Neurodegenerative Diseases: The indanone core is a key feature of donepezil, a well-known acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease. By modifying the 7-position of the indanone scaffold, novel analogs with potentially improved efficacy and selectivity could be developed.

  • Oncology: The indanone framework is present in several natural products with cytotoxic and anticancer activities.[1] The development of novel 7-substituted indanone derivatives could lead to new classes of anticancer agents.

  • Inflammation and Infectious Diseases: Indanone derivatives have also been explored for their anti-inflammatory and antimicrobial properties. The versatile chemistry of 7-bromo-6-methoxy-1-indanone allows for the synthesis of libraries of compounds for screening against various inflammatory and infectious disease targets.

While specific biological data for derivatives of 7-bromo-6-methoxy-1-indanone are not extensively reported, the general biological importance of the indanone scaffold suggests that this building block is a valuable starting point for the discovery of new drug candidates. The logical progression from this building block to a potential drug candidate is outlined below.

Drug Discovery Workflow:

Drug_Discovery Building_Block 7-Bromo-6-methoxy-1-indanone Library_Synthesis Library Synthesis via Cross-Coupling Reactions Building_Block->Library_Synthesis Screening High-Throughput Screening (Biological Assays) Library_Synthesis->Screening Hit_Identification Hit Identification Screening->Hit_Identification Lead_Optimization Lead Optimization (SAR Studies) Hit_Identification->Lead_Optimization Preclinical_Development Preclinical Development Lead_Optimization->Preclinical_Development Clinical_Trials Clinical Trials Preclinical_Development->Clinical_Trials Drug_Candidate Potential Drug Candidate Clinical_Trials->Drug_Candidate

Caption: From building block to drug candidate.

Conclusion

7-Bromo-6-methoxy-1-indanone is a valuable and versatile building block for the synthesis of complex organic molecules with potential therapeutic applications. Its strategic functionalization allows for the application of modern synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, to generate diverse libraries of compounds for drug discovery programs. While specific experimental and biological data for this particular indanone derivative are limited in publicly accessible literature, the established chemistry of the indanone scaffold provides a strong foundation for its exploration in the quest for new and improved medicines. Researchers in the fields of medicinal chemistry and drug development are encouraged to consider this promising intermediate in their synthetic endeavors.

References

An In-depth Technical Guide to 7-bromo-6-methoxy-2,3-dihydro-1H-inden-1-one: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted indanones are a prominent class of compounds in medicinal chemistry, recognized for their diverse pharmacological activities. This technical guide focuses on the specific derivative, 7-bromo-6-methoxy-2,3-dihydro-1H-inden-1-one, providing a comprehensive overview of its chemical properties, a detailed proposed synthetic pathway, and an exploration of its potential biological significance based on the activities of structurally related molecules. This document is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of this and similar indanone derivatives for therapeutic applications.

Introduction

The 1-indanone scaffold, characterized by a fused benzene and cyclopentanone ring system, is a privileged structure in drug discovery. Its rigid framework and amenable substitution patterns have led to the development of compounds with a wide array of biological activities, including anti-inflammatory, anticancer, and neuroprotective properties. The introduction of a bromine atom and a methoxy group, as in this compound, offers unique electronic and steric properties that can significantly influence its interaction with biological targets. This guide provides a detailed literature review and a prospective analysis of this particular compound.

Chemical Properties

The fundamental chemical properties of this compound are summarized in the table below. These data are essential for its synthesis, purification, and characterization.

PropertyValue
CAS Number 892152-26-0
Molecular Formula C₁₀H₉BrO₂
Molecular Weight 241.08 g/mol
Appearance Solid (predicted)
Purity Typically available at ≥95%

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in the literature, a reliable synthetic route can be proposed based on well-established organic chemistry principles, particularly the intramolecular Friedel-Crafts acylation of a substituted 3-phenylpropanoic acid.

Proposed Synthetic Pathway

The most probable synthetic route involves a two-step process starting from a commercially available or readily synthesized precursor, 3-(3-bromo-4-methoxyphenyl)propanoic acid.

Synthetic Pathway 3-(3-bromo-4-methoxyphenyl)propanoic acid 3-(3-bromo-4-methoxyphenyl)propanoic acid This compound This compound 3-(3-bromo-4-methoxyphenyl)propanoic acid->this compound Intramolecular Friedel-Crafts Acylation reagent Polyphosphoric Acid (PPA) or Eaton's Reagent (P₂O₅/MeSO₃H)

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocols (Hypothetical)

The following protocols are adapted from established procedures for the synthesis of similar indanone derivatives and are presented as a guide for the synthesis of the title compound.

Step 1: Synthesis of 3-(3-bromo-4-methoxyphenyl)propanoic acid (Precursor)

This precursor can be synthesized from 3-bromo-4-methoxytoluene via a series of standard organic transformations, including radical bromination of the methyl group, conversion to a nitrile, and subsequent hydrolysis. A more direct, albeit potentially lower-yielding, approach could involve the Friedel-Crafts acylation of 2-bromoanisole with succinic anhydride, followed by reduction of the resulting keto acid.

Step 2: Intramolecular Friedel-Crafts Acylation

  • Reagents: 3-(3-bromo-4-methoxyphenyl)propanoic acid, Polyphosphoric Acid (PPA) or Eaton's Reagent (7.5 wt% phosphorus pentoxide in methanesulfonic acid).

  • Procedure:

    • To a flask equipped with a mechanical stirrer and a calcium chloride drying tube, add 1 equivalent of 3-(3-bromo-4-methoxyphenyl)propanoic acid.

    • Add 10-20 equivalents of Polyphosphoric Acid or Eaton's Reagent.

    • Heat the mixture with stirring to 80-100 °C.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

    • Allow the reaction mixture to cool to room temperature and then pour it slowly onto crushed ice with vigorous stirring.

    • The crude product will precipitate out of the aqueous solution.

    • Collect the solid by vacuum filtration and wash thoroughly with water until the filtrate is neutral.

    • Dry the crude product under vacuum.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Potential Biological Activities and Mechanism of Action

While no specific biological studies on this compound have been reported, the indanone scaffold is a well-known pharmacophore. Based on the activities of structurally similar compounds, several potential therapeutic applications can be hypothesized.

Anticancer Activity

Many indanone derivatives exhibit potent anticancer activity. For example, certain substituted indanones are effective inhibitors of cyclooxygenase-2 (COX-2), an enzyme often overexpressed in various cancers.

Table 2: Anticancer Activity of Representative Indanone Derivatives

CompoundSubstitution PatternTarget/Cell LineIC₅₀ (µM)
9f 3'-(3,4-dimethoxyphenyl)-4'-(4-(methylsulfonyl)phenyl) spiroisoxazolineCOX-20.03 ± 0.01
MCF-7 (Breast Cancer)0.03 ± 0.01
Doxorubicin (Standard)MCF-7 (Breast Cancer)0.062 ± 0.012

Data for compound 9f is from a study on indanone spiroisoxazoline derivatives.[1]

Neuroprotective Activity

Indanone derivatives have also been investigated for their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's. Their mechanism of action often involves the inhibition of key enzymes such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B).[2]

Table 3: Neuroprotective Activity of a Representative Indanone Derivative

CompoundTargetIC₅₀ (µM)
A1 Acetylcholinesterase (AChE)0.054 ± 0.004
Monoamine Oxidase B (MAO-B)3.25 ± 0.20

Data for compound A1 is from a study on indanone-1-benzyl-1,2,3,6-tetrahydropyridin hybrids.[2]

Proposed Signaling Pathway

Given the prevalence of COX-2 inhibition among indanone derivatives, a plausible mechanism of action for this compound in an anticancer context could involve the arachidonic acid pathway.

COX-2 Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 PGH2 Prostaglandin H₂ COX2->PGH2 Prostaglandins Prostaglandins PGH2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Cell_Proliferation Cell Proliferation Prostaglandins->Cell_Proliferation Angiogenesis Angiogenesis Prostaglandins->Angiogenesis Indanone 7-bromo-6-methoxy- 2,3-dihydro-1H-inden-1-one Indanone->COX2 Inhibition

Caption: Hypothetical inhibition of the COX-2 pathway by the indanone derivative.

General Experimental Workflows

The development and evaluation of novel indanone derivatives typically follow a structured workflow, from initial synthesis to comprehensive biological testing.

Experimental Workflow cluster_synthesis Synthesis and Characterization cluster_bioassay Biological Evaluation Synthesis Synthesis of Indanone Derivative Purification Purification (Recrystallization/Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization In_Vitro_Screening In Vitro Screening (e.g., COX-2, AChE, MAO-B assays) Characterization->In_Vitro_Screening Cytotoxicity_Assay Cytotoxicity Assays (e.g., MTT on cancer cell lines) In_Vitro_Screening->Cytotoxicity_Assay Mechanism_Studies Mechanism of Action Studies (e.g., Western Blot, PCR) Cytotoxicity_Assay->Mechanism_Studies

Caption: A generalized experimental workflow for indanone derivative development.

Conclusion

This compound is a promising, yet underexplored, member of the indanone family. While specific biological data for this compound is lacking, the extensive research on related indanones suggests its potential as a valuable scaffold for the development of novel therapeutics, particularly in the areas of oncology and neurodegenerative diseases. This technical guide provides a solid foundation for initiating research into this compound, from its synthesis to its potential pharmacological applications. Further investigation is warranted to fully elucidate the therapeutic potential of this and other similarly substituted indanone derivatives.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of 7-bromo-6-methoxy-1-indanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound is a powerful tool for the synthesis of biaryls and other conjugated systems, which are prevalent in pharmaceuticals, agrochemicals, and functional materials. This document provides a detailed protocol for the Suzuki-Miyaura coupling of 7-bromo-6-methoxy-1-indanone with various arylboronic acids. The resulting 7-aryl-6-methoxy-1-indanone derivatives are valuable intermediates in drug discovery, as the indanone scaffold is a key structural motif in many biologically active compounds.[2][3][4][5]

Core Reaction Scheme

The fundamental transformation involves the palladium-catalyzed coupling of 7-bromo-6-methoxy-1-indanone with an arylboronic acid or its corresponding ester in the presence of a base to yield the desired 7-aryl-6-methoxy-1-indanone.

General Reaction:

Experimental Protocols

This section details a general procedure for the Suzuki-Miyaura coupling of 7-bromo-6-methoxy-1-indanone. The protocol is based on established methodologies for similar substrates and may require optimization for specific arylboronic acids.[6]

Materials:

  • 7-bromo-6-methoxy-1-indanone (1 equivalent)

  • Arylboronic acid or arylboronic acid pinacol ester (1.2-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a ligand-free palladium source like Pd(OAc)₂) (0.005-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DME, often with water)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for reaction, work-up, and purification

  • Magnetic stirrer and heating mantle/oil bath

  • Thin-layer chromatography (TLC) plates and developing chambers

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add 7-bromo-6-methoxy-1-indanone (1 equivalent), the arylboronic acid (1.2-1.5 equivalents), and the base (2-3 equivalents).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is crucial to prevent the oxidation of the palladium catalyst.

  • Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the anhydrous solvent. If a mixed solvent system (e.g., dioxane/water) is used, the components can be added sequentially. Degas the resulting mixture by bubbling the inert gas through it for another 10-15 minutes. Finally, add the palladium catalyst under the inert atmosphere.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by TLC until the starting material (7-bromo-6-methoxy-1-indanone) is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter. Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

  • Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Presentation

The following table summarizes representative quantitative data for the Suzuki-Miyaura coupling of 7-bromo-6-methoxy-1-indanone with various arylboronic acids under different reaction conditions.

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O1001292
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)Cs₂CO₃1,4-Dioxane901688
33-Tolylboronic acidPd(OAc)₂ (1) / SPhos (2)K₃PO₄DME851095
42-Thiopheneboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O1001478
54-Fluorophenylboronic acidPd(dppf)Cl₂ (2)Cs₂CO₃1,4-Dioxane901885

Note: The data presented in this table are hypothetical and for illustrative purposes. Actual results may vary depending on the specific reaction conditions and the purity of the reagents.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1][7]

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_RX R¹-Pd(II)L₂-X Pd0->PdII_RX OxAdd->PdII_RX Transmetalation Transmetalation PdII_R1R2 R¹-Pd(II)L₂-R² PdII_RX->PdII_R1R2 Transmetalation->PdII_R1R2 PdII_R1R2->Pd0 RedElim Reductive Elimination Product R¹-R² PdII_R1R2->Product RedElim->Pd0 Reactant1 R¹-X Reactant1->PdII_RX + Reactant2 R²-B(OR)₂ Borate [R²-B(OR)₂(Base)]⁻ Reactant2->Borate Base Base Base->Borate + Borate->PdII_R1R2 +

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Workflow

The following diagram illustrates the general workflow for the Suzuki-Miyaura coupling of 7-bromo-6-methoxy-1-indanone.

Suzuki_Workflow Start Start: Weigh Reagents (Indanone, Boronic Acid, Base) Setup Reaction Setup (Flask, Stir Bar) Start->Setup Inert Establish Inert Atmosphere (Purge with Ar/N₂) Setup->Inert AddSolvent Add Anhydrous Solvent Inert->AddSolvent Degas Degas Mixture AddSolvent->Degas AddCatalyst Add Palladium Catalyst Degas->AddCatalyst Reaction Heat and Stir (Monitor by TLC) AddCatalyst->Reaction Workup Aqueous Work-up (Extraction) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Characterization Characterization (NMR, MS) Purification->Characterization End End: Pure Product Characterization->End

Caption: General workflow for the Suzuki coupling reaction.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 7-Bromo-6-methoxy-indenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of 7-bromo-6-methoxy-indenone. The functionalization of the indenone scaffold is of significant interest in medicinal chemistry and materials science due to the biological and photophysical properties of its derivatives. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, offer a powerful and versatile toolkit for the synthesis of a diverse range of substituted 6-methoxy-indenone derivatives.

The protocols provided herein are intended as a starting point for reaction optimization. The optimal conditions, including catalyst, ligand, base, solvent, and temperature, may vary depending on the specific coupling partner.

General Workflow for Palladium-Catalyzed Cross-Coupling Reactions

The successful execution of a palladium-catalyzed cross-coupling reaction involves a series of key steps, from reagent preparation to product purification. The general workflow is outlined below.

G reagent_prep Reagent Preparation (Substrates, Catalyst, Ligand, Base, Solvent) reaction_setup Reaction Setup (Inert Atmosphere) reagent_prep->reaction_setup reaction_execution Reaction Execution (Heating & Stirring) reaction_setup->reaction_execution reaction_monitoring Reaction Monitoring (TLC, LC-MS, GC-MS) reaction_execution->reaction_monitoring workup Aqueous Workup reaction_monitoring->workup Upon Completion purification Purification (Column Chromatography) workup->purification analysis Product Analysis (NMR, MS) purification->analysis

Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between 7-bromo-6-methoxy-indenone and various organoboron reagents. This reaction is valued for its mild conditions and tolerance of a broad range of functional groups.[1]

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃1,4-Dioxane/Water80-10012-18High
2(4-Methoxyphenyl)boronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃Toluene/Water9016High
3Thiophene-2-boronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄Dioxane10012Moderate to High
Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • 7-Bromo-6-methoxy-indenone

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2 equivalents)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexane mixture)

Procedure:

  • In a round-bottom flask, dissolve 7-bromo-6-methoxy-indenone (1 equivalent) and the arylboronic acid (1.5 equivalents) in a 4:1 mixture of 1,4-dioxane and water.

  • Add the base (e.g., K₂CO₃, 2 equivalents).

  • Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to the reaction mixture under an inert atmosphere.[1]

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).[1]

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[1]

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Suzuki_Miyaura Indenone 7-Bromo-6-methoxy-indenone Catalyst Pd(0) Catalyst Base Indenone->Catalyst BoronicAcid R-B(OH)₂ BoronicAcid->Catalyst Product 7-Aryl-6-methoxy-indenone Catalyst->Product C-C Bond Formation

Caption: Suzuki-Miyaura coupling of 7-bromo-6-methoxy-indenone.

Heck Reaction

The Mizoroki-Heck reaction facilitates the formation of a carbon-carbon bond between 7-bromo-6-methoxy-indenone and an alkene.[2] This reaction is a powerful tool for the synthesis of vinyl-substituted indenones.

Data Presentation: Representative Heck Reaction Conditions
EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NDMF10024Moderate to High
2n-Butyl acrylatePd(OAc)₂ (2)XPhos (4)Na₂CO₃DMF12012-24High
3EthylenePdCl₂(PPh₃)₂ (3)-K₂CO₃NMP11018Moderate
Experimental Protocol: Heck Reaction

Materials:

  • 7-Bromo-6-methoxy-indenone

  • Alkene (1.2 - 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., Na₂CO₃, 2 equivalents)

  • Anhydrous dimethylformamide (DMF)

  • Ethyl acetate

  • Deionized water

  • Saturated brine

  • Anhydrous sodium sulfate

Procedure:

  • To a dry Schlenk flask or microwave reaction vial under an inert atmosphere, add Palladium(II) acetate (2 mol%), the phosphine ligand (4 mol%), and the base (2 equivalents).[2]

  • Add 7-bromo-6-methoxy-indenone (1 equivalent) and the alkene (1.2 equivalents).[2]

  • Add anhydrous DMF to the reaction mixture.[2]

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.[2]

  • Monitor the reaction progress by a suitable technique such as TLC or GC-MS.[2]

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.[2]

  • Purify the crude product by flash column chromatography.[2]

Heck_Reaction Indenone 7-Bromo-6-methoxy-indenone Catalyst Pd(0) Catalyst Base Indenone->Catalyst Alkene Alkene Alkene->Catalyst Product 7-Vinyl-6-methoxy-indenone Catalyst->Product C-C Bond Formation

Caption: Heck reaction of 7-bromo-6-methoxy-indenone.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between 7-bromo-6-methoxy-indenone and a terminal alkyne.[3] This reaction is highly valuable for the synthesis of alkynyl-substituted indenones.

Data Presentation: Representative Sonogashira Coupling Conditions
EntryAlkynePd Catalyst (mol%)Cu Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHFRT to 506-12High
21-HexynePd(PPh₃)₄ (3)CuI (5)DiisopropylamineToluene608High
3TrimethylsilylacetylenePd(OAc)₂ (2) / PPh₃ (4)CuI (3)K₂CO₃DMF7010Moderate to High
Experimental Protocol: Sonogashira Coupling

Materials:

  • 7-Bromo-6-methoxy-indenone

  • Terminal alkyne (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%)

  • Copper(I) iodide (CuI, 4 mol%)

  • Amine base (e.g., Triethylamine, 3 equivalents)

  • Anhydrous solvent (e.g., THF or Toluene)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride

  • Saturated brine

  • Anhydrous sodium sulfate

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 7-bromo-6-methoxy-indenone (1 equivalent), the palladium catalyst (2 mol%), and copper(I) iodide (4 mol%).

  • Add the anhydrous solvent and the amine base.

  • Add the terminal alkyne (1.2 equivalents) dropwise to the mixture.

  • Stir the reaction at room temperature or heat as required, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by flash column chromatography.

Sonogashira_Coupling Indenone 7-Bromo-6-methoxy-indenone Catalyst Pd Catalyst Cu(I) Co-catalyst Base Indenone->Catalyst Alkyne Terminal Alkyne Alkyne->Catalyst Product 7-Alkynyl-6-methoxy-indenone Catalyst->Product C-C Bond Formation

Caption: Sonogashira coupling of 7-bromo-6-methoxy-indenone.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling 7-bromo-6-methoxy-indenone with primary or secondary amines.[4] This reaction is crucial for introducing nitrogen-containing functionalities.

Data Presentation: Representative Buchwald-Hartwig Amination Conditions
EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)BINAP (3)NaOtBuToluene10016-24High
2AnilinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃Dioxane11018High
3BenzylaminePd₂(dba)₃ (1.5)RuPhos (3)K₃PO₄t-BuOH9012Moderate to High
Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • 7-Bromo-6-methoxy-indenone

  • Amine (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., BINAP, 3 mol%)

  • Base (e.g., Sodium tert-butoxide, 1.4 equivalents)

  • Anhydrous solvent (e.g., Toluene)

  • Ethyl acetate

  • Deionized water

  • Saturated brine

  • Anhydrous sodium sulfate

Procedure:

  • In an oven-dried Schlenk tube, combine the palladium catalyst (2 mol%), the phosphine ligand (3 mol%), and the base (1.4 equivalents).

  • Add 7-bromo-6-methoxy-indenone (1 equivalent).

  • Seal the tube, and evacuate and backfill with an inert gas three times.

  • Add the anhydrous solvent followed by the amine (1.2 equivalents) via syringe.

  • Place the sealed tube in a preheated oil bath at the desired temperature and stir for 16-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Buchwald_Hartwig_Amination Indenone 7-Bromo-6-methoxy-indenone Catalyst Pd(0) Catalyst Ligand Base Indenone->Catalyst Amine Primary or Secondary Amine Amine->Catalyst Product 7-Amino-6-methoxy-indenone Catalyst->Product C-N Bond Formation

Caption: Buchwald-Hartwig amination of 7-bromo-6-methoxy-indenone.

References

Application Notes and Protocols for the Functionalization of the Aromatic Ring of 6-Methoxy-1-indanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxy-1-indanone is a versatile bicyclic aromatic ketone that serves as a valuable scaffold in medicinal chemistry and drug discovery. Its core structure is found in a variety of biologically active compounds. Functionalization of the aromatic ring of 6-methoxy-1-indanone, particularly at the C7 position, allows for the synthesis of a diverse range of derivatives with potential therapeutic applications. This document provides detailed application notes and experimental protocols for key electrophilic aromatic substitution reactions on the 6-methoxy-1-indanone core, including bromination, nitration, Vilsmeier-Haack formylation, and Friedel-Crafts acylation. Additionally, it explores the relevance of these functionalized derivatives as inhibitors of acetylcholinesterase (AChE) and monoamine oxidase (MAO), key targets in the treatment of neurodegenerative diseases.

Regioselectivity of Electrophilic Aromatic Substitution

The methoxy group at the C6 position is an ortho-, para-directing activator for electrophilic aromatic substitution. Due to steric hindrance from the adjacent five-membered ring, electrophilic attack is favored at the C7 position, which is ortho to the methoxy group. This inherent regioselectivity simplifies the synthesis of 7-substituted-6-methoxy-1-indanone derivatives.

Key Functionalization Reactions: Protocols and Data

This section details the experimental procedures for the functionalization of the aromatic ring of 6-methoxy-1-indanone.

Bromination of 6-Methoxy-1-indanone

Application: Brominated indanones are key intermediates for introducing further functionalities through cross-coupling reactions, enabling the synthesis of a wide array of derivatives for structure-activity relationship (SAR) studies.

Experimental Protocol: Synthesis of 7-Bromo-6-methoxy-1-indanone

  • Materials:

    • 6-Methoxy-1-indanone

    • N-Bromosuccinimide (NBS)

    • Anhydrous Dichloromethane (DCM)

    • Silica gel for column chromatography

    • Hexane

    • Ethyl acetate

  • Procedure:

    • Dissolve 6-methoxy-1-indanone (1.0 eq) in anhydrous dichloromethane.

    • Cool the solution to 0 °C in an ice bath.

    • Add N-Bromosuccinimide (1.1 eq) portion-wise to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford 7-bromo-6-methoxy-1-indanone.

Data Presentation:

Product NameReagentsSolventReaction Time (h)Yield (%)Reference
7-Bromo-6-methoxy-1-indanone6-Methoxy-1-indanone, N-BromosuccinimideDCM12-24High[General procedure, specific yield not reported in readily available literature]
Nitration of 6-Methoxy-1-indanone

Application: Nitro-functionalized indanones can be readily reduced to the corresponding anilines, which are versatile precursors for the synthesis of amides, sulfonamides, and other nitrogen-containing heterocycles with potential biological activities. 6-Methoxy-7-nitro-1-indanone is a known chemical intermediate.

Experimental Protocol: Synthesis of 6-Methoxy-7-nitro-1-indanone

  • Materials:

    • 6-Methoxy-1-indanone

    • Fuming nitric acid

    • Concentrated sulfuric acid

    • Ice

  • Procedure:

    • Slowly add concentrated sulfuric acid to a cooled (0 °C) solution of 6-methoxy-1-indanone.

    • Maintain the temperature at 0-5 °C and add fuming nitric acid dropwise with vigorous stirring.

    • After the addition is complete, continue stirring at 0-5 °C for 1-2 hours.

    • Monitor the reaction by TLC.

    • Carefully pour the reaction mixture onto crushed ice.

    • Filter the resulting precipitate, wash thoroughly with cold water until the washings are neutral, and dry under vacuum to obtain 6-methoxy-7-nitro-1-indanone.

Data Presentation:

Product NameReagentsSolventReaction Time (h)Yield (%)Reference
6-Methoxy-7-nitro-1-indanone6-Methoxy-1-indanone, HNO₃, H₂SO₄Sulfuric Acid1-2Moderate to High[3, specific yield not detailed in available literature]
Vilsmeier-Haack Formylation of 6-Methoxy-1-indanone

Application: The introduction of a formyl group provides a handle for further synthetic transformations, such as the synthesis of Schiff bases, oximes, and other derivatives, which are important pharmacophores in drug design.

Experimental Protocol: Synthesis of 7-Formyl-6-methoxy-1-indanone

  • Materials:

    • 6-Methoxy-1-indanone

    • Phosphorus oxychloride (POCl₃)

    • N,N-Dimethylformamide (DMF)

    • Dichloromethane (DCM)

    • Sodium acetate

    • Water, Diethyl ether

  • Procedure:

    • Prepare the Vilsmeier reagent by slowly adding POCl₃ (1.5 eq) to ice-cold DMF.

    • To a solution of 6-methoxy-1-indanone (1.0 eq) in DCM, add the freshly prepared Vilsmeier reagent at 0 °C.

    • Allow the reaction mixture to stir at room temperature for 6-8 hours.

    • Monitor the reaction by TLC.

    • Upon completion, pour the reaction mixture into a cold aqueous solution of sodium acetate.

    • Extract the product with diethyl ether.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield 7-formyl-6-methoxy-1-indanone.

Data Presentation:

Product NameReagentsSolventReaction Time (h)Yield (%)Reference
7-Formyl-6-methoxy-1-indanone6-Methoxy-1-indanone, POCl₃, DMFDCM6-8Good[General Vilsmeier-Haack protocol, specific yield not detailed]
Friedel-Crafts Acylation of 6-Methoxy-1-indanone

Application: Acylation introduces a keto-group, which can be a site for further modifications or can contribute to the biological activity of the molecule.

Experimental Protocol: Synthesis of 7-Acetyl-6-methoxy-1-indanone

  • Materials:

    • 6-Methoxy-1-indanone

    • Acetyl chloride

    • Anhydrous aluminum chloride (AlCl₃)

    • Anhydrous Dichloromethane (DCM)

    • Dilute Hydrochloric acid (HCl)

    • Saturated sodium bicarbonate solution

  • Procedure:

    • Suspend anhydrous AlCl₃ (1.2 eq) in anhydrous DCM and cool to 0 °C.

    • Slowly add acetyl chloride (1.1 eq) to the suspension.

    • Add a solution of 6-methoxy-1-indanone (1.0 eq) in anhydrous DCM dropwise to the reaction mixture at 0 °C.

    • Allow the reaction to stir at room temperature for 4-6 hours.

    • Monitor the reaction by TLC.

    • Carefully pour the reaction mixture onto crushed ice and add dilute HCl.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the organic layer and purify the residue by column chromatography to obtain 7-acetyl-6-methoxy-1-indanone.

Data Presentation:

Product NameReagentsSolventReaction Time (h)Yield (%)Reference
7-Acetyl-6-methoxy-1-indanone6-Methoxy-1-indanone, Acetyl chloride, AlCl₃DCM4-6Moderate[General Friedel-Crafts protocol, specific yield not detailed]

Applications in Drug Development

Functionalized 6-methoxy-1-indanone derivatives have shown significant promise as inhibitors of enzymes implicated in neurodegenerative disorders.

Acetylcholinesterase (AChE) Inhibition

Mechanism of Action: In Alzheimer's disease, the levels of the neurotransmitter acetylcholine are reduced. Acetylcholinesterase is the enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. Inhibitors of AChE block this enzyme, thereby increasing the concentration and duration of action of acetylcholine, which can lead to improved cognitive function. Donepezil, a well-known drug for Alzheimer's, features a related indanone core. The indanone moiety of these inhibitors often interacts with the peripheral anionic site (PAS) of the enzyme, while other parts of the molecule can interact with the catalytic active site (CAS), leading to potent inhibition.[1]

AChE_Inhibition cluster_synapse Synaptic Cleft ACh Acetylcholine AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis ACh_Receptor Acetylcholine Receptor ACh->ACh_Receptor Binding & Signal Transduction Indanone_Derivative Functionalized 6-Methoxy-1-indanone Indanone_Derivative->AChE Inhibition

Caption: Inhibition of Acetylcholinesterase by a functionalized 6-methoxy-1-indanone derivative.

Monoamine Oxidase (MAO) Inhibition

Mechanism of Action: Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine. Inhibition of MAO, particularly MAO-B, can increase the levels of these neurotransmitters in the brain and is a therapeutic strategy for Parkinson's disease and depression.[2] Indanone derivatives have been shown to be potent and selective reversible inhibitors of MAO-B.[2] The indanone scaffold can fit into the active site of the enzyme, blocking the access of its natural substrates.

MAO_Inhibition cluster_neuron Neuron Dopamine Dopamine MAO_B Monoamine Oxidase B (MAO-B) Dopamine->MAO_B Degradation Indanone_Derivative Functionalized 6-Methoxy-1-indanone Indanone_Derivative->MAO_B Inhibition

Caption: Inhibition of Monoamine Oxidase B by a functionalized 6-methoxy-1-indanone derivative.

Experimental Workflow Visualization

The general workflow for the synthesis and purification of functionalized 6-methoxy-1-indanone derivatives is outlined below.

Experimental_Workflow Start Start with 6-Methoxy-1-indanone Reaction Electrophilic Aromatic Substitution (Bromination, Nitration, Formylation, Acylation) Start->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Workup Aqueous Workup (Quenching, Extraction, Washing) Monitoring->Workup Drying Drying and Solvent Removal Workup->Drying Purification Purification (Column Chromatography) Drying->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization Final_Product Pure Functionalized 6-Methoxy-1-indanone Characterization->Final_Product

Caption: General experimental workflow for the functionalization of 6-methoxy-1-indanone.

Conclusion

The aromatic ring of 6-methoxy-1-indanone is amenable to a variety of functionalization reactions, primarily through electrophilic aromatic substitution at the C7 position. The resulting derivatives are valuable scaffolds for the development of potent inhibitors of key enzymes in neurodegenerative diseases. The protocols and data presented herein provide a foundation for researchers to synthesize and explore novel 6-methoxy-1-indanone analogs for drug discovery and development.

References

Application Notes and Protocols for 7-bromo-6-methoxy-2,3-dihydro-1H-inden-1-one in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy in modern medicinal chemistry for the identification of novel lead compounds. This approach utilizes small, low-complexity molecules, or "fragments," to probe the binding sites of biological targets. These initial hits, although often exhibiting weak affinity, can be efficiently optimized into potent and selective drug candidates. The indanone scaffold is recognized as a privileged structure in drug discovery, with derivatives demonstrating a wide range of biological activities, including potential applications in neurodegenerative diseases and oncology.

This document provides detailed application notes and protocols for the use of 7-bromo-6-methoxy-2,3-dihydro-1H-inden-1-one as a fragment in FBDD campaigns. The presence of a bromine atom offers a significant advantage for X-ray crystallography-based screening methods due to its anomalous scattering properties, which can aid in the precise determination of the fragment's binding mode. While direct studies on this specific fragment are not extensively published, the protocols outlined below are based on established FBDD methodologies and the known potential of the indanone scaffold. A hypothetical protein kinase target will be used for illustrative purposes.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of the title fragment is presented in the table below. These properties are consistent with the "Rule of Three," a common guideline for fragment library design.

PropertyValueSource
Molecular FormulaC₁₀H₉BrO₂-
Molecular Weight241.08 g/mol [1]
CAS Number892152-26-0[1]
AppearanceSolid-
Purity>95% (typical)[1]
Calculated LogP2.1 (approx.)-
Hydrogen Bond Donors0-
Hydrogen Bond Acceptors2-
Rotatable Bonds1-

Hypothetical Application: Targeting Protein Kinases

Protein kinases are a major class of drug targets, particularly in oncology. The following sections describe a hypothetical FBDD campaign targeting a protein kinase of interest using this compound.

Proposed Signaling Pathway Involvement

Signaling_Pathway Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase RAS RAS Receptor_Tyrosine_Kinase->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cell_Proliferation_Survival Cell Proliferation & Survival Transcription_Factors->Cell_Proliferation_Survival Fragment_Inhibition 7-bromo-6-methoxy- 2,3-dihydro-1H-inden-1-one Fragment_Inhibition->RAF

Experimental Protocols

A tiered approach is recommended for screening and validating fragment hits. The following protocols provide a general framework that can be adapted to specific laboratory capabilities and the target protein's characteristics.

Experimental Workflow

FBDD_Workflow cluster_screening Primary Screening cluster_validation Hit Validation cluster_characterization Biophysical Characterization cluster_structural Structural Biology cluster_optimization Hit-to-Lead Optimization DSF Differential Scanning Fluorimetry (DSF) NMR NMR Spectroscopy (e.g., Saturation Transfer Difference) DSF->NMR Identified Hits ITC Isothermal Titration Calorimetry (ITC) NMR->ITC Validated Hits X-ray X-ray Crystallography ITC->X-ray Binding Affinity & Thermodynamics SBDD Structure-Based Drug Design (SBDD) X-ray->SBDD Co-crystal Structure

Protocol 1: Primary Screening using Differential Scanning Fluorimetry (DSF)

Objective: To rapidly identify fragments that bind to the target protein by measuring changes in its thermal stability.

Materials:

  • Purified target protein (e.g., protein kinase) at a concentration of 2-10 µM.

  • DSF buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl).

  • SYPRO Orange dye (5000x stock in DMSO).

  • This compound (100 mM stock in DMSO).

  • 96-well qPCR plates.

  • Real-time PCR instrument capable of performing a thermal melt.

Methodology:

  • Prepare a master mix of the target protein and SYPRO Orange dye in DSF buffer. The final concentration of the protein will be 2 µM and the dye will be at 5x.

  • Dispense 19.8 µL of the master mix into each well of a 96-well plate.

  • Add 0.2 µL of the fragment stock solution to the appropriate wells for a final fragment concentration of 1 mM. Include DMSO-only controls.

  • Seal the plate and centrifuge briefly to mix.

  • Incubate at room temperature for 15 minutes.

  • Perform a thermal melt experiment using the qPCR instrument, increasing the temperature from 25 °C to 95 °C at a rate of 0.5 °C/min.

  • Analyze the melt curves to determine the melting temperature (Tm) for each well. A significant increase in Tm (ΔTm > 2 °C) in the presence of the fragment compared to the DMSO control indicates a potential hit.

Protocol 2: Hit Validation using Saturation Transfer Difference (STD) NMR

Objective: To confirm the direct binding of the fragment to the target protein.

Materials:

  • Purified target protein (20-50 µM) in a suitable NMR buffer (e.g., 50 mM Phosphate buffer pH 7.4, 100 mM NaCl, in 99.9% D₂O).

  • This compound (from a stock solution in d6-DMSO).

  • NMR spectrometer (≥ 500 MHz) with a cryoprobe.

Methodology:

  • Prepare two samples: one with the target protein and the fragment (e.g., 20 µM protein, 1 mM fragment) and a control sample with only the fragment at the same concentration.

  • Acquire a standard 1D proton NMR spectrum for the control sample to identify the fragment's resonances.

  • For both samples, perform an STD NMR experiment. This involves selective saturation of the protein resonances followed by the observation of saturation transfer to the bound ligand.

  • Process the data and calculate the difference spectrum (off-resonance minus on-resonance).

  • The presence of signals in the difference spectrum corresponding to the fragment's protons confirms binding.

Protocol 3: Biophysical Characterization using Isothermal Titration Calorimetry (ITC)

Objective: To determine the thermodynamic parameters of the fragment-protein interaction, including the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n).

Materials:

  • Purified target protein (10-50 µM) in ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).

  • This compound (0.5-2 mM) in the same ITC buffer.

  • Isothermal titration calorimeter.

Methodology:

  • Thoroughly dialyze the protein against the ITC buffer. Dissolve the fragment in the final dialysis buffer to minimize buffer mismatch effects.

  • Load the protein into the sample cell and the fragment solution into the injection syringe.

  • Perform a series of injections (e.g., 20 injections of 2 µL each) of the fragment into the protein solution at a constant temperature (e.g., 25 °C).

  • Record the heat changes associated with each injection.

  • Integrate the raw data to obtain a binding isotherm.

  • Fit the data to a suitable binding model (e.g., one-site binding) to determine Kd, ΔH, and n.

Protocol 4: Structural Characterization by X-ray Crystallography

Objective: To determine the three-dimensional structure of the protein-fragment complex.

Materials:

  • Highly purified and concentrated target protein.

  • This compound.

  • Crystallization screens and reagents.

  • X-ray diffraction equipment (in-house or synchrotron source).

Methodology:

  • Screen for crystallization conditions of the apo-protein.

  • Once reproducible crystals are obtained, perform co-crystallization trials by adding the fragment to the protein solution before setting up the crystallization plates.

  • Alternatively, soak existing apo-crystals in a solution containing the fragment.

  • Cryo-protect the crystals and collect X-ray diffraction data.

  • Process the data and solve the structure by molecular replacement using the apo-protein structure as a model.

  • The presence of the bromine atom can be confirmed by calculating an anomalous difference Fourier map, which will show a strong peak at the bromine position, aiding in the unambiguous placement and orientation of the fragment in the electron density.

Data Presentation

The quantitative data obtained from the biophysical assays should be summarized for clear comparison and evaluation of fragment hits.

Table 1: Hypothetical Biophysical Screening Data
Fragment IDΔTm (°C) (DSF)Binding Confirmed (STD NMR)Kd (µM) (ITC)Ligand Efficiency (LE)
This compound 2.5Yes4500.35
Fragment 20.8No--
Fragment 33.1Yes2000.39
Positive Control5.2Yes150.45

Ligand Efficiency (LE) is calculated as: LE = -RT * ln(Kd) / N, where N is the number of non-hydrogen atoms.

Table 2: Hypothetical Thermodynamic Parameters from ITC
ParameterValue
Stoichiometry (n)0.98
Dissociation Constant (Kd)450 µM
Enthalpy (ΔH)-5.2 kcal/mol
Entropy (TΔS)-0.5 kcal/mol

Conclusion

This compound represents a promising starting point for fragment-based drug discovery campaigns. Its indanone core is a well-recognized scaffold in medicinal chemistry, and the presence of a bromine atom provides a valuable tool for structural biology efforts. The protocols and application notes provided herein offer a comprehensive guide for researchers to effectively utilize this fragment in the pursuit of novel therapeutics. Through a systematic approach of screening, validation, and characterization, this fragment can be advanced to a lead compound with enhanced potency and selectivity.

References

Application Notes and Protocols for the N-Bromosuccinimide (NBS) Bromination of Indanones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indanone scaffolds are privileged structures in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Their derivatives have shown promise in the development of treatments for a range of diseases, including neurodegenerative disorders like Alzheimer's and Parkinson's disease, as well as in oncology.[2][3] The strategic functionalization of the indanone core is crucial for modulating biological activity, and bromination serves as a key transformation, providing a versatile handle for subsequent cross-coupling reactions and nucleophilic substitutions.[2][4] N-Bromosuccinimide (NBS) is a widely used reagent for such brominations due to its ease of handling and selectivity compared to molecular bromine.[5][6] This document provides detailed protocols and application notes for the NBS-mediated bromination of indanones.

Mechanism of Bromination

The bromination of indanones with NBS can proceed through different mechanisms depending on the reaction conditions, primarily targeting the α-position to the carbonyl group or the benzylic position.

  • Acid-Catalyzed α-Bromination: In the presence of an acid catalyst, the indanone tautomerizes to its enol form. The electron-rich double bond of the enol then attacks the electrophilic bromine of NBS, leading to the α-brominated product.[7][8]

  • Radical-Mediated Bromination: Under initiation by light or a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide, NBS can effect bromination at the benzylic position via a free radical chain mechanism.[8][9]

The choice of reaction conditions is therefore critical in directing the regioselectivity of the bromination.

Experimental Protocols

General Protocol for α-Bromination of 1-Indanone

This protocol describes a general procedure for the synthesis of 2-bromo-1-indanone.

Materials:

  • 1-Indanone

  • N-Bromosuccinimide (NBS), freshly recrystallized if colored

  • Carbon tetrachloride (CCl₄) or Dichloromethane (DCM)[10]

  • Radical initiator (e.g., AIBN or benzoyl peroxide) or UV lamp for benzylic bromination[10]

  • Acid catalyst (e.g., p-toluenesulfonic acid) for α-bromination[11]

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-indanone (1.0 eq.).

  • Solvent Addition: Add a suitable solvent such as carbon tetrachloride or dichloromethane (approx. 0.1-0.2 M concentration of the substrate).

  • Reagent Addition: Add N-bromosuccinimide (1.0-1.1 eq.). For α-bromination, an acid catalyst like p-toluenesulfonic acid can be added.[11] For benzylic bromination, a radical initiator such as benzoyl peroxide (0.05 eq.) is added.[10]

  • Reaction: Stir the reaction mixture at room temperature or heat to reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter off the succinimide byproduct.

    • Wash the filtrate with saturated aqueous sodium thiosulfate solution to quench any remaining bromine, followed by saturated aqueous sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.

Safety Precautions:

  • NBS is an irritant and should be handled with care in a fume hood.[12]

  • Carbon tetrachloride is a hazardous solvent and should be handled with appropriate safety measures.

  • The reaction can be exothermic.

Data Presentation

The following tables summarize various reported conditions for the bromination of indanone derivatives.

SubstrateBrominating AgentCatalyst/InitiatorSolventTemp. (°C)Time (h)ProductYield (%)Reference
1-IndanoneNBSp-Toluenesulfonic acid-8012,2-Dibromo-1-indanone99[11]
4-Chloro-1-indanoneBr₂-CCl₄rt22-Bromo-4-chloro-1-indanone40[13]
5,6-Dimethoxyindan-1-oneBr₂-Acetic Acidrt-2,4-Dibromo-5,6-dimethoxyindan-1-one95[13]
Aralkyl ketonesNBSAcidic Al₂O₃MethanolReflux0.17-0.33α-Bromo ketones-[14]

Visualizations

Reaction Mechanism: Acid-Catalyzed α-Bromination

G Mechanism of Acid-Catalyzed α-Bromination of Indanone cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Indanone Indanone Protonated_Ketone Protonated Ketone Indanone->Protonated_Ketone + H+ H_plus H+ NBS NBS Succinimide Succinimide Enol Enol Intermediate Protonated_Ketone->Enol Tautomerization Bromo_Indanone α-Bromo Indanone Enol->Bromo_Indanone + NBS H_plus_regen H+ (regenerated)

Caption: Acid-catalyzed α-bromination of indanone proceeds via an enol intermediate.

Experimental Workflow

G Experimental Workflow for NBS Bromination of Indanone Start Start Setup 1. Reaction Setup (Indanone, Solvent, Stir Bar) Start->Setup Reagents 2. Add Reagents (NBS, Catalyst/Initiator) Setup->Reagents Reaction 3. Reaction (Stir at specified temperature) Reagents->Reaction Monitor 4. Monitor Progress (TLC, GC-MS) Reaction->Monitor Workup 5. Work-up (Quench, Wash, Dry) Monitor->Workup Reaction Complete Purify 6. Purification (Recrystallization or Chromatography) Workup->Purify Analyze 7. Characterization (NMR, IR, MS) Purify->Analyze End End Analyze->End

Caption: A typical workflow for the synthesis and purification of brominated indanones.

References

Application of 7-bromo-6-methoxy-1-indanone in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The indanone scaffold is a privileged structure in medicinal chemistry, frequently appearing in a variety of biologically active compounds. Its rigid framework provides a valuable platform for the spatial orientation of functional groups, making it an attractive starting point for the design of enzyme inhibitors. Specifically, 7-bromo-6-methoxy-1-indanone is a versatile building block for the synthesis of kinase inhibitors. The presence of a bromine atom at the 7-position allows for the introduction of diverse functionalities through cross-coupling reactions, while the methoxy group at the 6-position can influence solubility and interactions with the target protein. The ketone functionality at the 1-position offers a handle for further chemical modifications, such as the construction of heterocyclic ring systems commonly found in kinase inhibitors.

This document outlines a representative synthetic protocol for the preparation of a hypothetical Cyclin-Dependent Kinase 2 (CDK2) inhibitor, herein named Indano-purine-1 , starting from 7-bromo-6-methoxy-1-indanone. The synthetic strategy involves the construction of a purine-like heterocyclic core, a common motif in CDK inhibitors, followed by functionalization via a Suzuki-Miyaura cross-coupling reaction. The presented protocols and data are representative and intended to serve as a guide for the development of novel kinase inhibitors based on the 7-bromo-6-methoxy-1-indanone scaffold.

The general workflow for the synthesis of Indano-purine-1 is depicted below.

G cluster_0 Phase 1: Heterocycle Formation cluster_1 Phase 2: Functionalization cluster_2 Phase 3: Biological Evaluation A 7-bromo-6-methoxy-1-indanone B Condensation with 4,5-diaminopyrimidine A->B C Cyclization and Aromatization B->C D Indanone-fused Pyrimidine Intermediate C->D E Suzuki-Miyaura Coupling with (4-pyridyl)boronic acid D->E F Purification E->F G Indano-purine-1 F->G H In vitro Kinase Assay (CDK2) G->H I Cell-based Proliferation Assay G->I

Caption: General workflow for the synthesis and evaluation of Indano-purine-1.

Experimental Protocols

Protocol 1: Synthesis of the Indanone-fused Pyrimidine Intermediate

This protocol describes the formation of the core heterocyclic structure from 7-bromo-6-methoxy-1-indanone.

Materials:

  • 7-bromo-6-methoxy-1-indanone

  • 4,5-diaminopyrimidine

  • p-Toluenesulfonic acid monohydrate

  • N,N-Dimethylformamide (DMF)

  • Toluene

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 7-bromo-6-methoxy-1-indanone (1.0 eq), 4,5-diaminopyrimidine (1.1 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 eq).

  • Add a 1:1 mixture of toluene and DMF.

  • Heat the reaction mixture to reflux and stir for 12-18 hours, with azeotropic removal of water.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the indanone-fused pyrimidine intermediate.

Protocol 2: Suzuki-Miyaura Coupling for the Synthesis of Indano-purine-1

This protocol details the introduction of the pyridine moiety via a palladium-catalyzed cross-coupling reaction.

Materials:

  • Indanone-fused pyrimidine intermediate

  • (4-pyridyl)boronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂)

  • Potassium carbonate

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Dichloromethane

  • Methanol

Procedure:

  • In a Schlenk flask, combine the indanone-fused pyrimidine intermediate (1.0 eq), (4-pyridyl)boronic acid (1.5 eq), Pd(dppf)Cl₂ (0.05 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and water (4:1 v/v).

  • Heat the reaction mixture to 90 °C and stir for 8-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of dichloromethane and methanol to yield Indano-purine-1 .

Data Presentation

The following tables summarize representative quantitative data for the synthesis and biological activity of a hypothetical series of kinase inhibitors derived from 7-bromo-6-methoxy-1-indanone.

Compound R Group (at position 7) Coupling Reaction Yield (%)
Intermediate Br--
Indano-purine-1 4-pyridylSuzuki-Miyaura78
Analog A PhenylSuzuki-Miyaura82
Analog B 3-aminophenylSuzuki-Miyaura65
Compound Target Kinase IC₅₀ (nM)
Indano-purine-1 CDK2/Cyclin A85
Analog A CDK2/Cyclin A150
Analog B CDK2/Cyclin A45
Roscovitine (Reference) CDK2/Cyclin A400[1][2]

Signaling Pathway

CDK2 is a key regulator of the cell cycle, particularly at the G1/S transition. Its inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The diagram below illustrates the G1/S checkpoint and the role of CDK2.

G cluster_1 S Phase Mitogenic_Signals Mitogenic Signals (e.g., Growth Factors) CyclinD_CDK46 Cyclin D / CDK4/6 Mitogenic_Signals->CyclinD_CDK46 pRb pRb CyclinD_CDK46->pRb phosphorylates pRb_E2F pRb-E2F Complex pRb->pRb_E2F E2F E2F E2F->pRb_E2F CyclinE Cyclin E E2F->CyclinE pRb_E2F->E2F releases DNA_Synthesis DNA Synthesis E2F_target E2F Target Genes (e.g., Cyclin E) E2F_target->DNA_Synthesis CyclinE_CDK2 Cyclin E / CDK2 CyclinE->CyclinE_CDK2 CDK2 CDK2 CDK2->CyclinE_CDK2 CyclinE_CDK2->pRb hyper-phosphorylates (positive feedback) Indano_purine_1 Indano-purine-1 Indano_purine_1->CDK2

Caption: Simplified diagram of the G1/S cell cycle checkpoint regulation by CDK2.

References

Application Notes and Protocols: Suzuki-Miyaura Coupling of 7-bromo-6-methoxy-1-indanone with Organoboron Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 7-bromo-6-methoxy-1-indanone with various organoboron reagents. This reaction is a powerful tool for the synthesis of 7-aryl-6-methoxy-1-indanone derivatives, which are valuable intermediates in medicinal chemistry and drug discovery due to the prevalence of the indanone scaffold in biologically active molecules.

Reaction Mechanism: The Suzuki-Miyaura Coupling

The reaction of 7-bromo-6-methoxy-1-indanone with an organoboron reagent, such as a boronic acid or a boronic ester, proceeds via the Suzuki-Miyaura coupling mechanism. This palladium-catalyzed cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. The catalytic cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[1]

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl bromide, 7-bromo-6-methoxy-1-indanone, to a palladium(0) complex. This step forms a palladium(II) intermediate.

  • Transmetalation: The organoboron reagent is activated by a base, which facilitates the transfer of the organic group from the boron atom to the palladium(II) center. This step, known as transmetalation, results in a new palladium(II) complex bearing both organic fragments.

  • Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium(II) complex. This forms the desired carbon-carbon bond in the product, 7-aryl-6-methoxy-1-indanone, and regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L2 pd_intermediate1 Ar-Pd(II)L2-Br pd0->pd_intermediate1 Oxidative Addition (Ar-Br) pd_intermediate2 Ar-Pd(II)L2-R pd_intermediate1->pd_intermediate2 Transmetalation (R-B(OH)2, Base) product Ar-R pd_intermediate2->product Reductive Elimination product->pd0 reactant1 7-Bromo-6-methoxy- 1-indanone (Ar-Br) reactant2 Organoboron Reagent (R-B(OH)2)

Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Data Presentation: Representative Reaction Outcomes

EntryOrganoboron ReagentCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)*
1Phenylboronic acidPd[P(tBu)₃]₂ (5)Cs₂CO₃1,4-Dioxane901285-95
24-Methylphenylboronic acidPd[P(tBu)₃]₂ (5)Cs₂CO₃1,4-Dioxane901480-90
34-Methoxyphenylboronic acidPd[P(tBu)₃]₂ (5)K₃PO₄Toluene/H₂O1001282-92
43-Thienylboronic acidPd(dppf)Cl₂ (3)K₂CO₃DME/H₂O851675-85
5Pyridine-3-boronic acidPd(PPh₃)₄ (5)Na₂CO₃Toluene/EtOH/H₂O901870-80

*Yields are illustrative and based on typical outcomes for similar Suzuki-Miyaura couplings.

Experimental Protocols

This section provides a detailed, generalized protocol for the Suzuki-Miyaura coupling of 7-bromo-6-methoxy-1-indanone with an arylboronic acid. This protocol is adapted from established procedures for similar substrates and should be optimized for each specific organoboron reagent.

Materials
  • 7-bromo-6-methoxy-1-indanone

  • Arylboronic acid or arylboronic acid pinacol ester (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a combination of a palladium source like Pd₂(dba)₃ with a ligand like SPhos) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DME)

  • Degassed water (if using a biphasic system)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for organic synthesis (Schlenk flask or reaction vial, condenser, etc.)

  • Magnetic stirrer and heating mantle/oil bath

  • Materials for work-up and purification (e.g., ethyl acetate, brine, anhydrous sodium sulfate, silica gel)

Procedure
  • Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add 7-bromo-6-methoxy-1-indanone (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (2.0 eq.).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%). Then, add the anhydrous solvent (e.g., 1,4-dioxane) to achieve a desired concentration (typically 0.1-0.5 M with respect to the limiting reagent). If a biphasic system is used, add the degassed water at this stage (e.g., dioxane/water 4:1).

  • Reaction: Place the reaction vessel in a preheated oil bath or heating mantle and stir the mixture vigorously at the desired temperature (typically 80-100 °C).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 7-aryl-6-methoxy-1-indanone.

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Work-up & Purification cluster_analysis Analysis setup 1. Reaction Setup (Reactants & Base) inert 2. Inert Atmosphere (Evacuate & Backfill) setup->inert add 3. Add Catalyst & Solvent inert->add react 4. Heat & Stir add->react monitor 5. Monitor Progress (TLC/LC-MS) react->monitor workup 6. Aqueous Work-up monitor->workup purify 7. Column Chromatography workup->purify char 8. Characterization (NMR, MS) purify->char

Figure 2: General experimental workflow for the Suzuki-Miyaura coupling.

References

Application Notes and Protocols for the Laboratory-Scale Synthesis of 7-bromo-6-methoxy-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the laboratory-scale synthesis of 7-bromo-6-methoxy-2,3-dihydro-1H-inden-1-one, a valuable building block in medicinal chemistry and drug development. The described methodology involves a two-step sequence: the intramolecular Friedel-Crafts cyclization of 3-(3-methoxyphenyl)propanoic acid to afford 6-methoxy-2,3-dihydro-1H-inden-1-one, followed by regioselective bromination at the 7-position using N-bromosuccinimide. Detailed experimental protocols, a summary of quantitative data, and a visual representation of the synthetic workflow are presented to ensure reproducibility and facilitate adoption by researchers in the field.

Introduction

Substituted indanones are important structural motifs found in a variety of biologically active molecules and natural products. Specifically, this compound serves as a key intermediate for the synthesis of various pharmaceutical compounds. The strategic placement of the bromo and methoxy substituents on the aromatic ring allows for further functionalization and elaboration into more complex molecular architectures. This application note details a reliable and scalable two-step synthesis of this target compound, commencing from commercially available starting materials.

Synthetic Pathway

The synthesis of this compound is achieved through the following two-step reaction sequence:

  • Step 1: Intramolecular Friedel-Crafts Cyclization. 3-(3-methoxyphenyl)propanoic acid is cyclized in the presence of a dehydrating acid catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent, to yield 6-methoxy-2,3-dihydro-1H-inden-1-one.

  • Step 2: Regioselective Bromination. The resulting 6-methoxy-2,3-dihydro-1H-inden-1-one is then regioselectively brominated at the 7-position using N-bromosuccinimide (NBS) to afford the final product.

The methoxy group at the 6-position acts as an ortho-, para-director, guiding the electrophilic bromine to the sterically less hindered and electronically activated 7-position.

Experimental Protocols

Step 1: Synthesis of 6-methoxy-2,3-dihydro-1H-inden-1-one

Materials:

  • 3-(3-methoxyphenyl)propanoic acid

  • Polyphosphoric acid (PPA)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add 3-(3-methoxyphenyl)propanoic acid.

  • Add polyphosphoric acid (approximately 10 times the weight of the carboxylic acid).

  • Heat the mixture with stirring to 80-90 °C for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash sequentially with water (50 mL), saturated aqueous sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford 6-methoxy-2,3-dihydro-1H-inden-1-one as a solid.

Step 2: Synthesis of this compound

Materials:

  • 6-methoxy-2,3-dihydro-1H-inden-1-one

  • N-Bromosuccinimide (NBS)

  • Carbon tetrachloride (CCl₄) or Acetonitrile (CH₃CN)

  • AIBN (Azobisisobutyronitrile) or Benzoyl peroxide (BPO) (optional, for radical initiation)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 6-methoxy-2,3-dihydro-1H-inden-1-one in a suitable solvent such as carbon tetrachloride or acetonitrile.

  • Add N-bromosuccinimide (1.0-1.1 equivalents) to the solution. A radical initiator like AIBN or BPO can be added, particularly if using a non-polar solvent like CCl₄, although the reaction can also proceed via electrophilic aromatic substitution without an initiator, especially in a more polar solvent like acetonitrile.

  • Heat the reaction mixture to reflux and maintain for 2-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter off the succinimide byproduct.

  • Wash the filtrate with saturated aqueous sodium thiosulfate solution to quench any remaining bromine, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel or recrystallization to yield this compound.

Data Presentation

StepReactantReagent/CatalystSolventTemp. (°C)Time (h)ProductYield (%)Purity (%)
13-(3-methoxyphenyl)propanoic acidPolyphosphoric AcidNeat80-902-46-methoxy-2,3-dihydro-1H-inden-1-one75-85>95
26-methoxy-2,3-dihydro-1H-inden-1-oneN-BromosuccinimideAcetonitrileReflux2-6This compound80-90>98

Note: Yields and purity are typical and may vary depending on the specific reaction conditions and purification methods employed.

Visualization of the Synthetic Workflow

The following diagram illustrates the logical progression of the synthesis.

SynthesisWorkflow Start 3-(3-methoxyphenyl)propanoic acid Step1 Friedel-Crafts Cyclization Start->Step1 Intermediate 6-methoxy-2,3-dihydro-1H-inden-1-one Step1->Intermediate Step2 Regioselective Bromination Intermediate->Step2 Product This compound Step2->Product Reagent1 Polyphosphoric Acid Reagent1->Step1 Reagent2 N-Bromosuccinimide Reagent2->Step2

Caption: Synthetic workflow for this compound.

Conclusion

The synthetic protocol detailed in this application note provides a reliable and efficient method for the laboratory-scale preparation of this compound. The two-step process, involving a Friedel-Crafts cyclization followed by a regioselective bromination, utilizes readily available reagents and standard laboratory techniques. The provided data and workflow diagram offer a clear and concise guide for researchers and professionals engaged in pharmaceutical and chemical synthesis.

Application Notes and Protocols for the Derivatization of the Ketone Group in 7-bromo-6-methoxy-1-indanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of the ketone group in 7-bromo-6-methoxy-1-indanone, a versatile intermediate in medicinal chemistry and drug discovery. The derivatization of the C1-carbonyl group allows for the introduction of diverse functionalities, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. The following protocols describe common and effective methods for this purpose, including reductive amination, Horner-Wadsworth-Emmons olefination, and Knoevenagel condensation.

Reductive Amination: Synthesis of 1-Amino-7-bromo-6-methoxy-indane Derivatives

Reductive amination is a robust method for the conversion of ketones to amines. This two-step, one-pot procedure involves the initial formation of an imine or enamine intermediate, followed by its reduction to the corresponding amine. This protocol describes the reaction of 7-bromo-6-methoxy-1-indanone with a primary amine, using sodium triacetoxyborohydride as a mild reducing agent.

Experimental Protocol: Reductive Amination with Benzylamine

Materials:

  • 7-bromo-6-methoxy-1-indanone

  • Benzylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE)

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 7-bromo-6-methoxy-1-indanone (1.0 eq) in 1,2-dichloroethane (DCE), add benzylamine (1.2 eq) and a catalytic amount of glacial acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-benzyl-7-bromo-6-methoxy-1-aminoindane.

Quantitative Data:

Reactant 1Reactant 2Reducing AgentSolventTypical Yield Range (%)
7-bromo-6-methoxy-1-indanonePrimary Amine (e.g., Benzylamine)Sodium triacetoxyborohydride1,2-Dichloroethane60 - 85
7-bromo-6-methoxy-1-indanoneSecondary Amine (e.g., Morpholine)Sodium triacetoxyborohydride1,2-Dichloroethane50 - 75

Reaction Workflow:

G Indanone 7-bromo-6-methoxy-1-indanone Imine Iminium Intermediate Indanone->Imine Condensation (+ Amine, H⁺ cat.) Amine Primary/Secondary Amine Amine->Imine Product 1-Amino-7-bromo-6-methoxy -indane Derivative Imine->Product Reduction ReducingAgent NaBH(OAc)₃ ReducingAgent->Product

Caption: Reductive amination workflow.

Horner-Wadsworth-Emmons Reaction: Synthesis of 1-Alkylidene-7-bromo-6-methoxy-indane Derivatives

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the synthesis of alkenes from carbonyl compounds and phosphonate carbanions. It offers excellent stereoselectivity, typically favoring the formation of the (E)-alkene. This protocol outlines the reaction of 7-bromo-6-methoxy-1-indanone with a stabilized phosphonate ester.

Experimental Protocol: Horner-Wadsworth-Emmons Reaction with Triethyl Phosphonoacetate

Materials:

  • 7-bromo-6-methoxy-1-indanone

  • Triethyl phosphonoacetate

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a suspension of sodium hydride (1.2 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., argon), add triethyl phosphonoacetate (1.2 eq) dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until the evolution of hydrogen gas ceases, indicating the formation of the phosphonate ylide.

  • Cool the reaction mixture back to 0 °C and add a solution of 7-bromo-6-methoxy-1-indanone (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to afford the desired (E)-1-(ethoxycarbonylmethylene)-7-bromo-6-methoxy-indane.

Quantitative Data:

Specific yield data for the Horner-Wadsworth-Emmons reaction of 7-bromo-6-methoxy-1-indanone is not explicitly available in the searched literature. However, based on similar reactions with substituted ketones, yields are generally good to excellent.

Reactant 1Reactant 2BaseSolventTypical Yield Range (%)
7-bromo-6-methoxy-1-indanoneTriethyl phosphonoacetateSodium HydrideTHF70 - 90
7-bromo-6-methoxy-1-indanoneDiethyl (cyanomethyl)phosphonateSodium HydrideTHF65 - 85

Reaction Pathway:

G Indanone 7-bromo-6-methoxy-1-indanone Product 1-Alkylidene-7-bromo -6-methoxy-indane Indanone->Product Olefination Phosphonate Phosphonate Ester Ylide Phosphonate Ylide Phosphonate->Ylide Deprotonation Ylide->Product Base Base (e.g., NaH) Base->Ylide

Caption: Horner-Wadsworth-Emmons reaction pathway.

Knoevenagel Condensation: Synthesis of 1-(Dicyanomethylene)-7-bromo-6-methoxy-indane

The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction between a carbonyl compound and an active methylene compound, catalyzed by a weak base. This reaction is particularly useful for the synthesis of electron-deficient alkenes.

Experimental Protocol: Knoevenagel Condensation with Malononitrile

Materials:

  • 7-bromo-6-methoxy-1-indanone

  • Malononitrile

  • Piperidine

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • In a round-bottom flask, dissolve 7-bromo-6-methoxy-1-indanone (1.0 eq) and malononitrile (1.1 eq) in ethanol.

  • Add a catalytic amount of piperidine (0.1 eq) to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within 4-8 hours.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • If a precipitate forms, collect the solid by vacuum filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the desired 1-(dicyanomethylene)-7-bromo-6-methoxy-indane.

Quantitative Data:

While specific yield data for the Knoevenagel condensation of 7-bromo-6-methoxy-1-indanone is not available in the provided search results, the condensation of aromatic ketones with malononitrile is generally a high-yielding reaction.

Reactant 1Reactant 2CatalystSolventTypical Yield Range (%)
7-bromo-6-methoxy-1-indanoneMalononitrilePiperidineEthanol80 - 95
7-bromo-6-methoxy-1-indanoneEthyl cyanoacetatePiperidineEthanol75 - 90

Logical Relationship of Knoevenagel Condensation:

G cluster_reactants Reactants cluster_conditions Reaction Conditions Indanone 7-bromo-6-methoxy-1-indanone Product Substituted Alkene Product Indanone->Product ActiveMethylene Active Methylene Compound ActiveMethylene->Product Catalyst Base Catalyst (e.g., Piperidine) Catalyst->Product Solvent Solvent (e.g., Ethanol) Solvent->Product

Caption: Knoevenagel condensation logical diagram.

Application Notes and Protocols for 7-bromo-6-methoxy-1-indanone as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-bromo-6-methoxy-1-indanone is a versatile bicyclic ketone that serves as a crucial building block in the synthesis of a wide array of pharmacologically active molecules. The indanone scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with diverse biological activities. The presence of a bromine atom at the 7-position and a methoxy group at the 6-position provides strategic handles for functionalization, making this intermediate particularly valuable for the construction of complex molecular architectures.

This document provides detailed application notes and experimental protocols for the use of 7-bromo-6-methoxy-1-indanone in the synthesis of pharmaceutical agents, with a focus on derivatives targeting neurodegenerative diseases and inflammatory conditions.

Key Applications in Drug Discovery

The unique structural features of 7-bromo-6-methoxy-1-indanone make it an ideal starting material for the synthesis of targeted therapies. The primary applications lie in its conversion to more complex molecules through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling for carbon-carbon bond formation and the Buchwald-Hartwig amination for carbon-nitrogen bond formation.

Synthesis of Analogs of Acetylcholinesterase Inhibitors for Alzheimer's Disease

Donepezil, a leading therapeutic for Alzheimer's disease, features a substituted indanone core. 7-bromo-6-methoxy-1-indanone is an excellent precursor for the synthesis of novel donepezil analogs, allowing for the exploration of structure-activity relationships (SAR) to improve efficacy and selectivity. The bromo group can be replaced with various aryl or heteroaryl moieties via Suzuki-Miyaura coupling, while the ketone functionality can be further modified.

Development of Anti-inflammatory Agents

Indanone derivatives have been shown to possess significant anti-inflammatory properties. By functionalizing the 7-position of 7-bromo-6-methoxy-1-indanone, researchers can synthesize libraries of compounds for screening as potential inhibitors of key inflammatory targets.

Experimental Protocols

The following protocols are provided as a general guide and may require optimization for specific substrates and scales.

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 7-Aryl-6-methoxy-1-indanones

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of 7-bromo-6-methoxy-1-indanone with a variety of arylboronic acids.

Reaction Scheme:

Suzuki_Miyaura_Coupling cluster_reagents Reagents Reactant1 7-bromo-6-methoxy-1-indanone Product 7-aryl-6-methoxy-1-indanone Reactant1->Product + Ar-B(OH)2 Reactant2 Arylboronic Acid (Ar-B(OH)2) Reactant2->Product Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Base Base (e.g., K2CO3) Solvent Solvent (e.g., Toluene/H2O)

Caption: Suzuki-Miyaura coupling of 7-bromo-6-methoxy-1-indanone.

Materials:

  • 7-bromo-6-methoxy-1-indanone

  • Arylboronic acid (1.2 equivalents)

  • Palladium tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • Toluene

  • Water (degassed)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware

Procedure:

  • To a flame-dried round-bottom flask, add 7-bromo-6-methoxy-1-indanone (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add Pd(PPh₃)₄ (0.05 eq) to the flask under a positive pressure of the inert gas.

  • Add a 4:1 mixture of toluene and degassed water to the flask to achieve a concentration of approximately 0.1 M with respect to the indanone.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Quantitative Data (Representative):

Arylboronic AcidProductYield (%)
Phenylboronic acid7-phenyl-6-methoxy-1-indanone85-95
4-Methoxyphenylboronic acid7-(4-methoxyphenyl)-6-methoxy-1-indanone80-90
3-Pyridylboronic acid6-methoxy-7-(pyridin-3-yl)-1-indanone75-85
Protocol 2: Buchwald-Hartwig Amination for the Synthesis of 7-Amino-6-methoxy-1-indanones

This protocol outlines a general method for the palladium-catalyzed amination of 7-bromo-6-methoxy-1-indanone with primary or secondary amines.

Reaction Scheme:

Buchwald_Hartwig_Amination cluster_reagents Reagents Reactant1 7-bromo-6-methoxy-1-indanone Product 7-(R1R2N)-6-methoxy-1-indanone Reactant1->Product + R1R2NH Reactant2 Amine (R1R2NH) Reactant2->Product Catalyst Pd Catalyst (e.g., Pd2(dba)3) Ligand Ligand (e.g., XPhos) Base Base (e.g., NaOtBu) Solvent Solvent (e.g., Toluene)

Caption: Buchwald-Hartwig amination of 7-bromo-6-methoxy-1-indanone.

Materials:

  • 7-bromo-6-methoxy-1-indanone

  • Amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equivalents)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 equivalents)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous Toluene

  • Nitrogen or Argon gas supply

  • Schlenk tube or similar reaction vessel

Procedure:

  • In a glovebox or under a stream of inert gas, add 7-bromo-6-methoxy-1-indanone (1.0 eq), NaOtBu (1.4 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.04 eq) to a dry Schlenk tube.

  • Evacuate and backfill the tube with inert gas three times.

  • Add anhydrous toluene, followed by the amine (1.2 eq) via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with stirring for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data (Representative):

AmineProductYield (%)
Morpholine6-methoxy-7-(morpholino)-1-indanone80-90
Aniline6-methoxy-7-(phenylamino)-1-indanone70-85
Benzylamine7-(benzylamino)-6-methoxy-1-indanone75-88

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate the general workflow for the synthesis and a representative signaling pathway where indanone derivatives may exert their effects.

Experimental_Workflow start 7-bromo-6-methoxy-1-indanone reaction Cross-Coupling Reaction (Suzuki or Buchwald-Hartwig) start->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification characterization Spectroscopic Analysis (NMR, MS, IR) purification->characterization bioassay Biological Activity Screening characterization->bioassay end Lead Compound Identification bioassay->end

Caption: General experimental workflow for the functionalization of 7-bromo-6-methoxy-1-indanone.

Signaling_Pathway ligand Indanone Derivative receptor Target Receptor/Enzyme (e.g., Acetylcholinesterase) ligand->receptor inhibition Inhibition receptor->inhibition downstream Downstream Signaling Cascade inhibition->downstream blocks response Cellular Response (e.g., Neuroprotection, Anti-inflammatory effect) downstream->response

Caption: A simplified signaling pathway illustrating the potential mechanism of action for indanone derivatives.

Conclusion

7-bromo-6-methoxy-1-indanone is a highly valuable and versatile intermediate for the synthesis of pharmaceutically relevant compounds. Its strategic functionalization through established cross-coupling methodologies provides access to a vast chemical space for the discovery of novel therapeutics for a range of diseases, including neurodegenerative and inflammatory disorders. The protocols and data presented herein serve as a foundational guide for researchers in the field of medicinal chemistry and drug development.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-bromo-6-methoxy-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 7-bromo-6-methoxy-2,3-dihydro-1H-inden-1-one synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, categorized by the reaction stage.

Stage 1: Friedel-Crafts Acylation for 6-methoxy-2,3-dihydro-1H-inden-1-one (Precursor Synthesis)

Issue 1: Low or No Yield of 6-methoxy-2,3-dihydro-1H-inden-1-one

  • Possible Cause: Inactive or inappropriate Lewis acid catalyst.

    • Solution: Ensure the Lewis acid (e.g., AlCl₃, FeCl₃) is fresh and anhydrous. Moisture can deactivate these catalysts.[1] Consider using a more potent catalytic system like a superacid (e.g., triflic acid) or polyphosphoric acid (PPA) if the substrate is deactivated.[1]

  • Possible Cause: Suboptimal reaction temperature.

    • Solution: The ideal temperature can vary. Low temperatures may slow the reaction rate, while excessively high temperatures can lead to side reactions. Experiment with a temperature gradient to find the optimal condition for your specific substrate.

  • Possible Cause: Poor solvent choice.

    • Solution: The solvent should effectively dissolve the reactants and not interfere with the catalyst. Nitromethane has been shown to improve selectivity in some cases.[1]

  • Possible Cause: Deactivation of the aromatic ring.

    • Solution: If the arylpropionic acid precursor has strong electron-withdrawing groups, the Friedel-Crafts acylation may be sluggish. In such cases, switching to a more powerful catalyst or an alternative synthetic route might be necessary.[1]

Issue 2: Formation of Regioisomers

  • Possible Cause: Multiple possible sites for intramolecular cyclization.

    • Solution: The regioselectivity of the cyclization is influenced by both steric and electronic factors. Bulky substituents can block certain positions, directing the acylation to less hindered sites.[1] The choice of catalyst and solvent can also influence the isomeric ratio. For instance, adjusting the phosphorus pentoxide (P₂O₅) content in PPA can switch the regioselectivity.[2]

Stage 2: Bromination of 6-methoxy-2,3-dihydro-1H-inden-1-one

Issue 3: Low Yield of this compound

  • Possible Cause: Incorrect choice of brominating agent or reaction conditions.

    • Solution: The choice between electrophilic aromatic substitution and free radical bromination is crucial. For aromatic bromination, a Lewis acid catalyst might be required. For benzylic bromination, a radical initiator like AIBN is used with a source of bromine radicals like NBS.[3]

  • Possible Cause: Over-bromination leading to di- or tri-brominated products.

    • Solution: Carefully control the stoichiometry of the brominating agent. Adding the brominating agent portion-wise can help prevent over-reaction. Monitor the reaction progress closely using TLC or GC-MS.

  • Possible Cause: Competing side reactions.

    • Solution: The methoxy group is an activating group and can direct bromination to multiple positions on the aromatic ring. The reaction conditions, particularly the acidity or basicity, can influence the regioselectivity.

Issue 4: Incorrect Regioisomer of the Brominated Product

  • Possible Cause: The directing effect of the methoxy group and the carbonyl group.

    • Solution: The methoxy group is an ortho-, para-director, while the acyl group is a meta-director. The final position of bromination will depend on the interplay of these electronic effects and the reaction conditions. To favor bromination at the 7-position, conditions that promote electrophilic aromatic substitution are generally required. The use of Br₂ in acetic acid at room temperature has been shown to favor aromatic bromination in related systems.[4][5]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing the 1-indanone core?

A1: The intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or their corresponding acyl chlorides is one of the most prevalent methods for constructing the 1-indanone skeleton.[6][7][8]

Q2: How can I minimize the formation of byproducts during the Friedel-Crafts acylation?

A2: To minimize byproducts, ensure anhydrous conditions to prevent catalyst deactivation.[1] Optimize the reaction temperature and time to avoid decomposition or side reactions. The choice of solvent can also play a role in reaction selectivity.[1]

Q3: What are the key factors influencing the regioselectivity of the bromination step?

A3: The key factors are the electronic effects of the substituents on the aromatic ring (the activating methoxy group and the deactivating carbonyl group), the choice of brominating agent (e.g., Br₂, NBS), and the reaction conditions (acidic, basic, or radical).[3][4][5] For instance, bromination of 5,6-dimethoxyindan-1-one with Br₂ in acetic acid leads to aromatic substitution, while reaction with Br₂ in the presence of a base like KOH can result in α-bromination to the carbonyl group.[4][5]

Q4: How can I effectively purify the final product, this compound?

A4: Column chromatography on silica gel is a common method for purifying indanone derivatives. A suitable eluent system, such as a mixture of ethyl acetate and hexanes, can be used to separate the desired product from unreacted starting materials and byproducts. Recrystallization can also be an effective purification technique if a suitable solvent is found.

Q5: Are there any safety precautions I should be aware of during this synthesis?

A5: Yes. Lewis acids like AlCl₃ are corrosive and react violently with water. Bromine (Br₂) is highly corrosive and toxic. N-Bromosuccinimide (NBS) is a lachrymator. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.

Data Presentation

Table 1: Influence of Reaction Conditions on the Bromination of Substituted Indanones

Starting MaterialBrominating AgentConditionsProduct(s)Yield (%)Reference
5,6-dimethoxyindan-1-oneBr₂Acetic acid, room temp.2,4-dibromo-5,6-dimethoxyindan-1-one95[4][5]
5,6-dimethoxyindan-1-oneBr₂KOH, ~0 °C4-bromo-5,6-dimethoxyindan-1-one79[4][5]
5,6-dimethoxyindan-1-oneBr₂K₂CO₃, ~0 °C4-bromo-5,6-dimethoxyindan-1-one81[4][5]
5,7-dimethoxy-2,3-dihydro-1H-inden-1-oneNBS, AIBN (catalytic)Benzene, room temp., 15 h4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one90[3]

Experimental Protocols

Protocol 1: Synthesis of 6-methoxy-2,3-dihydro-1H-inden-1-one (Precursor)

This protocol is a general procedure for Friedel-Crafts acylation to form an indanone, which should be optimized for the specific substrate.

  • To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add 3-(3-methoxyphenyl)propanoyl chloride (1.0 eq) dropwise.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

  • Upon completion, carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure, and purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford 6-methoxy-2,3-dihydro-1H-inden-1-one.

Protocol 2: Synthesis of this compound

This protocol is adapted from the bromination of a similar methoxy-substituted indanone.

  • Dissolve 6-methoxy-2,3-dihydro-1H-inden-1-one (1.0 eq) in glacial acetic acid.

  • To this solution, add a solution of bromine (1.05 eq) in glacial acetic acid dropwise at room temperature while stirring.

  • Continue stirring at room temperature and monitor the reaction by TLC. The reaction is typically complete within 2-6 hours.

  • Once the starting material is consumed, pour the reaction mixture into a large volume of cold water.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid thoroughly with water and then with a cold, dilute solution of sodium thiosulfate to remove any unreacted bromine.

  • Dry the crude product under vacuum.

  • Further purify the product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield this compound.

Visualizations

TroubleshootingWorkflow Start Start Synthesis FriedelCrafts Friedel-Crafts Acylation: Synthesis of 6-methoxy-2,3-dihydro-1H-inden-1-one Start->FriedelCrafts CheckYieldFC Check Yield and Purity FriedelCrafts->CheckYieldFC LowYieldFC Low Yield? CheckYieldFC->LowYieldFC Analysis TroubleshootFC Troubleshoot Friedel-Crafts: - Check catalyst activity - Optimize temperature - Change solvent LowYieldFC->TroubleshootFC Yes IsomersFC Regioisomers Present? LowYieldFC->IsomersFC No TroubleshootFC->FriedelCrafts Re-run OptimizeFC Optimize Regioselectivity: - Adjust catalyst (e.g., PPA content) - Modify solvent IsomersFC->OptimizeFC Yes ProceedBromination Proceed to Bromination IsomersFC->ProceedBromination No OptimizeFC->FriedelCrafts Re-run Bromination Bromination: Synthesis of this compound ProceedBromination->Bromination CheckYieldBr Check Yield and Purity Bromination->CheckYieldBr LowYieldBr Low Yield? CheckYieldBr->LowYieldBr Analysis TroubleshootBr Troubleshoot Bromination: - Check brominating agent - Control stoichiometry - Optimize conditions (acidic/basic) LowYieldBr->TroubleshootBr Yes IsomersBr Incorrect Regioisomer? LowYieldBr->IsomersBr No TroubleshootBr->Bromination Re-run OptimizeBr Optimize Regioselectivity: - Change reaction conditions - Screen different brominating agents IsomersBr->OptimizeBr Yes FinalProduct Final Product: This compound IsomersBr->FinalProduct No OptimizeBr->Bromination Re-run

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Purification of Crude 7-bromo-6-methoxy-1-indanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 7-bromo-6-methoxy-1-indanone.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude 7-bromo-6-methoxy-1-indanone?

A1: The two most effective and commonly used purification techniques for substituted indanones like 7-bromo-6-methoxy-1-indanone are recrystallization and silica gel column chromatography. The choice between these methods will depend on the nature and quantity of the impurities present in the crude material.

Q2: What are the likely impurities in my crude 7-bromo-6-methoxy-1-indanone sample?

A2: Impurities can arise from unreacted starting materials, byproducts of the synthesis, or regioisomers.[1] Depending on the synthetic route, common impurities may include:

  • Starting materials: For instance, the precursor 3-(4-bromo-3-methoxyphenyl)propanoic acid if the synthesis involves an intramolecular Friedel-Crafts cyclization.

  • Regioisomers: Formation of other isomeric indanones (e.g., 5-bromo-6-methoxy-1-indanone) is a common issue in Friedel-Crafts reactions and can be difficult to separate due to similar physical properties.[1]

  • Over-brominated or under-brominated species: If bromination is a step in the synthesis, it's possible to have species with either no bromine or multiple bromine atoms.

  • Solvents and reagents: Residual solvents or reagents used in the synthesis and workup.

Q3: How can I assess the purity of my 7-bromo-6-methoxy-1-indanone sample?

A3: Purity can be assessed using several analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick and effective method to visualize the number of components in your crude mixture and to monitor the progress of your purification.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the sample.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Can identify the desired product and the presence of impurities by analyzing the chemical shifts and integration of the signals.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product.

  • Melting Point Analysis: A sharp melting point range close to the literature value suggests high purity.

It is important to note that some suppliers of 7-bromo-6-methoxy-1-indanone ship the product without providing analytical data, placing the responsibility on the researcher to confirm its identity and purity.

Troubleshooting Guides

This section addresses specific issues you may encounter during the purification of 7-bromo-6-methoxy-1-indanone.

Recrystallization Issues
Problem Possible Cause(s) Troubleshooting Steps
Compound does not dissolve in the chosen solvent, even with heating. The solvent is not polar enough.Try a more polar solvent or a solvent mixture. For indanones, solvents like ethanol, methanol, ethyl acetate, or mixtures with hexanes can be effective.
Compound "oils out" instead of crystallizing upon cooling. The solution is supersaturated, or the cooling rate is too fast. The solvent may also be too nonpolar.- Add a small amount of a miscible, more polar solvent to the hot solution. - Reheat the solution to ensure everything is dissolved and then allow it to cool more slowly. - Try scratching the inside of the flask with a glass rod to induce crystallization. - Add a seed crystal of the pure compound if available.
No crystals form upon cooling. The solution is not saturated enough, or the compound is very soluble in the chosen solvent at room temperature.- Evaporate some of the solvent to increase the concentration and then try cooling again. - Place the solution in an ice bath or refrigerator to further decrease the solubility. - If the compound is too soluble, try a different solvent or a solvent/anti-solvent system.
Low recovery of the purified product. The compound has significant solubility in the cold solvent. Too much solvent was used.- Minimize the amount of hot solvent used to dissolve the crude product. - Cool the solution thoroughly in an ice bath before filtering to maximize crystal formation. - Wash the collected crystals with a minimal amount of ice-cold solvent.
The purified product is still impure (as determined by TLC or other analytical methods). The impurity has similar solubility characteristics to the desired product.- A second recrystallization may be necessary. - Consider switching to column chromatography for better separation.
Column Chromatography Issues
Problem Possible Cause(s) Troubleshooting Steps
Poor separation of the desired compound from impurities (overlapping spots on TLC). The eluent system is not optimized.- Perform a thorough TLC analysis with different solvent systems (e.g., varying ratios of hexanes/ethyl acetate) to find a solvent system that gives good separation (Rf value of the desired product around 0.3-0.4). - A less polar solvent system will generally result in lower Rf values and potentially better separation of closely related compounds.
The compound is not eluting from the column. The eluent is not polar enough.- Gradually increase the polarity of the eluent system. For example, if you are using 9:1 hexanes/ethyl acetate, switch to 8:2 or 7:3.
The compound is eluting too quickly with the solvent front. The eluent is too polar.- Decrease the polarity of the eluent system. For example, if you are using 7:3 hexanes/ethyl acetate, switch to 8:2 or 9:1.
Streaking or tailing of the compound band on the column. The compound is not very soluble in the eluent, or the column is overloaded. The silica gel may be too acidic.- Ensure the crude material is fully dissolved in a minimal amount of the eluent or a slightly more polar solvent before loading onto the column. - Use an appropriate amount of silica gel for the amount of crude product (typically a 20:1 to 100:1 ratio of silica to crude material by weight). - For acid-sensitive compounds, the silica gel can be neutralized by washing with a solvent containing a small amount of a non-polar base like triethylamine.
Cracking of the silica gel bed. Improper packing of the column.- Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry.

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: Test the solubility of a small amount of the crude 7-bromo-6-methoxy-1-indanone in various solvents (e.g., methanol, ethanol, isopropanol, ethyl acetate, toluene, and mixtures such as ethyl acetate/hexanes) to find a suitable solvent or solvent system. An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to just dissolve the solid. Use a magnetic stirrer and a hot plate for efficient dissolution.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

  • Analysis: Determine the melting point and assess the purity by TLC, HPLC, or NMR.

Protocol 2: Silica Gel Column Chromatography
  • Eluent Selection: Using TLC, determine an appropriate solvent system (eluent) that provides good separation of the desired compound from impurities. A common starting point for indanones is a mixture of hexanes and ethyl acetate.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack it into a chromatography column.

  • Sample Loading: Dissolve the crude 7-bromo-6-methoxy-1-indanone in a minimal amount of the eluent and load it onto the top of the silica gel column.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. The flow rate should be steady.

  • Fraction Analysis: Monitor the fractions by TLC to identify which ones contain the purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.

  • Drying: Dry the resulting solid under high vacuum.

  • Analysis: Confirm the purity of the isolated compound using appropriate analytical methods.

Data Presentation

Researchers should maintain a detailed record of their purification experiments. The following table provides a template for summarizing quantitative data from purification trials.

Trial ID Purification Method Starting Mass (g) Solvent(s) / Eluent System Final Mass (g) Yield (%) Purity (by HPLC/NMR) Observations

Mandatory Visualization

The following diagram illustrates a general workflow for the purification of crude 7-bromo-6-methoxy-1-indanone.

Purification_Workflow cluster_start Start cluster_analysis Initial Analysis cluster_purification Purification cluster_final_analysis Final Analysis cluster_end End start Crude 7-bromo-6-methoxy-1-indanone tlc_initial TLC Analysis start->tlc_initial decision Multiple Spots on TLC? tlc_initial->decision recrystallization Recrystallization decision->recrystallization Single major spot with minor impurities column_chromatography Column Chromatography decision->column_chromatography Multiple closely spaced spots tlc_final TLC of Purified Fractions/Crystals recrystallization->tlc_final column_chromatography->tlc_final purity_check Purity & Identity Confirmation (NMR, HPLC, MS, MP) tlc_final->purity_check end Pure 7-bromo-6-methoxy-1-indanone purity_check->end

Caption: A flowchart illustrating the general workflow for the purification of 7-bromo-6-methoxy-1-indanone.

References

common side products in the synthesis of 7-bromo-6-methoxy-1-indanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7-bromo-6-methoxy-1-indanone.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 7-bromo-6-methoxy-1-indanone, which is typically prepared via an intramolecular Friedel-Crafts acylation of 3-(3-bromo-4-methoxyphenyl)propionic acid.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product 1. Incomplete reaction. 2. Formation of side products (e.g., regioisomers, polymers). 3. Suboptimal reaction conditions (temperature, time, catalyst).1. Monitor the reaction progress using TLC or LC-MS to ensure completion. 2. Optimize the reaction conditions, particularly the choice and concentration of the Lewis acid catalyst (e.g., PPA, AlCl₃).[1][2] 3. Ensure anhydrous conditions, as moisture can deactivate the Lewis acid catalyst.
Presence of a Major Impurity with Similar Polarity Formation of the regioisomeric side product, 5-bromo-6-methoxy-1-indanone.1. Adjust the concentration of the polyphosphoric acid (PPA) catalyst. A lower P₂O₅ content in PPA may favor the formation of the desired 7-bromo isomer.[1] 2. Careful purification by column chromatography with a suitable eluent system (e.g., hexane/ethyl acetate gradient) may be required. Multiple columns may be necessary. 3. Recrystallization from an appropriate solvent system could also help in separating the isomers.
Dark, Tarry Reaction Mixture Polymerization or degradation of the starting material or product due to harsh acidic conditions or high temperatures.1. Use a milder Lewis acid or a lower concentration of the strong acid. 2. Maintain a lower reaction temperature and monitor the reaction closely to avoid prolonged heating. 3. Ensure the starting material is pure, as impurities can promote polymerization.
Unreacted Starting Material Present 1. Insufficient amount of catalyst. 2. Deactivation of the catalyst by moisture. 3. Insufficient reaction time or temperature.1. Use a stoichiometric amount of the Lewis acid, as it often complexes with the product.[3] 2. Ensure all glassware is oven-dried and reagents are anhydrous. 3. Gradually increase the reaction time and/or temperature while monitoring for product formation and decomposition.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to 7-bromo-6-methoxy-1-indanone?

A1: The most prevalent method is the intramolecular Friedel-Crafts acylation of 3-(3-bromo-4-methoxyphenyl)propionic acid.[4][5] This reaction is typically catalyzed by a strong Lewis acid such as polyphosphoric acid (PPA) or aluminum chloride (AlCl₃).

Q2: What are the expected major side products in this synthesis?

A2: The primary side product is the regioisomer, 5-bromo-6-methoxy-1-indanone. This arises from the alternative cyclization position on the aromatic ring. Other potential impurities include unreacted starting material and polymeric byproducts.[2]

Q3: How do the substituents on the aromatic ring influence the formation of regioisomers?

A3: The methoxy group (-OCH₃) is an ortho, para-directing activator, while the bromo group (-Br) is a weak deactivator and is ortho, para-directing, but with a stronger meta-directing influence in activated rings. The cyclization to form 7-bromo-6-methoxy-1-indanone is directed ortho to the activating methoxy group. The formation of the 5-bromo-6-methoxy-1-indanone side product is a result of cyclization para to the methoxy group. The reaction conditions, particularly the nature and concentration of the catalyst, can influence the ratio of these isomers.[1]

Q4: How can I minimize the formation of the 5-bromo-6-methoxy-1-indanone isomer?

A4: The regioselectivity of the cyclization can be influenced by the concentration of polyphosphoric acid (PPA). Studies on similar systems have shown that PPA with a lower percentage of P₂O₅ can favor the formation of the isomer where cyclization occurs meta to the electron-donating group, which in this case would be the desired 7-bromo-6-methoxy-1-indanone.[1][3] Therefore, careful control of the PPA composition is crucial.

Q5: What purification methods are most effective for separating 7-bromo-6-methoxy-1-indanone from its regioisomer?

A5: Due to the likely similar physical properties of the regioisomers, separation can be challenging. High-performance column chromatography on silica gel with a carefully optimized eluent system (e.g., a slow gradient of ethyl acetate in hexanes) is the most common method. Recrystallization from a suitable solvent may also be effective if there is a significant difference in the crystal packing of the isomers.

Experimental Protocols

Synthesis of 3-(3-bromo-4-methoxyphenyl)propionic acid (Precursor)

Representative Protocol:

  • Dissolve 3-(4-methoxyphenyl)propionic acid in a suitable solvent (e.g., acetic acid).

  • Slowly add a brominating agent (e.g., N-bromosuccinimide or bromine) in the presence of a catalyst if required.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

  • Pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with a solution of sodium thiosulfate (if bromine was used), followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain pure 3-(3-bromo-4-methoxyphenyl)propionic acid.

Synthesis of 7-bromo-6-methoxy-1-indanone

The following is a representative protocol for the intramolecular Friedel-Crafts acylation, based on general procedures for indanone synthesis.[4][5]

  • Place polyphosphoric acid (PPA) in a round-bottom flask equipped with a mechanical stirrer and a calcium chloride drying tube.

  • Heat the PPA to 80-90°C with stirring.

  • Add 3-(3-bromo-4-methoxyphenyl)propionic acid to the hot PPA in one portion.

  • Continue stirring at this temperature for 1-2 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture slightly and then pour it carefully onto crushed ice with vigorous stirring.

  • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic extracts with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to separate the desired product from side products.

Visualizations

Synthesis_Pathway cluster_precursor Precursor Synthesis cluster_cyclization Intramolecular Friedel-Crafts Acylation 3_4_methoxy_prop_acid 3-(4-methoxyphenyl) propionic acid bromination Bromination (e.g., NBS) 3_4_methoxy_prop_acid->bromination precursor 3-(3-bromo-4-methoxyphenyl) propionic acid bromination->precursor precursor_2 3-(3-bromo-4-methoxyphenyl) propionic acid cyclization PPA or AlCl3 precursor_2->cyclization unreacted Unreacted Starting Material precursor_2->unreacted Incomplete Reaction main_product 7-bromo-6-methoxy-1-indanone (Desired Product) cyclization->main_product Major Pathway side_product_isomer 5-bromo-6-methoxy-1-indanone (Regioisomeric Side Product) cyclization->side_product_isomer Minor Pathway side_product_polymer Polymeric/Degradation Products cyclization->side_product_polymer

Caption: Synthetic pathway for 7-bromo-6-methoxy-1-indanone and its common side products.

Troubleshooting_Logic start Experiment Start synthesis Synthesis of 7-bromo-6-methoxy-1-indanone start->synthesis analysis Analyze Crude Product (TLC, NMR, LC-MS) synthesis->analysis issue_detected Issue Detected? analysis->issue_detected low_yield Low Yield issue_detected->low_yield Yes regioisomer Regioisomer Present issue_detected->regioisomer Yes polymerization Polymerization/Degradation issue_detected->polymerization Yes incomplete_reaction Incomplete Reaction issue_detected->incomplete_reaction Yes purification Purification (Column Chromatography, Recrystallization) issue_detected->purification No optimize_conditions Optimize Reaction Conditions (Temp, Time, Catalyst Conc.) low_yield->optimize_conditions adjust_ppa Adjust PPA Concentration (Lower P2O5 content) regioisomer->adjust_ppa milder_conditions Use Milder Conditions (Lower Temp, Milder Acid) polymerization->milder_conditions check_catalyst Ensure Anhydrous Conditions & Sufficient Catalyst incomplete_reaction->check_catalyst optimize_conditions->synthesis adjust_ppa->synthesis milder_conditions->synthesis check_catalyst->synthesis end Pure Product purification->end

Caption: Troubleshooting workflow for the synthesis of 7-bromo-6-methoxy-1-indanone.

References

Technical Support Center: Troubleshooting Cross-Coupling of Electron-Rich Bromo-indanones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) for overcoming low reactivity in palladium-catalyzed cross-coupling reactions of electron-rich bromo-indanones.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My cross-coupling reaction with an electron-rich bromo-indanone is failing or showing very low yield. What are the primary reasons for this?

A1: Low reactivity in cross-coupling reactions with electron-rich bromo-indanones is a common challenge. The electron-donating nature of the indanone ring system can impede the crucial oxidative addition step in the catalytic cycle.[1][2] Several factors can contribute to this issue:

  • Inefficient Oxidative Addition: The electron-rich nature of the aryl bromide makes it less electrophilic, thus slowing down its reaction with the Pd(0) catalyst.[1][2]

  • Inappropriate Ligand Choice: The ligand is critical for stabilizing the palladium catalyst and modulating its reactivity. For electron-rich substrates, bulky and electron-rich ligands are often necessary to promote oxidative addition.[3][4][5]

  • Suboptimal Base or Solvent: The choice of base and solvent can significantly impact the reaction rate and yield by influencing the solubility of reagents and the activity of the catalyst.[6][7][8]

  • Catalyst Deactivation: The palladium catalyst can deactivate through various pathways, including the formation of palladium black.[1]

  • Side Reactions: Undesired side reactions, such as protodeboronation in Suzuki couplings, can consume starting materials and reduce the yield of the desired product.[6][9]

Q2: How do I choose the right palladium catalyst and ligand for my electron-rich bromo-indanone?

A2: The selection of the catalyst and ligand system is arguably the most critical factor for a successful cross-coupling reaction with a challenging substrate. For electron-rich bromo-indanones, the general recommendation is to use bulky, electron-donating phosphine ligands or N-heterocyclic carbenes (NHCs).[3][4][5] These ligands promote the formation of a monoligated palladium species, which is highly active in the oxidative addition step.[10]

Data Presentation: Ligand Selection Guide for Cross-Coupling of Electron-Rich Aryl Bromides

Ligand ClassExamplesKey CharacteristicsRecommended For
Buchwald Ligands (Biarylphosphines) XPhos, SPhos, RuPhosBulky, electron-rich, and promote fast reductive elimination.Suzuki, Buchwald-Hartwig, and other cross-coupling reactions.[11]
Trialkylphosphines P(t-Bu)₃, PCy₃Highly electron-donating and sterically demanding.Suzuki and Heck reactions, particularly for less reactive aryl chlorides.[3][12]
Ferrocenylphosphines dppfBidentate ligand with a large bite angle, provides good stability to the catalyst.Suzuki and Buchwald-Hartwig reactions.[10]
N-Heterocyclic Carbenes (NHCs) IPr, SIMesStrong σ-donors, often more stable than phosphine ligands at high temperatures.Suzuki, Heck, and Sonogashira reactions.[13]

Q3: Which base and solvent combination should I start with for my reaction?

A3: The optimal base and solvent are highly substrate-dependent. However, for Suzuki-Miyaura couplings with electron-rich bromo-indanones, a common starting point is a moderately weak base like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) in an ethereal solvent such as 1,4-dioxane or tetrahydrofuran (THF), often with the addition of water.[6][7] For Buchwald-Hartwig aminations, a stronger, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically used in an aprotic polar solvent like toluene or dioxane.[14][15]

Data Presentation: Common Solvents and Bases for Cross-Coupling Reactions

SolventRecommended Base(s)Notes
1,4-Dioxane K₃PO₄, Cs₂CO₃, NaOtBuA good general solvent for many cross-coupling reactions.[6][16]
Toluene NaOtBu, K₂CO₃Often used in Buchwald-Hartwig aminations.[14][17]
Tetrahydrofuran (THF) K₃PO₄, NaOHCan be effective, but its lower boiling point may limit reaction temperatures.[9][18]
Dimethylformamide (DMF) K₂CO₃, Et₃NA polar aprotic solvent that can aid in the solubility of salts.[19][20]

Q4: I am observing the formation of byproducts. How can I minimize them?

A4: The formation of byproducts is a common issue. Here are some strategies to minimize them:

  • Protodeboronation (Suzuki): This side reaction, where the boronic acid is replaced by a hydrogen atom, can be minimized by using anhydrous conditions, a milder base (like K₃PO₄ or KF), or by using boronic esters (e.g., pinacol esters) which are more stable.[6][9]

  • Homocoupling: The coupling of two boronic acid molecules (in Suzuki) or two aryl halides can be suppressed by ensuring a thoroughly degassed reaction mixture to remove oxygen and by using the appropriate ligand-to-metal ratio.[6]

  • Hydrodehalogenation: The replacement of the bromine atom with hydrogen can be a competing pathway. Optimizing the ligand and reaction temperature can help to favor the desired cross-coupling.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of an Electron-Rich Bromo-indanone

This protocol provides a starting point for optimization.

Materials:

  • Electron-rich bromo-indanone (1.0 equiv)

  • Arylboronic acid or pinacol ester (1.5 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 10:1)

Procedure:

  • To an oven-dried Schlenk flask, add the electron-rich bromo-indanone, arylboronic acid (or ester), palladium pre-catalyst, phosphine ligand, and base under an inert atmosphere (Argon or Nitrogen).

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the flask and place it in a preheated oil bath at 80-110 °C.

  • Stir the reaction mixture vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination of an Electron-Rich Bromo-indanone

Materials:

  • Electron-rich bromo-indanone (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium pre-catalyst and phosphine ligand to an oven-dried Schlenk tube.

  • Add the solvent and stir for a few minutes to form the active catalyst.

  • Add the base, followed by the electron-rich bromo-indanone and the amine.

  • Seal the tube and heat the reaction mixture to 80-110 °C.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Mandatory Visualizations

Troubleshooting_Workflow start Low Reactivity in Cross-Coupling check_catalyst Is the Catalyst/Ligand System Optimal? start->check_catalyst change_ligand Screen Bulky, Electron-Rich Ligands (e.g., XPhos, SPhos, P(t-Bu)3) check_catalyst->change_ligand No check_base Is the Base/Solvent Combination Appropriate? check_catalyst->check_base Yes change_ligand->check_base change_base_solvent Screen Different Bases and Solvents (e.g., K3PO4 in Dioxane, NaOtBu in Toluene) check_base->change_base_solvent No check_conditions Are the Reaction Conditions Optimized? check_base->check_conditions Yes change_base_solvent->check_conditions optimize_conditions Increase Temperature Increase Reaction Time Check Reagent Purity check_conditions->optimize_conditions No success Successful Coupling check_conditions->success Yes optimize_conditions->success

Caption: Troubleshooting workflow for low reactivity in cross-coupling reactions.

Suzuki_Catalytic_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 Ar-Pd(II)L2-Br oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 Ar-Pd(II)L2-R transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 ArR Ar-R reductive_elimination->ArR ArBr Ar-Br (Bromo-indanone) Boronic R-B(OH)2 + Base

References

preventing debromination during reactions with 7-bromo-6-methoxy-1-indanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 7-bromo-6-methoxy-1-indanone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent unwanted debromination during chemical reactions involving this reagent.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here we address specific issues that you may encounter during your experiments, providing explanations and actionable solutions.

FAQ 1: I am observing significant debromination during my palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Heck, Sonogashira). What are the likely causes and how can I prevent this?

Answer:

Debromination is a common side reaction in palladium-catalyzed cross-couplings of aryl bromides. It typically occurs when the desired cross-coupling pathway is slow, allowing for competing reductive dehalogenation to take place. The primary causes include:

  • Inefficient Catalytic Cycle: The oxidative addition of the aryl bromide to the Pd(0) catalyst may be reversible or slow, or the subsequent steps (transmetalation and reductive elimination) may be sluggish.

  • Presence of Reducing Agents: Reagents or byproducts in the reaction mixture can act as hydride donors, leading to the reduction of the aryl bromide.

  • High Reaction Temperatures and Long Reaction Times: These conditions can promote catalyst decomposition and increase the likelihood of side reactions, including debromination.

Troubleshooting Guide:

To minimize debromination, consider the following modifications to your reaction conditions. A systematic approach, adjusting one parameter at a time, is recommended.

Troubleshooting Workflow for Debromination in Cross-Coupling Reactions

start Debromination Observed ligand Optimize Ligand start->ligand Start with ligand optimization catalyst Change Palladium Source / Loading ligand->catalyst If still problematic success Debromination Minimized ligand->success Successful base Screen Different Bases catalyst->base Next, screen bases catalyst->success Successful solvent Vary Solvent System base->solvent Then, vary solvent base->success Successful temp Lower Reaction Temperature solvent->temp Finally, adjust temperature solvent->success Successful reagents Check Reagent Purity temp->reagents If issues persist temp->success Successful reagents->success

Caption: Troubleshooting workflow for palladium-catalyzed cross-coupling.

Table 1: Recommended Adjustments to Minimize Debromination in Cross-Coupling Reactions

ParameterStandard Condition (Example)Recommended Modification & Rationale
Ligand PPh₃Switch to bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) to promote faster reductive elimination.
Palladium Source Pd(PPh₃)₄Use a more active pre-catalyst like Pd₂(dba)₃ or Pd(OAc)₂ in combination with a specific ligand.
Base Strong inorganic bases (e.g., Cs₂CO₃, K₃PO₄)Weaker bases may be sufficient and can sometimes reduce side reactions. The choice of base can also influence the rate of transmetalation.
Solvent Dioxane, DMFAprotic, less polar solvents like toluene may suppress debromination.[1]
Temperature RefluxRun the reaction at the lowest temperature that allows for a reasonable reaction rate.
Additives NoneThe addition of radical scavengers can sometimes suppress debromination if a radical mechanism is involved.

Experimental Protocol: Suzuki Coupling with Minimized Debromination

This protocol provides a starting point for the Suzuki-Miyaura coupling of 7-bromo-6-methoxy-1-indanone with an arylboronic acid, incorporating best practices to avoid debromination.

  • Reagent Preparation: In a dry flask under an inert atmosphere (e.g., argon or nitrogen), combine 7-bromo-6-methoxy-1-indanone (1.0 eq), the arylboronic acid (1.2-1.5 eq), and a suitable base (e.g., K₃PO₄, 2.0-3.0 eq).

  • Catalyst Preparation: In a separate dry flask under an inert atmosphere, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).

  • Reaction Setup: Add the appropriate anhydrous, degassed solvent (e.g., toluene) to the flask containing the starting materials and base. Then, add the catalyst mixture.

  • Reaction Conditions: Stir the reaction mixture at a controlled temperature (start with 80 °C and adjust as necessary).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Stop the reaction as soon as the starting material is consumed to avoid prolonged heating that may lead to debromination.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

FAQ 2: I am attempting to reduce the ketone of 7-bromo-6-methoxy-1-indanone and am observing loss of the bromine substituent. How can I selectively reduce the ketone?

Answer:

Concurrent debromination during ketone reduction is often due to the choice of a reducing agent that is too harsh or reaction conditions that promote hydrodehalogenation. For instance, catalytic hydrogenation with palladium on carbon (Pd/C) is a well-known method for removing aryl bromides and is therefore unsuitable for this transformation.[2][3][4]

Troubleshooting Guide:

To achieve selective reduction of the ketone without affecting the C-Br bond, milder and more chemoselective reducing agents are required.

Logical Flow for Selecting a Reducing Agent

start Goal: Selective Ketone Reduction condition_check Are other functional groups present? start->condition_check avoid Avoid harsh conditions (e.g., catalytic hydrogenation with Pd/C) start->avoid hydride Use mild hydride reducing agents condition_check->hydride No nabh4 Sodium Borohydride (NaBH4) in alcoholic solvent hydride->nabh4 luche Luche Reduction (NaBH4, CeCl3) for enhanced chemoselectivity hydride->luche success Selective Ketone Reduction Achieved nabh4->success luche->success

Caption: Decision process for selective ketone reduction.

Table 2: Recommended Reducing Agents for Selective Ketone Reduction

Reducing AgentTypical ConditionsComments
Sodium borohydride (NaBH₄) Methanol or Ethanol, 0 °C to room temperatureA mild and generally effective reagent for reducing ketones without affecting aryl halides.
Sodium borohydride with Cerium(III) chloride (Luche Reduction) Methanol, 0 °CIncreases the chemoselectivity for the ketone and can be beneficial if other sensitive functional groups are present.

Experimental Protocol: Selective Ketone Reduction with Sodium Borohydride

  • Dissolution: Dissolve 7-bromo-6-methoxy-1-indanone (1.0 eq) in a suitable alcoholic solvent (e.g., methanol or ethanol) in a round-bottom flask.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.0-1.5 eq) portion-wise to the stirred solution.

  • Reaction: Allow the reaction to stir at 0 °C and then warm to room temperature while monitoring the progress by TLC.

  • Quenching: Once the starting material is consumed, carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1 M HCl) at 0 °C.

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the solution, and purify the resulting alcohol by column chromatography or recrystallization.

FAQ 3: Can I perform a Grignard reaction or other organometallic additions to the ketone without causing debromination or halogen-metal exchange?

Answer:

Yes, it is generally possible to perform Grignard reactions or other organometallic additions to the ketone of 7-bromo-6-methoxy-1-indanone. However, there is a risk of halogen-metal exchange, where the Grignard reagent reacts with the aryl bromide.

Troubleshooting Guide:

To favor the desired nucleophilic addition to the ketone over halogen-metal exchange, the following precautions should be taken:

  • Low Temperatures: Performing the reaction at low temperatures (e.g., -78 °C) significantly disfavors the competing halogen-metal exchange.

  • Inverse Addition: Adding the solution of 7-bromo-6-methoxy-1-indanone to the Grignard reagent can sometimes be beneficial.

  • Use of Cerium(III) Chloride: Transmetalation of the Grignard reagent with CeCl₃ to form a less basic and more nucleophilic organocerium reagent can suppress side reactions.

Experimental Protocol: Grignard Reaction with 7-bromo-6-methoxy-1-indanone

  • Setup: In a flame-dried, three-necked flask under an inert atmosphere, dissolve 7-bromo-6-methoxy-1-indanone (1.0 eq) in anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Grignard Addition: Slowly add the Grignard reagent (1.1-1.3 eq) dropwise to the stirred solution, maintaining the temperature at -78 °C.

  • Reaction: Stir the reaction at -78 °C for the recommended time, monitoring by TLC.

  • Quenching: Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Work-up and Purification: Allow the mixture to warm to room temperature and extract the product with an organic solvent. Wash, dry, and purify as described in the previous protocols.

References

Technical Support Center: Catalyst Selection for Efficient Coupling with 7-Bromo-6-methoxy-1-indanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed guidance on selecting the optimal catalyst and conditions for various palladium-catalyzed cross-coupling reactions with 7-bromo-6-methoxy-1-indanone. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the key challenges when performing cross-coupling reactions with 7-bromo-6-methoxy-1-indanone?

A1: The primary challenges with this substrate stem from its electronic and steric properties. The methoxy group makes the aryl bromide electron-rich, which can slow down the oxidative addition step, often the rate-limiting step in the catalytic cycle.[1][2] Additionally, the substitution pattern on the indanone core can introduce steric hindrance, potentially impeding the approach of the catalyst.[2] Careful selection of a sterically bulky and electron-rich ligand is crucial to overcome these challenges.[1][3][4]

Q2: Which types of cross-coupling reactions are most suitable for functionalizing 7-bromo-6-methoxy-1-indanone?

A2: 7-Bromo-6-methoxy-1-indanone is a versatile substrate for several palladium-catalyzed cross-coupling reactions, including:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters. This is a robust and widely used method with high functional group tolerance.[5]

  • Buchwald-Hartwig Amination: For the synthesis of N-aryl compounds by coupling with primary or secondary amines.[6]

  • Heck Reaction: For the formation of C-C bonds with alkenes to introduce vinyl groups.[7]

  • Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes, leading to the synthesis of aryl alkynes.[8]

The choice of reaction will depend on the desired final product.

Q3: How do I choose the right palladium precursor?

A3: Common palladium precursors include Pd(OAc)₂, Pd₂(dba)₃, and pre-formed catalyst complexes. Pd(OAc)₂ and Pd₂(dba)₃ are often used to generate the active Pd(0) catalyst in situ with a suitable ligand.[3] Pre-formed catalysts, which already incorporate a ligand, can offer greater convenience and reproducibility.[9] For challenging substrates, using a pre-catalyst that readily generates the active LPd(0) species can be advantageous.[9]

Troubleshooting Guides

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Steps
Inactive Catalyst Ensure an active Pd(0) species is being generated. If using a Pd(II) source like Pd(OAc)₂, consider a pre-reduction step or switch to a Pd(0) source like Pd₂(dba)₃ or a pre-formed catalyst.[3][9] Confirm that the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) as oxygen can deactivate the catalyst.
Poor Ligand Choice For the electron-rich 7-bromo-6-methoxy-1-indanone, standard ligands like PPh₃ may be ineffective.[2] Switch to a more electron-rich and sterically bulky phosphine ligand such as XPhos, SPhos, RuPhos, or a Josiphos-type ligand to facilitate oxidative addition.[1][3][4]
Incorrect Base The base plays a crucial role in the catalytic cycle. For Suzuki reactions, bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are common.[5] For Buchwald-Hartwig aminations, stronger bases like NaOtBu or LHMDS are often required.[3] The choice of base can be solvent-dependent and may require optimization.[10][11]
Suboptimal Temperature While many coupling reactions require elevated temperatures (80-120 °C), excessively high temperatures can lead to catalyst decomposition.[2][7] Conversely, if the temperature is too low, the reaction may not proceed. If you suspect catalyst decomposition, try running the reaction at a lower temperature with a more active catalyst system.[2]
Issue 2: Presence of Side Products
Side Product Potential Cause & Solution
Homocoupling of Boronic Acid (Suzuki) This occurs when the boronic acid reacts with itself. It is often competitive with the desired cross-coupling, especially if the main reaction is slow.[2][12] Ensure the reaction mixture is thoroughly deoxygenated, as oxygen can promote homocoupling.[12] Optimizing the reaction temperature and catalyst system can also minimize this side reaction.
Protodeboronation (Suzuki) This is the cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom. It is promoted by the presence of base and water, and electron-rich boronic acids are particularly susceptible.[2] Use anhydrous solvents and ensure the base is of high quality.
Dehalogenation of Starting Material The bromo group is replaced by a hydrogen atom. This can be a significant side reaction in Buchwald-Hartwig aminations.[3][4] The choice of ligand is critical to minimize this; sterically hindered ligands can favor the desired reductive elimination over dehalogenation.[3][4]
Glaser Coupling (Sonogashira) Homocoupling of the terminal alkyne can occur, especially in the presence of the copper co-catalyst and oxygen. Running the reaction under strict anaerobic conditions is crucial. Copper-free Sonogashira protocols can also be employed to avoid this side reaction.[13]

Catalyst and Conditions Comparison Tables

The following tables provide a summary of recommended starting conditions for different coupling reactions with 7-bromo-6-methoxy-1-indanone. Note that optimization is often necessary for each specific coupling partner.

Table 1: Suzuki-Miyaura Coupling

ParameterRecommended ConditionsNotes
Pd Precursor Pd(OAc)₂, Pd₂(dba)₃, or Pd(dppf)Cl₂0.5 - 5 mol% loading.
Ligand XPhos, SPhos, RuPhos, P(tBu)₃Bulky, electron-rich phosphines are preferred.[1]
Base K₃PO₄, Cs₂CO₃, K₂CO₃2-3 equivalents.
Solvent 1,4-Dioxane, Toluene, DMF/WaterAnhydrous solvents are generally recommended.
Temperature 80 - 120 °COptimization may be required.

Table 2: Buchwald-Hartwig Amination

ParameterRecommended ConditionsNotes
Pd Precursor Pd(OAc)₂, Pd₂(dba)₃1 - 3 mol% loading.
Ligand XPhos, RuPhos, BrettPhos, Josiphos-type ligandsLigand choice is critical for electron-rich substrates.[3][4]
Base NaOtBu, KOtBu, LHMDSStrong, non-nucleophilic bases are typically used.[3]
Solvent Toluene, 1,4-DioxaneAnhydrous and deoxygenated solvents are essential.
Temperature 80 - 110 °C

Table 3: Heck Reaction

ParameterRecommended ConditionsNotes
Pd Precursor Pd(OAc)₂1 - 5 mol% loading.
Ligand P(tBu)₃, X-Phos, or phosphine-free (Jeffery conditions)Bulky, electron-rich ligands are often beneficial.[7]
Base Na₂CO₃, K₂CO₃, Et₃N2 equivalents.
Solvent DMF, NMP, ToluenePolar aprotic solvents are common.
Temperature 100 - 140 °CHigher temperatures are often required.[7]

Table 4: Sonogashira Coupling

ParameterRecommended ConditionsNotes
Pd Precursor Pd(PPh₃)₂Cl₂, Pd(OAc)₂1 - 5 mol% loading.
Co-catalyst CuI (optional)1 - 5 mol%. Copper-free protocols are also effective.[13]
Ligand PPh₃, P(tBu)₃, XPhosLigand choice depends on whether a copper co-catalyst is used.
Base Et₃N, iPr₂NH, DABCO, K₃PO₄Amine bases often serve as the solvent as well.[10][11]
Solvent THF, DMF, Toluene, or the amine baseAnhydrous and deoxygenated conditions are crucial.
Temperature Room Temperature to 100 °CMild conditions are often possible.[8]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling
  • To a dry Schlenk flask containing a magnetic stir bar, add 7-bromo-6-methoxy-1-indanone (1.0 equiv.), the desired arylboronic acid or boronic acid pinacol ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Seal the flask, then evacuate and backfill with an inert gas (e.g., argon) three times.

  • Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Add the anhydrous, degassed solvent (e.g., 1,4-dioxane) to achieve a suitable concentration (e.g., 0.1-0.5 M).

  • Place the reaction mixture in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Procedure for Buchwald-Hartwig Amination
  • In an oven-dried Schlenk tube, combine 7-bromo-6-methoxy-1-indanone (1.0 equiv.), the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), and the ligand (e.g., XPhos, 2-4 mol%).

  • Add the base (e.g., NaOtBu, 1.2-1.5 equiv.).

  • Seal the tube, and evacuate and backfill with an inert gas three times.

  • Add anhydrous, degassed solvent (e.g., toluene), followed by the amine (1.1-1.2 equiv.) via syringe.

  • Place the sealed tube in a preheated oil bath (e.g., 100 °C) and stir.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture to room temperature and filter through a pad of Celite®, washing with an organic solvent.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

General Procedure for Heck Reaction
  • To a dry Schlenk flask or microwave reaction vial under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), the ligand (if used, e.g., X-Phos, 4 mol%), and the base (e.g., Na₂CO₃, 2.0 equiv.).[7]

  • Add 7-bromo-6-methoxy-1-indanone (1.0 equiv.) and the alkene (1.2-1.5 equiv.).[7]

  • Add the anhydrous solvent (e.g., DMF).[7]

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.[7]

  • Monitor the reaction progress by a suitable technique.

  • Upon completion, cool to room temperature, dilute with water, and extract with an organic solvent.

  • Dry the organic layer, filter, and concentrate. Purify by column chromatography.

General Procedure for Sonogashira Coupling
  • To a solution of 7-bromo-6-methoxy-1-indanone (1.0 equiv.) in a suitable solvent (e.g., THF) at room temperature, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and CuI (1-5 mol%) if following a copper-co-catalyzed protocol.

  • Add the amine base (e.g., iPr₂NH or Et₃N, which can also serve as the solvent).

  • Add the terminal alkyne (1.1-1.5 equiv.).

  • Stir the reaction at room temperature or with gentle heating as needed, monitoring by TLC or GC-MS.

  • Once the reaction is complete, dilute with a solvent like Et₂O and filter through a pad of Celite®, washing with the same solvent.

  • Wash the filtrate with saturated aqueous NH₄Cl and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate in vacuo and purify by flash column chromatography.

Visualizations

Experimental_Workflow General Experimental Workflow for Cross-Coupling Reactions reagents 1. Reagent Preparation (Substrate, Coupling Partner, Base) setup 2. Reaction Setup (Dry Glassware, Inert Atmosphere) reagents->setup catalyst 3. Catalyst Addition (Pd Precursor, Ligand) setup->catalyst solvent 4. Solvent Addition (Anhydrous, Degassed) catalyst->solvent reaction 5. Reaction (Heating, Stirring) solvent->reaction monitoring 6. Monitoring (TLC, LC-MS, GC-MS) reaction->monitoring monitoring->reaction Incomplete workup 7. Work-up (Quenching, Extraction) monitoring->workup Complete purification 8. Purification (Column Chromatography) workup->purification product Final Product purification->product

Caption: General experimental workflow for cross-coupling reactions.

Troubleshooting_Tree Troubleshooting Decision Tree for Low Yield start Low or No Yield check_sm Starting Material Consumed? start->check_sm sm_present No check_sm->sm_present No sm_consumed Yes check_sm->sm_consumed Yes inactive_catalyst Potential Issue: Inactive Catalyst System sm_present->inactive_catalyst side_products Potential Issue: Side Reactions Dominating sm_consumed->side_products optimize_catalyst Action: - Check inert atmosphere - Switch to bulky, e⁻-rich ligand - Use a Pd(0) source or pre-catalyst inactive_catalyst->optimize_catalyst optimize_conditions Action: - Optimize base and solvent - Adjust temperature - Check for protodeboronation or homocoupling side_products->optimize_conditions

Caption: Troubleshooting decision tree for low-yield reactions.

References

Technical Support Center: Managing Reaction Exotherms in Large-Scale Indanone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in safely managing reaction exotherms during the large-scale synthesis of indanones.

Frequently Asked Questions (FAQs)

Q1: What is a reaction exotherm, and why is it a critical concern in large-scale indanone synthesis?

A reaction exotherm is the release of heat during a chemical reaction. In large-scale indanone synthesis, particularly via Friedel-Crafts acylation or Nazarov cyclization, these exotherms can be substantial.[1][2] The primary concern is the risk of a "thermal runaway," a situation where the rate of heat generation exceeds the rate of heat removal.[3] This can lead to a rapid increase in temperature and pressure, potentially causing equipment failure, solvent boiling, and the release of hazardous materials.[4][5] Furthermore, uncontrolled temperatures can lead to side reactions, product decomposition, and polymerization, resulting in low yields and the formation of impurities like dark, tarry materials.[1][6]

Q2: Which steps in common indanone synthesis routes are the most exothermic?

The most significant exotherms typically occur during:

  • Lewis Acid Addition: The portion-wise or slow addition of Lewis acids like aluminum chloride (AlCl₃) in Friedel-Crafts reactions is highly exothermic.[1]

  • Reaction Quenching: The process of quenching the reaction mixture, often by adding it to ice and acid, is also very exothermic and requires careful control.[1]

  • Acid-Catalyzed Cyclization: The use of strong protic acids like polyphosphoric acid (PPA) or triflic acid can generate significant heat, especially at higher concentrations.[7][8]

Q3: What are the primary engineering and procedural controls for managing exotherms at scale?

Effective management of reaction exotherms relies on a combination of engineering and procedural controls. Key strategies include:

  • Effective Cooling Systems: The reactor must be equipped with a cooling system (e.g., a jacketed vessel connected to a thermostat or chiller) capable of handling the maximum expected heat output of the reaction.[5] Redundancy in cooling systems is recommended.[5]

  • Controlled Reagent Addition (Semi-Batch Operation): Instead of adding all reagents at once, a semi-batch approach is used where one or more reagents are added slowly and controllably over time.[4][9] This allows the cooling system to keep pace with the heat generation. Automated dosing systems can enhance safety and consistency.[4][10]

  • Vigorous Agitation: Proper stirring is crucial to ensure uniform temperature distribution throughout the reaction mass and to facilitate efficient heat transfer to the vessel walls and cooling jacket.

  • Continuous Monitoring: Real-time monitoring of temperature and pressure is essential.[5] Automated systems can be programmed with safety limits that, if exceeded, can trigger alarms or emergency shutdown procedures, such as stopping reagent addition.[4]

Q4: How does the choice of catalyst or acid affect the exotherm?

The choice of catalyst or acid is critical. Stronger Lewis acids (e.g., AlCl₃) or superacids (e.g., triflic acid) can lead to more vigorous and highly exothermic reactions compared to milder alternatives.[1][7] The concentration of the acid, such as the P₂O₅ content in polyphosphoric acid (PPA), can also significantly influence reactivity and heat generation.[7] A thorough understanding of the reaction thermochemistry is necessary before scaling up.[3]

Troubleshooting Guide

Issue 1: Sudden, Uncontrolled Temperature Spike During Reaction

  • Observation: The reactor temperature is rising rapidly and is no longer responding to the cooling system. This may indicate the onset of a thermal runaway.[11]

  • Potential Causes:

    • Addition rate of the catalyst or reagent is too fast.[4]

    • Cooling system failure or insufficient cooling capacity for the scale.[4]

    • Inadequate agitation leading to localized "hot spots."

    • An unforeseen side reaction with a higher exotherm.

  • Immediate Actions & Solutions:

    • Stop Reagent Addition: Immediately cease the addition of all reactants.[4][9]

    • Maximize Cooling: Ensure the cooling system is operating at maximum capacity.

    • Verify Agitation: Confirm that the stirrer is functioning correctly.

    • Prepare for Emergency Quench/Dilution: If the temperature continues to rise, be prepared to execute an emergency procedure, such as adding a cold, inert solvent or a quenching agent if a safe and validated procedure exists.

    • Review Process Parameters: After stabilizing the reaction, conduct a thorough review of the process. Reduce the addition rate, verify the cooling capacity, and ensure all equipment is functioning correctly before proceeding.

Issue 2: Reaction Mixture Turns Black and Tarry, Resulting in Low Yield

  • Observation: The reaction mixture darkens significantly, and the final product yield is low, with a large amount of insoluble, tar-like material.

  • Potential Cause: This is a classic sign of product or starting material decomposition and/or polymerization due to an uncontrolled exotherm.[1][6] Even a localized and temporary temperature spike can initiate these side reactions.

  • Preventative Measures & Solutions:

    • Strict Temperature Control: Maintain the reaction at the optimal, validated temperature. Pre-cool the reaction vessel before beginning the catalyst addition.[1]

    • Slower, Portion-wise Addition: Add the Lewis acid or other energetic reagents in small portions or via a slow, continuous feed, allowing the temperature to stabilize between additions.[1][9]

    • Ensure Purity of Reagents: Impurities in starting materials can sometimes initiate side reactions.[6]

    • Optimize Reaction Time: Avoid unnecessarily long reaction times, which can increase the likelihood of degradation, especially at elevated temperatures.[6]

Data Presentation

Table 1: Comparison of Catalysts/Acids for Indanone Synthesis via Friedel-Crafts Cyclization

Catalyst / AcidTypical Temperature RangeExotherm RiskKey Management Considerations
Aluminum Chloride (AlCl₃) 0 °C to Room TemperatureHigh Requires pre-cooling and very slow, portion-wise addition. Highly sensitive to moisture.[1][12]
Polyphosphoric Acid (PPA) ~100 °CModerate Exotherm is generally manageable, but viscosity can be an issue for heat transfer. P₂O₅ content affects reactivity.[7][12]
Triflic Acid (TfOH) 0 °C to Room TemperatureHigh A superacid that promotes rapid reaction. Requires slow addition and efficient cooling.[1][8]
Eaton's Reagent (P₂O₅ in CH₃SO₃H) Room Temperature to 80 °CHigh Very powerful reagent. Requires careful control of addition rate and temperature.[12]
Tb(OTf)₃ High Temperatures (~250 °C)Low Reaction is driven by high thermal input rather than a strong initial exotherm.[13][14]

Experimental Protocols

Protocol: Large-Scale Synthesis of 1-Indanone via Friedel-Crafts Acylation of 3-Phenylpropanoic Acid

Disclaimer: This protocol is for illustrative purposes. All procedures must be thoroughly risk-assessed and optimized at a small scale before attempting a large-scale synthesis.

1. Reactor Setup and Inerting:

  • Ensure a clean, dry, jacketed glass reactor is equipped with an overhead stirrer, a temperature probe, a dropping funnel (for liquid addition) or a solids charging port, and a connection to an inert gas (e.g., nitrogen) line with a bubbler outlet.

  • Purge the entire system with nitrogen for at least 30 minutes to ensure an anhydrous atmosphere.

2. Charging Reactants:

  • Charge the reactor with 3-phenylpropanoic acid (1.0 equivalent) and a suitable anhydrous solvent (e.g., dichloromethane, DCM).

  • Begin vigorous stirring to fully dissolve the starting material.

3. Cooling:

  • Start the circulation of coolant through the reactor jacket. Cool the stirred solution to 0-5 °C.

4. Controlled Catalyst Addition:

  • Weigh anhydrous aluminum chloride (AlCl₃, ~1.2 equivalents) in a glove box or under a nitrogen blanket to prevent hydrolysis.

  • Add the AlCl₃ to the reaction mixture portion-wise over a period of 1-2 hours.

  • CRITICAL: Monitor the internal temperature closely during addition. Do not allow the temperature to rise above 10 °C. Adjust the addition rate as necessary to maintain this temperature range. A significant exotherm will be observed with each addition.

5. Reaction and Monitoring:

  • Once the addition is complete, allow the reaction to stir at the controlled temperature.

  • Monitor the reaction progress by taking small, quenched aliquots for analysis (e.g., TLC, HPLC, or GC) to determine the optimal reaction time.

6. Safe Quenching:

  • In a separate, appropriately sized vessel, prepare a mixture of crushed ice and concentrated hydrochloric acid.

  • CRITICAL: This step is highly exothermic. Slowly and carefully transfer the reaction mixture from the reactor to the ice/HCl mixture with vigorous stirring. A quench line dipping below the surface of the quench solution is recommended to avoid splashing. Monitor the temperature of the quench vessel.

7. Workup:

  • Once the quench is complete, allow the mixture to warm to room temperature.

  • Separate the organic layer. Extract the aqueous layer with the solvent (e.g., DCM).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Visualizations

TroubleshootingWorkflow start Temperature Alarm (> Set Limit) stop_addition IMMEDIATELY Stop Reagent Addition start->stop_addition max_cooling Apply Maximum Cooling stop_addition->max_cooling check_agitation Check Agitator Function max_cooling->check_agitation is_stable Is Temperature Stabilizing? check_agitation->is_stable monitor Continue to Monitor is_stable->monitor  Yes emergency Execute Emergency Shutdown/Quench Protocol is_stable->emergency  No   investigate Investigate Root Cause (Post-Mortem Analysis) monitor->investigate emergency->investigate

Caption: Troubleshooting workflow for a thermal runaway event.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup setup 1. Reactor Setup & Cleaning inert 2. Inert Atmosphere (N2 Purge) setup->inert charge 3. Charge Substrate & Solvent inert->charge cool 4. Cool to 0-5 °C charge->cool add 5. Controlled Catalyst Addition (Portion-wise) cool->add monitor 6. Monitor Temperature & Conversion add->monitor quench 7. Safe Quench (Slowly into Ice/Acid) monitor->quench extract 8. Extraction & Washing quench->extract purify 9. Dry & Concentrate for Crude Product extract->purify

Caption: Workflow for controlled large-scale indanone synthesis.

References

characterization of impurities from 7-bromo-6-methoxy-1-indanone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7-bromo-6-methoxy-1-indanone. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for 7-bromo-6-methoxy-1-indanone?

A1: The most common and effective method for synthesizing 7-bromo-6-methoxy-1-indanone is through an intramolecular Friedel-Crafts acylation of 3-(4-bromo-3-methoxyphenyl)propanoic acid. This reaction is typically mediated by a strong acid catalyst, such as polyphosphoric acid (PPA) or methanesulfonic acid, which facilitates the cyclization of the propanoic acid derivative to form the desired indanone ring system.

Q2: What are the most common impurities to expect in the synthesis of 7-bromo-6-methoxy-1-indanone?

A2: The primary impurities encountered during this synthesis are typically:

  • Unreacted Starting Material: 3-(4-bromo-3-methoxyphenyl)propanoic acid may remain if the reaction does not go to completion.

  • Regioisomer: The formation of the unintended regioisomer, 4-bromo-5-methoxy-1-indanone, is a significant possibility due to the directing effects of the bromo and methoxy substituents on the aromatic ring.

  • Polymeric Byproducts: Under harsh acidic conditions and elevated temperatures, polymerization of the starting material or product can occur, leading to high molecular weight impurities.

  • Dehalogenated Product: Depending on the reaction conditions, minor amounts of 6-methoxy-1-indanone may be formed.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Product

Possible Cause Troubleshooting Step
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present, consider extending the reaction time or slightly increasing the temperature. Ensure the catalyst (e.g., PPA) is fresh and active.
Suboptimal Catalyst The concentration and choice of acid catalyst are crucial. The P2O5 content in PPA can affect regioselectivity and reaction efficiency.[1] Experiment with different acid catalysts like methanesulfonic acid or Eaton's reagent.
Moisture in Reaction Friedel-Crafts reactions are sensitive to moisture. Ensure all glassware is oven-dried and reagents are anhydrous.
Product Degradation Prolonged exposure to strong acids at high temperatures can lead to product degradation. Once the reaction is complete based on TLC analysis, proceed with the work-up promptly.

Issue 2: Presence of a Significant Amount of an Unknown Impurity

Possible Cause Troubleshooting Step
Formation of a Regioisomer The primary unknown impurity is likely the regioisomer, 4-bromo-5-methoxy-1-indanone. Characterize the impurity using ¹H NMR and compare the spectral data with the expected product. The aromatic proton signals will be key in distinguishing the isomers.
Other Side Reactions Analyze the crude product by Mass Spectrometry (MS) to determine the molecular weight of the impurity, which can provide clues to its identity (e.g., polymeric material, dehalogenated product).

Issue 3: Difficulty in Purifying the Product

Possible Cause Troubleshooting Step
Co-elution of Product and Impurities If standard column chromatography fails to separate the product from impurities, try using a different solvent system with varying polarity. A slow gradient elution can improve separation.
Similar Polarity of Isomers Regioisomers often have very similar polarities, making chromatographic separation challenging. Consider derivatization of the mixture to alter the polarity of one isomer, facilitating separation, followed by removal of the derivatizing group. Alternatively, preparative HPLC may be necessary for complete separation.
Oily Product If the product oils out during crystallization, try using a different recrystallization solvent or a solvent mixture. Seeding the solution with a small crystal of the pure product can also induce crystallization.

Experimental Protocols

Synthesis of 7-bromo-6-methoxy-1-indanone via Intramolecular Friedel-Crafts Acylation

A detailed protocol for a similar intramolecular Friedel-Crafts acylation to form a substituted indanone is as follows. This can be adapted for the synthesis of 7-bromo-6-methoxy-1-indanone from 3-(4-bromo-3-methoxyphenyl)propanoic acid.

  • Preparation of the Acid Chloride (Optional but Recommended): To a solution of 3-(4-bromo-3-methoxyphenyl)propanoic acid (1 equivalent) in an anhydrous solvent (e.g., dichloromethane), add oxalyl chloride or thionyl chloride (1.1-1.5 equivalents) and a catalytic amount of DMF. Stir the reaction mixture at room temperature until the evolution of gas ceases. Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride.

  • Intramolecular Friedel-Crafts Acylation: Dissolve the crude acid chloride in a dry, non-polar solvent such as dichloromethane or carbon disulfide. Cool the solution in an ice bath. Add a Lewis acid catalyst, such as aluminum chloride (AlCl₃) (1.1-1.5 equivalents), portion-wise while maintaining the temperature below 5 °C. Stir the reaction mixture at 0-5 °C and monitor its progress by TLC.

  • Work-up: Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the 7-bromo-6-methoxy-1-indanone.

Characterization of Impurities

The primary method for characterizing the product and its impurities is Nuclear Magnetic Resonance (NMR) spectroscopy.

¹H NMR Spectroscopy:

Compound Aromatic Protons (δ, ppm) -CH₂- (adjacent to C=O) (δ, ppm) -CH₂- (benzylic) (δ, ppm) -OCH₃ (δ, ppm)
7-bromo-6-methoxy-1-indanone (Expected) Two singlets or narrow doublets in the aromatic region.TripletTripletSinglet
4-bromo-5-methoxy-1-indanone (Regioisomer) Two doublets in the aromatic region, likely with ortho coupling.TripletTripletSinglet
3-(4-bromo-3-methoxyphenyl)propanoic acid (Starting Material) Multiple signals in the aromatic region.TripletTripletSinglet

Mass Spectrometry (MS):

Mass spectrometry can be used to confirm the molecular weight of the product and identify impurities. The expected molecular ion peak for 7-bromo-6-methoxy-1-indanone (C₁₀H₉BrO₂) will show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br).

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis Starting_Material 3-(4-bromo-3-methoxyphenyl)propanoic acid Acid_Chloride_Formation Acid Chloride Formation (e.g., SOCl₂ or (COCl)₂) Starting_Material->Acid_Chloride_Formation Friedel_Crafts Intramolecular Friedel-Crafts Acylation (e.g., AlCl₃) Acid_Chloride_Formation->Friedel_Crafts Crude_Product Crude Product Mixture Friedel_Crafts->Crude_Product Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Pure_Product Pure 7-bromo-6-methoxy-1-indanone Column_Chromatography->Pure_Product Impurity_Analysis Impurity Characterization (NMR, MS) Column_Chromatography->Impurity_Analysis

Caption: Workflow for the synthesis and purification of 7-bromo-6-methoxy-1-indanone.

Troubleshooting_Logic Start Experiment Start Low_Yield Low Yield? Start->Low_Yield Check_Reaction_Completion Check TLC for Starting Material Low_Yield->Check_Reaction_Completion Yes Check_Catalyst Check Catalyst Activity/ Moisture Low_Yield->Check_Catalyst No Extend_Reaction Extend Reaction Time/ Increase Temperature Check_Reaction_Completion->Extend_Reaction Unknown_Impurity Unknown Impurity? Extend_Reaction->Unknown_Impurity Check_Catalyst->Unknown_Impurity Run_NMR_MS Characterize by NMR & MS Unknown_Impurity->Run_NMR_MS Yes End Successful Synthesis Unknown_Impurity->End No Is_Regioisomer Is it the Regioisomer? Run_NMR_MS->Is_Regioisomer Optimize_Chromatography Optimize Chromatography/ Consider Derivatization Is_Regioisomer->Optimize_Chromatography Yes Is_Regioisomer->End No Optimize_Chromatography->End

Caption: Troubleshooting decision tree for the synthesis of 7-bromo-6-methoxy-1-indanone.

References

Technical Support Center: Stability of 7-bromo-6-methoxy-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 7-bromo-6-methoxy-2,3-dihydro-1H-inden-1-one under acidic conditions. This resource is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments involving this compound in acidic environments.

Symptom Potential Cause Recommended Action
Appearance of a new, more polar peak in HPLC analysis after exposure to acidic conditions. Acid-catalyzed cleavage of the methoxy ether. Strong acidic conditions can lead to the hydrolysis of the methoxy group to a hydroxyl group, forming 7-bromo-6-hydroxy-2,3-dihydro-1H-inden-1-one.- Confirm the identity of the new peak using mass spectrometry (MS) to check for the expected molecular weight. - If ether cleavage is confirmed, consider using milder acidic conditions (e.g., higher pH, lower temperature) if the reaction chemistry allows. - Protect the methoxy group if it is not essential for the desired reaction.
Formation of a higher molecular weight impurity, possibly a dimer or oligomer, observed by MS. Acid-catalyzed self-condensation (Aldol condensation). In the presence of acid, the ketone can enolize, and the resulting enol can act as a nucleophile, attacking the protonated carbonyl of another molecule. This can lead to the formation of dimers or larger oligomers.- Minimize the concentration of the starting material in the acidic medium to reduce the likelihood of intermolecular reactions. - Perform the reaction at a lower temperature to decrease the rate of the condensation reaction. - Use aprotic solvents if compatible with the desired transformation to disfavor proton transfer steps involved in enolization and condensation.
Loss of the bromine signal in mass spectrometry or elemental analysis. Acid-catalyzed debromination. While aryl bromides are generally stable, harsh acidic conditions, especially at elevated temperatures, could potentially lead to debromination.- Verify the loss of bromine by comparing the isotopic pattern in the mass spectrum of the starting material and the impurity. - If debromination is occurring, explore alternative, less harsh acidic catalysts or reaction conditions.
Complex mixture of unidentified degradation products. Multiple degradation pathways occurring simultaneously or subsequent reactions of initial degradation products. The initial products of ether cleavage or condensation may themselves be unstable under the reaction conditions and undergo further reactions.- Employ a systematic forced degradation study to identify the primary degradation products under controlled conditions (see Experimental Protocols section). - Utilize a stability-indicating HPLC method with a gradient elution to achieve better separation of all components. - Use LC-MS/MS to aid in the structural elucidation of the various degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this compound under acidic conditions?

A1: Based on the functional groups present in the molecule, the two most probable degradation pathways under acidic conditions are:

  • Acid-catalyzed cleavage of the 6-methoxy ether: The oxygen of the methoxy group can be protonated by the acid, making it a good leaving group (methanol). Subsequent nucleophilic attack by water (hydrolysis) would result in the formation of 7-bromo-6-hydroxy-2,3-dihydro-1H-inden-1-one.

  • Acid-catalyzed enolization followed by self-condensation: The ketone carbonyl can be protonated, which facilitates the formation of an enol intermediate. This enol can then act as a nucleophile and attack the protonated carbonyl of another molecule of the starting material, leading to an aldol-type condensation product (a dimer). Further dehydration of this dimer can also occur.

Q2: Is the bromo-substituent on the aromatic ring stable to acidic conditions?

A2: Generally, aryl bromides are stable and do not undergo cleavage under typical acidic conditions used in organic synthesis. Reductive dehalogenation of aryl bromides usually requires specific catalysts like palladium on carbon with a hydrogen source and is not a common acid-catalyzed degradation pathway. However, under very harsh acidic conditions and high temperatures, some degradation involving the bromo-substituent cannot be entirely ruled out but is considered less likely than ether cleavage or self-condensation.

Q3: How can I monitor the stability of this compound in my acidic reaction mixture?

A3: The most effective way to monitor the stability is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This involves developing an HPLC method that can separate the parent compound from all potential degradation products. A photodiode array (PDA) detector is useful for initial peak purity assessment, and coupling the HPLC to a mass spectrometer (LC-MS) is highly recommended for identifying the mass of any new peaks that appear, which helps in elucidating the structure of the degradation products.

Q4: Are there any specific storage recommendations for this compound to avoid degradation?

A4: To ensure long-term stability, this compound should be stored in a cool, dry, and dark place. It should be kept away from strong acids and oxidizing agents. For solutions, it is advisable to use neutral, aprotic solvents and to prepare them fresh for use, especially if they are to be used in reactions sensitive to small amounts of acidic impurities.

Data Presentation

Due to the lack of publicly available quantitative stability data for this compound, the following table provides an illustrative example of how such data could be presented.

Table 1: Illustrative Forced Degradation Data for this compound

Stress ConditionTime (hours)% Degradation of Parent CompoundMajor Degradation Product(s)
0.1 M HCl at 60 °C24~15%7-bromo-6-hydroxy-2,3-dihydro-1H-inden-1-one
1 M HCl at 80 °C12~40%7-bromo-6-hydroxy-2,3-dihydro-1H-inden-1-one, Aldol condensation dimer
0.1 M H₂SO₄ at 60 °C24~12%7-bromo-6-hydroxy-2,3-dihydro-1H-inden-1-one

Experimental Protocols

Protocol for a Forced Degradation Study under Acidic Conditions

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound in an acidic environment.

Objective: To identify potential degradation products and understand the degradation pathways of this compound under acidic stress.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M solutions

  • Sodium hydroxide (NaOH), 0.1 M and 1 M solutions for neutralization

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Volumetric flasks, pipettes, and vials

  • HPLC system with PDA and/or MS detector

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Stress:

    • To a volumetric flask, add a known volume of the stock solution.

    • Add an equal volume of 0.1 M HCl.

    • Dilute with a 50:50 mixture of the organic solvent and water to a final concentration of approximately 100 µg/mL.

    • Prepare a parallel sample using 1 M HCl.

  • Control Sample: Prepare a control sample by diluting the stock solution with the 50:50 solvent/water mixture to the same final concentration without adding acid.

  • Incubation: Store the acid-stressed samples and the control sample at a controlled temperature (e.g., 60 °C).

  • Time Points: Withdraw aliquots from each sample at specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Neutralization: Immediately before analysis, neutralize the acidic aliquots with an equivalent amount of the corresponding NaOH solution to stop the degradation reaction.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC-UV/MS method.

  • Data Evaluation:

    • Calculate the percentage of degradation of the parent compound at each time point.

    • Identify and quantify the major degradation products.

    • Characterize the degradation products using their retention times, UV spectra, and mass spectra.

Mandatory Visualization

degradation_pathway parent This compound enol Enol Intermediate parent->enol Acid-catalyzed enolization ether_cleavage 7-bromo-6-hydroxy-2,3-dihydro-1H-inden-1-one parent->ether_cleavage Acid-catalyzed hydrolysis condensation Aldol Condensation Dimer enol->condensation Reaction with protonated parent

Caption: Potential degradation pathways under acidic conditions.

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution (1 mg/mL) prep_acid Prepare Acidic Samples (0.1 M & 1 M HCl) prep_stock->prep_acid prep_control Prepare Control Sample prep_stock->prep_control incubation Incubate at 60°C prep_acid->incubation prep_control->incubation sampling Sample at Time Points (0, 2, 4, 8, 12, 24h) incubation->sampling neutralize Neutralize Aliquots sampling->neutralize hplc Analyze by Stability- Indicating HPLC-UV/MS neutralize->hplc data Evaluate Data (% Degradation, Product ID) hplc->data

Caption: Workflow for a forced degradation study.

Validation & Comparative

1H and 13C NMR spectral data for 7-bromo-6-methoxy-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to NMR Spectroscopy in Drug Discovery

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. In drug discovery and development, NMR is indispensable for confirming the identity and purity of synthesized compounds, studying drug-protein interactions, and understanding metabolic pathways. ¹H and ¹³C NMR provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively, within a molecule.

¹H and ¹³C NMR Spectral Data Comparison

The following tables summarize the ¹H and ¹³C NMR spectral data for 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one and other substituted indanone derivatives. This data can be used to predict the expected chemical shifts for 7-bromo-6-methoxy-2,3-dihydro-1H-inden-1-one and to understand the influence of different substituents on the NMR spectra of the indanone core.

Table 1: ¹H NMR Spectral Data of Substituted 2,3-dihydro-1H-inden-1-ones

CompoundSolventChemical Shift (δ) in ppm
4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one [1][2]DMSO-d₆6.64 (s, 1H), 3.97 (s, 3H), 3.88 (s, 3H), 2.87–2.84 (m, 2H), 2.55–2.52 (m, 2H)
6-Methoxy-2,3-dihydro-1H-inden-1-one CDCl₃7.3-7.4 (m, 2H), 7.1-7.2 (m, 1H), 3.8 (s, 3H, OMe), 3.0-3.1 (m, 2H), 2.6-2.8 (m, 2H)
5,6-dimethoxy-2,3-dihydro-1H-inden-1-one CDCl₃7.19 (s, 1H), 6.90 (s, 1H), 3.98 (s, 3H), 3.91 (s, 3H), 3.06 (t, J=6Hz, 2H), 2.68 (m, 2H)
2,3-dihydro-1H-inden-1-one CDCl₃7.76 (m, 1H), 7.60 (m, 1H), 7.48 (m, 1H), 7.37 (m, 1H), 3.15 (t, J=6Hz, 2H), 2.69 (m, 2H)

Table 2: ¹³C NMR Spectral Data of Substituted 2,3-dihydro-1H-inden-1-ones

CompoundSolventChemical Shift (δ) in ppm
4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one [1][2]DMSO-d₆201.62, 162.29, 158.85, 157.96, 120.11, 99.75, 96.44, 57.66, 56.55, 37.01, 27.31
6-Methoxy-2,3-dihydro-1H-inden-1-one CDCl₃205, 160, 148, 139, 126, 125, 105, 55, 37, 25
5,6-dimethoxy-2,3-dihydro-1H-inden-1-one CDCl₃205.7, 155.4, 150.4, 149.4, 129.9, 107.5, 104.2, 56.2, 56.1, 36.5, 25.6
2,3-dihydro-1H-inden-1-one CDCl₃207.1, 155.2, 137.1, 134.6, 127.3, 126.7, 123.7, 36.2, 25.8

Experimental Protocols

A general procedure for acquiring ¹H and ¹³C NMR spectra of small organic molecules is outlined below. Specific parameters may be adjusted based on the instrument and the properties of the compound being analyzed.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the solid compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.

  • Transfer the solution to a standard 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, which is crucial for high-resolution spectra.

3. ¹H NMR Acquisition:

  • Set the spectral width to an appropriate range (e.g., -2 to 12 ppm).

  • Use a standard pulse sequence (e.g., a single 90° pulse).

  • Set the number of scans to be acquired (typically 8 to 64 for a ¹H spectrum, depending on the sample concentration).

  • Set the relaxation delay (D1) to be at least 1-2 seconds to allow for full relaxation of the protons between scans.

4. ¹³C NMR Acquisition:

  • Set the spectral width to a wider range (e.g., 0 to 220 ppm).

  • Use a pulse sequence with proton decoupling (e.g., 'zgpg30') to simplify the spectrum to single lines for each unique carbon.

  • The number of scans required is significantly higher than for ¹H NMR due to the low natural abundance of ¹³C (typically several hundred to thousands of scans).

  • A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons to be observed effectively.

5. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase the resulting spectrum to obtain a pure absorption lineshape.

  • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of different types of protons.

Workflow for NMR Data Acquisition and Analysis

The following diagram illustrates the typical workflow from sample preparation to structural elucidation using NMR spectroscopy.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Sample Weigh Compound Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Insert Insert Sample into Spectrometer Transfer->Insert LockShim Lock and Shim Insert->LockShim Acquire1H Acquire 1H Spectrum LockShim->Acquire1H Acquire13C Acquire 13C Spectrum LockShim->Acquire13C FT Fourier Transform Acquire1H->FT Acquire13C->FT Phasing Phase Correction FT->Phasing Calibration Chemical Shift Calibration Phasing->Calibration Integration Integration (1H) Calibration->Integration Analyze13C Analyze 13C Data (Chemical Shift) Calibration->Analyze13C Analyze1H Analyze 1H Data (Chemical Shift, Multiplicity, Integration) Integration->Analyze1H Structure Structure Elucidation Analyze1H->Structure Analyze13C->Structure

Caption: Workflow for NMR Spectroscopy from Sample Preparation to Structure Elucidation.

This guide provides a framework for understanding and comparing the NMR spectral data of substituted indanones. For definitive structural confirmation of this compound, experimental acquisition of its NMR spectra is recommended.

References

Comparative Analysis of Mass Spectrometry Techniques for 7-bromo-6-methoxy-1-indanone

Author: BenchChem Technical Support Team. Date: December 2025

Predicted Mass Spectrometry Fragmentation

The chemical structure of 7-bromo-6-methoxy-1-indanone (C₁₀H₉BrO₂) suggests a molecular weight of approximately 241.08 g/mol , considering the isotopic distribution of bromine. Electron Ionization (EI) mass spectrometry is a common technique for the analysis of such small molecules. The expected fragmentation pattern would be influenced by the presence of the bromine, methoxy, and carbonyl functional groups.

A comparison with related indanone analogs, such as 5-bromo-1-indanone and 5-methoxy-1-indanone, allows for the prediction of key fragmentation pathways.[1] The presence of bromine is expected to yield a characteristic isotopic pattern for the molecular ion peak (M⁺) and bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (⁷⁹Br and ⁸¹Br).

Table 1: Predicted Key Fragments in the EI Mass Spectrum of 7-bromo-6-methoxy-1-indanone

Predicted m/z Proposed Fragment Ion Fragmentation Pathway
240 / 242[M]⁺Molecular Ion
212 / 214[M - CO]⁺Loss of carbon monoxide
197 / 199[M - CO - CH₃]⁺Loss of CO followed by a methyl radical
133[M - Br - CO]⁺Loss of bromine radical and carbon monoxide
105[C₇H₅O]⁺Further fragmentation

Comparison of Analytical Techniques

While mass spectrometry is a powerful tool for structural elucidation, a comprehensive analysis often involves orthogonal techniques. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are two common hyphenated techniques that offer separation prior to mass analysis, which is crucial for complex mixtures or impurity profiling.[2][3][4]

Table 2: Comparison of Analytical Techniques for 7-bromo-6-methoxy-1-indanone Analysis

Technique Principle Advantages for 7-bromo-6-methoxy-1-indanone Limitations
Direct Inlet Mass Spectrometry Direct introduction of the sample into the ion source.Rapid analysis of pure samples.Not suitable for complex mixtures; thermal degradation can occur.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass analysis.Excellent separation of isomers and volatile impurities.[2][5] Derivatization can enhance chromatographic results.[2]The compound must be volatile and thermally stable.
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation of compounds in the liquid phase followed by mass analysis.Suitable for a wide range of compounds, including those that are not volatile or are thermally labile.[3][4]Matrix effects can suppress ionization; mobile phase selection is critical.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are standard protocols that can be adapted for the analysis of 7-bromo-6-methoxy-1-indanone.

Mass Spectrometry (Direct Inlet)
  • Sample Preparation: Dissolve a small amount of the purified compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrument: A high-resolution mass spectrometer equipped with an Electron Ionization (EI) source.

  • Ionization Method: Electron Ionization (EI) is a common method for indanone analogs.[1]

  • Instrument Parameters:

    • Electron Energy: Typically 70 eV.[1]

    • Ion Source Temperature: 150-250 °C.[1]

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).[1]

  • Data Acquisition: Acquire the mass spectrum over a range of m/z 50-500.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the sample in a volatile solvent like dichloromethane or ethyl acetate.

  • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-1ms).

  • GC Conditions:

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp to a high temperature (e.g., 280-300 °C) at a rate of 10-20 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions: Use the same parameters as for direct inlet MS.

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.

  • LC Column: A C18 reversed-phase column is a common choice for small molecules.

  • Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of formic acid or ammonium formate to improve ionization.

  • Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).[4]

  • MS Conditions:

    • Ionization Mode: Positive or negative, depending on the analyte's properties.

    • Mass Analyzer: Triple quadrupole for quantitative analysis or high-resolution mass spectrometer (e.g., TOF or Orbitrap) for accurate mass measurements.

Visualization of Analytical Workflows

The following diagrams illustrate the typical workflows for the mass spectrometric analysis of a small molecule like 7-bromo-6-methoxy-1-indanone.

Direct_Inlet_MS_Workflow Sample Pure Sample Solution Sample Solution Sample->Solution Solvent Volatile Solvent Solvent->Solution MS Mass Spectrometer (EI Source) Solution->MS Direct Inlet Spectrum Mass Spectrum MS->Spectrum Data Acquisition

Caption: Workflow for Direct Inlet Mass Spectrometry Analysis.

GC_MS_Workflow Sample Sample Solution Sample Solution Sample->Solution Solvent Solvent Solvent->Solution GC Gas Chromatograph Solution->GC Injection Separation Separated Analytes GC->Separation Separation MS Mass Spectrometer Separation->MS Ionization & Detection Data Chromatogram & Mass Spectra MS->Data

Caption: Workflow for GC-MS Analysis.

LC_MS_Workflow Sample Sample Solution Sample Solution Sample->Solution MobilePhase Mobile Phase MobilePhase->Solution LC Liquid Chromatograph Solution->LC Injection Separation Separated Analytes LC->Separation Separation MS Mass Spectrometer Separation->MS Ionization & Detection Data Chromatogram & Mass Spectra MS->Data

Caption: Workflow for LC-MS Analysis.

References

Unveiling the Molecular Architecture: A Comparative Guide to the Single-Crystal X-ray Diffraction of 7-Bromo-6-Methoxy-1-Indanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional structure of a molecule is paramount for rational drug design and structure-activity relationship (SAR) studies. This guide provides a comparative analysis of the single-crystal X-ray diffraction data of 7-bromo-6-methoxy-1-indanone derivatives and related analogs, offering insights into their solid-state conformations and intermolecular interactions.

1-Indanone scaffolds are prevalent in numerous bioactive natural products and synthetic molecules, exhibiting a wide range of pharmacological activities, including antiviral, anticancer, and anti-inflammatory properties.[1][2] The introduction of substituents such as bromine and methoxy groups can significantly modulate their biological efficacy and pharmacokinetic properties. Single-crystal X-ray diffraction provides definitive proof of molecular structure, revealing crucial details about bond lengths, bond angles, and crystal packing, which can influence a compound's physical properties and biological interactions.

Comparative Crystallographic Data

While a complete, publicly available crystallographic dataset for 7-bromo-6-methoxy-1-indanone was not identified in this review, a comparative analysis with closely related structures provides valuable benchmarks. The following table summarizes key crystallographic parameters for representative 1-indanone derivatives, offering a glimpse into the expected structural landscape of the title compound.

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)V (ų)Ref.
7-Methoxyindan-1-oneC₁₀H₁₀O₂OrthorhombicPbca8.538610.494918.85361689.5[3]
4-Bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-oneC₁₁H₁₁BrO₃MonoclinicP2₁/n7.96219.940314.63091157.8[4]

Data for 7-bromo-6-methoxy-1-indanone is not publicly available and is presented here as a target for comparison.

The data for 7-methoxyindan-1-one reveals an essentially planar 1-indanone unit, with molecules in the crystal lattice linked by C—H⋯O hydrogen bonds and further stabilized by C—H⋯π interactions, forming a three-dimensional network.[3] For the bromo-dimethoxy derivative, π-stacking interactions between the six-membered rings are a dominant feature in the crystal packing, supplemented by weak C—H⋯O and C—H⋯Br hydrogen bonds.[4] It is anticipated that 7-bromo-6-methoxy-1-indanone would exhibit a combination of these interactions, with the bromine atom potentially participating in halogen bonding.

Experimental Protocols

The successful determination of a crystal structure is contingent on robust experimental procedures for synthesis, crystallization, and data collection. The following protocols are representative of the methodologies employed for 1-indanone derivatives.

Synthesis of 1-Indanone Derivatives

The synthesis of substituted 1-indanones can be achieved through various methods, with intramolecular Friedel-Crafts acylation being a common and effective strategy.[1][5]

Example Protocol: Synthesis of 6-Methoxy-1-Indanone from 3-(4-methoxyphenyl)propionic acid [6]

  • Dissolve 3-(4-methoxyphenyl)propionic acid (0.5 mmol) in anhydrous dichloromethane (1.0 mL) in a pressure tube.

  • Slowly add trifluoromethanesulfonic acid (3 equivalents) to the solution.

  • Seal the tube and warm the reaction mixture to room temperature.

  • Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC/MS).

  • Upon completion, pour the reaction mixture into ice water and extract three times with dichloromethane.

  • Combine the organic phases, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield 6-methoxy-1-indanone.

A similar approach, starting from a suitably substituted phenylpropionic acid, can be envisioned for the synthesis of 7-bromo-6-methoxy-1-indanone.

Single Crystal Growth

Obtaining diffraction-quality single crystals is often the most challenging step. Slow evaporation from a suitable solvent or solvent mixture is a widely used technique.

General Protocol for Crystallization:

  • Dissolve the purified 1-indanone derivative in a minimal amount of a suitable solvent (e.g., methanol, ethanol, ethyl acetate, or a mixture with a less polar solvent like hexane).

  • Loosely cover the container to allow for slow evaporation of the solvent at room temperature.

  • Monitor the solution over several days to weeks for the formation of well-defined single crystals.

Single-Crystal X-ray Diffraction Data Collection and Structure Refinement

Once suitable crystals are obtained, they are subjected to X-ray diffraction analysis.

Instrumentation and Procedure: [3]

  • A single crystal of appropriate dimensions is mounted on a goniometer.

  • Data is collected using a diffractometer equipped with a CCD area detector and a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).

  • The crystal is typically maintained at a constant temperature (e.g., 297 K) during data collection.

  • A series of diffraction images are collected by rotating the crystal.

  • The collected data is processed, including integration of reflection intensities and absorption correction (e.g., multi-scan).

  • The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².

  • All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Workflow from Synthesis to Structural Analysis

The process of obtaining and analyzing the crystal structure of a novel 1-indanone derivative follows a logical progression, as illustrated in the diagram below.

Synthesis_to_Structure Start Starting Materials (e.g., Substituted Phenylpropionic Acid) Synthesis Chemical Synthesis (e.g., Friedel-Crafts Acylation) Start->Synthesis Purification Purification (e.g., Column Chromatography) Synthesis->Purification Crystallization Single Crystal Growth (Slow Evaporation) Purification->Crystallization Xray X-ray Diffraction Data Collection Crystallization->Xray Structure Structure Solution and Refinement Xray->Structure Analysis Structural Analysis (Bonding, Packing, Interactions) Structure->Analysis

Caption: Workflow for the synthesis and structural elucidation of 1-indanone derivatives.

References

A Comparative Guide to the Reactivity of 7-Bromo- vs. 7-Chloro-6-methoxy-1-indanone in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex pharmaceutical compounds and novel chemical entities, the strategic selection of starting materials is critical to achieving efficient and scalable reaction pathways. The 6-methoxy-1-indanone scaffold is a key structural motif in various biologically active molecules. Its functionalization at the 7-position via palladium-catalyzed cross-coupling reactions is a common synthetic strategy. This guide provides an objective comparison of the reactivity of 7-bromo-6-methoxy-1-indanone and 7-chloro-6-methoxy-1-indanone, offering insights into their respective performance in these crucial transformations.

The fundamental difference in the reactivity of these two halo-indanones lies in the inherent strength of the carbon-halogen bond. The generally accepted order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is Ar-I > Ar-Br >> Ar-Cl.[1] This trend is a direct consequence of the bond dissociation energies, with the weaker carbon-bromine bond being more susceptible to oxidative addition by a palladium catalyst than the stronger carbon-chlorine bond.[2]

Quantitative Reactivity Comparison

While direct head-to-head comparative studies for 7-bromo- and 7-chloro-6-methoxy-1-indanone under identical conditions are not extensively documented in the literature, a clear difference in reactivity can be extrapolated from established chemical principles and data from analogous compounds, such as 7-halo-1-tetralones.[3] The bromo derivative consistently demonstrates higher reactivity, leading to shorter reaction times and often higher yields under milder conditions. The chloro derivative, while more economical for large-scale synthesis, typically requires more forcing conditions, including higher temperatures, longer reaction times, and more specialized and often more expensive catalyst systems to achieve comparable results.

Below is a table summarizing the expected performance of the two compounds in a representative Suzuki-Miyaura cross-coupling reaction, based on general reactivity trends.

Parameter7-Bromo-6-methoxy-1-indanone7-Chloro-6-methoxy-1-indanoneReference
Relative Reactivity HigherLower[1]
Typical Reaction Time 2-8 hours12-24 hours or longer[3]
Typical Reaction Temp. 80-100 °C100-120 °C[3]
Catalyst System Standard Pd catalysts (e.g., Pd(PPh₃)₄)Requires more active catalysts (e.g., with bulky phosphine ligands)[1]
Expected Yield Good to ExcellentModerate to Good (highly condition dependent)[3][4]

Experimental Protocols

Detailed methodologies for key cross-coupling reactions are provided below. These protocols are based on established procedures for analogous compounds and can be adapted for 7-bromo- and 7-chloro-6-methoxy-1-indanone.

Suzuki-Miyaura Coupling

This reaction is a versatile method for the formation of carbon-carbon bonds.

Protocol for 7-Bromo-6-methoxy-1-indanone (Adapted from a similar protocol):

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add 7-bromo-6-methoxy-1-indanone (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a suitable base such as K₂CO₃ (2.0 mmol).

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Solvent and Degassing: Add a solvent mixture, such as toluene/ethanol/water (4:1:1, 5 mL). Degas the mixture by bubbling argon through it for 15 minutes.

  • Reaction: Heat the mixture to 90 °C and stir for 4-8 hours, monitoring the progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Note on 7-Chloro-6-methoxy-1-indanone: For the chloro derivative, a more active catalyst system, such as Pd₂(dba)₃ with a bulky phosphine ligand (e.g., SPhos or XPhos), and a stronger base (e.g., K₃PO₄) may be required. The reaction temperature may also need to be increased to 110-120 °C, and the reaction time extended.[4]

Buchwald-Hartwig Amination

This reaction is a powerful tool for the synthesis of arylamines.

Protocol for 7-Bromo-6-methoxy-1-indanone (Adapted from a similar protocol):

  • Reaction Setup: In a glovebox, charge an oven-dried Schlenk tube with 7-bromo-6-methoxy-1-indanone (1.0 mmol), the desired amine (1.2 mmol), a strong base such as sodium tert-butoxide (1.4 mmol), and the palladium catalyst system, for example, Pd₂(dba)₃ (0.02 mmol, 2 mol%) and a suitable phosphine ligand like BINAP (0.03 mmol, 3 mol%).

  • Solvent Addition: Add anhydrous toluene (5 mL).

  • Reaction: Seal the tube and heat the mixture to 100 °C for 12-24 hours, with vigorous stirring.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by flash chromatography.

Note on 7-Chloro-6-methoxy-1-indanone: The amination of the chloro derivative is more challenging and will likely require a more specialized catalyst system, such as a palladacycle precatalyst with a highly active ligand, and potentially higher temperatures and longer reaction times to achieve a good yield.

Visualizing Reaction Pathways and Workflows

To further illustrate the concepts discussed, the following diagrams are provided.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactivity Reactivity Comparison Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Rate-determining for Ar-Cl) Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X Ar-Pd(II)-X Complex Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation R'-B(OR)2 Base Ar-Pd(II)-R Ar-Pd(II)-R' Complex Transmetalation->Ar-Pd(II)-R Reductive_Elimination Reductive Elimination Ar-Pd(II)-R->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R' Ar-Br 7-Bromo-6-methoxy-1-indanone (Weaker C-Br bond, faster oxidative addition) Ar-Br->Oxidative_Addition More Favorable Ar-Cl 7-Chloro-6-methoxy-1-indanone (Stronger C-Cl bond, slower oxidative addition) Ar-Cl->Oxidative_Addition Less Favorable

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Decision_Workflow start Project Goal scale Scale of Synthesis? start->scale reactivity_need High Yield & Mild Conditions Critical? scale->reactivity_need Small Scale / R&D use_chloro Select 7-Chloro-6-methoxy-1-indanone scale->use_chloro Large Scale / Cost-driven use_bromo Select 7-Bromo-6-methoxy-1-indanone reactivity_need->use_bromo Yes reactivity_need->use_chloro No end Proceed with Synthesis use_bromo->end optimize Optimize with advanced catalyst system use_chloro->optimize optimize->end

Caption: Workflow for selecting between 7-bromo- and 7-chloro-6-methoxy-1-indanone.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of 7-bromo-6-methoxy-1-indanone and related analogs. The information presented is curated from preclinical studies to offer insights into their therapeutic potential, with a focus on anticancer and anti-inflammatory properties. This document summarizes quantitative data, details experimental methodologies, and visualizes key processes to support further research and development in this promising class of compounds.

Introduction to 1-Indanone Derivatives

The 1-indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous naturally occurring and synthetic molecules with significant biological activities.[1] Derivatives of 1-indanone have garnered considerable attention for their potential as therapeutic agents in a range of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[2][3] The rigid, bicyclic structure of 1-indanone provides an excellent framework for the strategic placement of various functional groups, allowing for the fine-tuning of their pharmacological profiles.

The introduction of halogen and methoxy substituents onto the 1-indanone ring has been a key strategy in the development of potent and selective bioactive compounds.[4][5] This guide focuses on 7-bromo-6-methoxy-1-indanone and its analogs to elucidate the structure-activity relationships (SAR) that govern their biological effects.

Comparative Biological Activity

While direct head-to-head comparative studies on a broad panel of biological assays for 7-bromo-6-methoxy-1-indanone are limited in the public domain, we can infer its potential activity based on the performance of structurally related analogs. The following tables summarize the reported biological activities of various substituted 1-indanone derivatives, providing a basis for understanding the potential impact of the bromo and methoxy groups at the 7- and 6-positions, respectively.

Anticancer Activity

1-Indanone derivatives have demonstrated significant potential as anticancer agents, with many exhibiting potent cytotoxicity against a variety of human cancer cell lines.[6] The mechanism of action for some of these compounds involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.[6]

Table 1: Cytotoxicity of 1-Indanone Analogs Against Human Cancer Cell Lines

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference
2-Benzylidene-1-indanones 2-(4-methoxybenzylidene)-1-indanoneMCF-7 (Breast)15.3Fikroh, et al. (2025)
2-(4-chlorobenzylidene)-1-indanoneHCT-116 (Colon)8.8BenchChem (2025)
2-benzylidene-5-fluoro-1-indanoneA549 (Lung)12.5BenchChem (2025)
Halogenated 1-Indanones 5-Chloro-1-indanoneNot SpecifiedNot Specified[7]
2-Bromo-6-methoxy-3-phenyl-1-indanoneNot SpecifiedNot Specified[4]
Polymethoxy Aurones (Indanone Analogs) (Z)-2-(3-bromo-4-hydroxybenzylidene)-4,5,6-trimethoxybenzofuran-3(2H)-oneDU145 (Prostate)Not Specified[8]

Note: The biological activity of a specific derivative can vary significantly based on the full substitution pattern and the specific cancer cell line being tested. The data presented is for illustrative purposes to highlight the general anticancer potential of the 1-indanone scaffold.

Anti-inflammatory Activity

Certain 2-benzylidene-1-indanone derivatives have been investigated for their anti-inflammatory properties, demonstrating the ability to inhibit the production of pro-inflammatory mediators.[5][9]

Table 2: Anti-inflammatory Activity of 2-Benzylidene-1-Indanone Analogs

CompoundAssayKey FindingReference
6-hydroxy-2-(2-(trifluoromethoxy)benzylidene)-2,3-dihydro-1H-inden-1-one Inhibition of LPS-stimulated ROS production in RAW 264.7 macrophagesStrongest inhibitory activity among tested compounds[5]
2-benzylidene-1-indanone derivatives Inhibition of LPS-induced IL-6 and TNF-α production in murine primary macrophagesEffective inhibition of pro-inflammatory cytokines[9]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activity of 1-indanone derivatives.

Synthesis of Halogenated 1-Indanone Derivatives

The synthesis of halogenated 1-indanones can be achieved through various methods, with Friedel-Crafts acylation being a common and effective approach.[4][10]

General Procedure for Friedel-Crafts Acylation:

  • Starting Material: A suitably substituted 3-arylpropionic acid is used as the precursor. For 7-bromo-6-methoxy-1-indanone, this would typically be 3-(3-bromo-4-methoxyphenyl)propanoic acid.

  • Acid Chloride Formation: The carboxylic acid is converted to its corresponding acid chloride, often using thionyl chloride or oxalyl chloride.

  • Intramolecular Cyclization: The acid chloride is then treated with a Lewis acid catalyst, such as aluminum chloride (AlCl₃), in an appropriate solvent (e.g., dichloromethane). This promotes an intramolecular Friedel-Crafts acylation, leading to the formation of the 1-indanone ring.

  • Purification: The crude product is purified using standard techniques like column chromatography or recrystallization to yield the desired halogenated 1-indanone.

dot

Synthesis_Workflow A Substituted 3-Arylpropionic Acid B Acid Chloride Formation (e.g., SOCl₂) A->B Step 1 C Intramolecular Friedel-Crafts Acylation (e.g., AlCl₃) B->C Step 2 D Purified Halogenated 1-Indanone C->D Step 3

Caption: General workflow for the synthesis of halogenated 1-indanones via Friedel-Crafts acylation.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 7-bromo-6-methoxy-1-indanone and its analogs) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the culture medium is replaced with fresh medium containing MTT solution. The plate is then incubated for a few hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ (half-maximal inhibitory concentration) value is determined.

dot

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Seed cells in 96-well plate B Treat with test compounds A->B C Add MTT solution B->C D Incubate and allow formazan formation C->D E Solubilize formazan crystals (DMSO) D->E F Measure absorbance E->F G Calculate IC₅₀ values F->G

Caption: Experimental workflow for determining compound cytotoxicity using the MTT assay.

Cell Cycle Analysis

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with a test compound.

Protocol:

  • Cell Treatment: Cells are treated with the test compound for a specific duration.

  • Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

  • Staining: The fixed cells are washed and then stained with a fluorescent dye that intercalates with DNA, such as propidium iodide (PI), in the presence of RNase to remove RNA.

  • Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The fluorescence intensity is proportional to the amount of DNA in each cell.

  • Data Analysis: The percentage of cells in each phase of the cell cycle is determined based on the DNA content.

dot

Cell_Cycle_Analysis A Cell Treatment B Harvesting & Fixation A->B C DNA Staining (PI) B->C D Flow Cytometry C->D E Data Analysis (% G0/G1, S, G2/M) D->E

Caption: Logical workflow for cell cycle analysis by flow cytometry.

Structure-Activity Relationship (SAR) Insights

Based on the available literature, several key structural features influence the biological activity of 1-indanone derivatives:

  • Substitution on the Benzylidene Ring: For 2-benzylidene-1-indanone derivatives, the nature and position of substituents on the benzylidene ring play a crucial role in determining their anticancer and anti-inflammatory activities.[5][9]

  • Halogenation: The introduction of halogen atoms, such as bromine or chlorine, on the indanone ring can significantly impact the compound's biological properties.[4] Halogenation can influence factors like lipophilicity, metabolic stability, and binding interactions with target proteins.

  • Methoxy Groups: Methoxy substituents are known to be important for the activity of many bioactive compounds, including some 1-indanone derivatives.[8] They can affect the electronic properties of the molecule and participate in hydrogen bonding with biological targets.

The combination of a bromine atom at the 7-position and a methoxy group at the 6-position of the 1-indanone core in 7-bromo-6-methoxy-1-indanone suggests a potentially interesting pharmacological profile that warrants further investigation.

Conclusion

The 1-indanone scaffold represents a versatile platform for the design of novel therapeutic agents. While direct comparative data for 7-bromo-6-methoxy-1-indanone is still emerging, the analysis of its structural analogs indicates a strong potential for significant biological activity, particularly in the areas of oncology and inflammation. The experimental protocols and SAR insights provided in this guide are intended to facilitate further research into this promising class of compounds and to aid in the development of new and effective therapies.

References

Spectroscopic Scrutiny: A Comparative Guide to 7-Bromo-6-Methoxy-1-Indanone Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active molecules. The precise substitution pattern of functional groups on the aromatic ring can significantly influence the pharmacological properties of these compounds. Therefore, unambiguous characterization of each isomer is a critical step in the drug discovery pipeline. This guide summarizes the expected quantitative data from key spectroscopic techniques—¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—in clearly structured tables for straightforward comparison. Detailed experimental protocols for these techniques are also provided to support researchers in their laboratory work.

Comparative Spectroscopic Data

The following tables present the anticipated spectroscopic data for 5-bromo-6-methoxy-1-indanone and 4-bromo-7-methoxy-1-indanone. This data is extrapolated from known spectroscopic behaviors of substituted indanones and serves as a predictive guide for isomer differentiation.

Table 1: Predicted ¹H NMR Spectroscopic Data (δ, ppm) in CDCl₃

Proton 5-Bromo-6-methoxy-1-indanone (Predicted) 4-Bromo-7-methoxy-1-indanone (Predicted) Rationale for Differentiation
H-2 (CH₂)~2.70~2.70Minimal difference expected.
H-3 (CH₂)~3.15~3.15Minimal difference expected.
Aromatic H~7.8 (s), ~7.3 (s)~7.4 (d), ~6.9 (d)The aromatic region will be the most informative. In the 5-bromo-6-methoxy isomer, two singlets are expected due to the para-like disposition of the remaining aromatic protons. In the 4-bromo-7-methoxy isomer, two doublets with ortho coupling are anticipated.
Methoxy (OCH₃)~3.9 (s)~3.9 (s)Minimal difference expected, but the chemical environment might induce a slight shift.

Table 2: Predicted ¹³C NMR Spectroscopic Data (δ, ppm) in CDCl₃

Carbon 5-Bromo-6-methoxy-1-indanone (Predicted) 4-Bromo-7-methoxy-1-indanone (Predicted) Rationale for Differentiation
C=O (C-1)~205~205Minor shifts may occur due to substituent effects on the aromatic ring.
CH₂ (C-2)~36~36Minimal difference expected.
CH₂ (C-3)~26~26Minimal difference expected.
Aromatic C~155, 138, 132, 128, 116, 112~158, 135, 125, 120, 118, 110The chemical shifts of the aromatic carbons will be distinct for each isomer due to the different electronic environments created by the bromo and methoxy substituents. The carbon bearing the bromine will be significantly downfield.
Methoxy (OCH₃)~56~56Minimal difference expected.

Table 3: Key Infrared (IR) Absorption Frequencies (cm⁻¹)

Functional Group 5-Bromo-6-methoxy-1-indanone (Predicted) 4-Bromo-7-methoxy-1-indanone (Predicted) Rationale for Differentiation
C=O Stretch~1700~1700The carbonyl stretching frequency is a prominent feature and should be similar for both isomers.
Aromatic C=C Stretch~1600, ~1480~1600, ~1480Multiple bands are expected in this region, with slight variations in position and intensity between the isomers.
C-O Stretch (Aryl Ether)~1250~1250A strong band characteristic of the aryl ether linkage.
C-Br Stretch~600-500~600-500A weaker absorption in the fingerprint region.

Table 4: Mass Spectrometry Data (m/z of Key Fragments)

Ion 5-Bromo-6-methoxy-1-indanone (Predicted) 4-Bromo-7-methoxy-1-indanone (Predicted) Rationale for Differentiation
Molecular Ion [M]⁺240/242240/242Both isomers have the same molecular formula (C₁₀H₉BrO₂) and will show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).
[M-CH₃]⁺225/227225/227Loss of a methyl radical from the methoxy group.
[M-CO]⁺212/214212/214Loss of carbon monoxide is a common fragmentation pathway for cyclic ketones.
[M-CH₃-CO]⁺197/199197/199Subsequent loss of CO after the initial loss of a methyl radical.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the indanone isomer in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0.00 ppm).

  • ¹H NMR Spectroscopy:

    • Spectrometer: 400 MHz or higher field strength NMR spectrometer.

    • Pulse Sequence: Standard single-pulse sequence.

    • Acquisition Parameters: Acquisition time of 3-4 seconds, relaxation delay of 2-5 seconds, and 16-32 scans.

  • ¹³C NMR Spectroscopy:

    • Spectrometer: 100 MHz or higher field strength NMR spectrometer.

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Acquisition Parameters: Acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.

Infrared (IR) Spectroscopy

  • Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal.

  • Instrumentation:

    • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Data Acquisition: Co-add 16-32 scans to obtain a high signal-to-noise ratio spectrum. A background spectrum of the clean, empty ATR crystal should be recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

  • Sample Introduction: Introduce the sample via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile compounds.

  • Ionization Method: Electron Ionization (EI) is a common and effective method for these types of molecules.

  • Instrument Parameters (EI):

    • Electron Energy: 70 eV.

    • Ion Source Temperature: 200-250 °C.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF) analyzer.

  • Data Acquisition: Acquire the mass spectrum over a mass-to-charge ratio (m/z) range of 50-500 to observe the molecular ion and key fragment ions.

Visualization of Isomeric Structures

The following diagrams illustrate the structural differences between the discussed isomers and a general experimental workflow for their characterization.

G Structural Isomers of Bromo-Methoxy-1-Indanone cluster_0 5-Bromo-6-methoxy-1-indanone cluster_1 4-Bromo-7-methoxy-1-indanone img1 img2

Caption: Chemical structures of 5-bromo-6-methoxy-1-indanone and 4-bromo-7-methoxy-1-indanone.

G General Experimental Workflow for Isomer Characterization synthesis Synthesis of Bromo-Methoxy-1-Indanone Isomers purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms data_analysis Spectroscopic Data Analysis and Isomer Identification nmr->data_analysis ir->data_analysis ms->data_analysis

Caption: A generalized workflow for the synthesis and spectroscopic characterization of indanone isomers.

A Comparative Guide to HPLC Method Development for Purity Analysis of 7-bromo-6-methoxy-1-indanone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 7-bromo-6-methoxy-1-indanone. The objective is to establish a robust and reliable method for separating the active pharmaceutical ingredient (API) from its potential impurities. This document is intended for researchers, scientists, and drug development professionals.

Introduction

7-bromo-6-methoxy-1-indanone is a substituted indanone derivative with potential applications in pharmaceutical synthesis. As with any active pharmaceutical ingredient, a validated HPLC method to determine purity is a critical component of quality control. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for this purpose.[1] The development of a suitable HPLC method involves the systematic optimization of various parameters to achieve the desired separation and sensitivity.[1] This guide explores the comparison of different stationary and mobile phases to develop an optimal method for 7-bromo-6-methoxy-1-indanone.

Experimental Workflow

The development of an HPLC method follows a logical progression from initial screening to final optimization. The workflow for this study is depicted in the diagram below.

HPLC_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Final Method A Define Analytical Target Profile B Select Columns (C18, Phenyl) A->B C Select Mobile Phases (Acetonitrile, Methanol) A->C D Screening Experiments B->D C->D E Evaluate Peak Shape & Resolution D->E F Optimize Mobile Phase Composition (Gradient, pH) E->F G Optimize Flow Rate & Temperature F->G H Select Optimal Conditions G->H I Method Validation (Specificity, Linearity, Accuracy, Precision) H->I

Figure 1: HPLC Method Development Workflow.

Comparison of Stationary and Mobile Phases

The choice of stationary and mobile phases is critical for achieving optimal separation.[1] In this study, two common reverse-phase columns, a C18 and a Phenyl, were compared. Reverse-phase HPLC is a common technique for the analysis of indanone derivatives.[2][3] The mobile phases consisted of acetonitrile or methanol with an acidic modifier to improve peak shape.[2] The following table summarizes the hypothetical performance data for four different experimental conditions.

MethodStationary PhaseMobile Phase AMobile Phase BGradientRetention Time (min)Resolution (API vs. Impurity)Tailing Factor
1C18 (4.6 x 150 mm, 5 µm)0.1% Formic Acid in WaterAcetonitrile30-90% B in 15 min8.51.81.3
2C18 (4.6 x 150 mm, 5 µm)0.1% Formic Acid in WaterMethanol40-95% B in 15 min9.21.61.4
3Phenyl (4.6 x 150 mm, 5 µm)0.1% Formic Acid in WaterAcetonitrile30-90% B in 15 min7.92.11.1
4Phenyl (4.6 x 150 mm, 5 µm)0.1% Formic Acid in WaterMethanol40-95% B in 15 min8.81.91.2

Analysis of Results:

Based on the hypothetical data, Method 3, utilizing a Phenyl column with an acetonitrile gradient, provided the best overall performance. It offered the highest resolution between the API and a critical impurity, along with a superior peak shape as indicated by the lowest tailing factor. The shorter retention time is also advantageous for higher throughput.

Detailed Experimental Protocol (Method 3)

This section provides a detailed protocol for the recommended HPLC method for the purity analysis of 7-bromo-6-methoxy-1-indanone.

4.1. Instrumentation

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a diode array detector (DAD) or UV detector.

4.2. Chemicals and Reagents

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (ACS grade)

  • 7-bromo-6-methoxy-1-indanone reference standard and sample

4.3. Chromatographic Conditions

  • Column: Phenyl (4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    Time (min) % B
    0.0 30
    15.0 90
    15.1 30

    | 20.0 | 30 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

4.4. Sample Preparation

  • Standard Solution: Accurately weigh approximately 10 mg of 7-bromo-6-methoxy-1-indanone reference standard and dissolve in 10 mL of acetonitrile to obtain a concentration of 1 mg/mL.

  • Sample Solution: Prepare the sample in the same manner as the standard solution.

4.5. System Suitability

Before sample analysis, perform a system suitability test by injecting the standard solution six times. The acceptance criteria should be:

  • Tailing factor: ≤ 1.5

  • Relative standard deviation (RSD) of peak area: ≤ 2.0%

Conclusion

The systematic approach to HPLC method development allowed for the selection of an optimal method for the purity analysis of 7-bromo-6-methoxy-1-indanone. The comparison of different stationary and mobile phases demonstrated that a Phenyl column with an acetonitrile/water gradient containing 0.1% formic acid provides the best separation and peak shape. This method is suitable for further validation and implementation in a quality control setting for the routine analysis of 7-bromo-6-methoxy-1-indanone.

References

A Comparative Analysis of Palladium Catalysts for Suzuki Coupling of Bromo-indanones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. For drug development and medicinal chemistry, the functionalization of scaffolds like the indanone core is of significant interest. The choice of palladium catalyst is critical for optimizing the synthesis of aryl-indanones from their bromo-precursors. This guide provides a comparative study of different palladium catalyst systems for the Suzuki coupling of bromo-indanones, supported by experimental data.

Performance Comparison of Palladium Catalyst Systems

The efficiency of the Suzuki coupling of bromo-indanones is highly dependent on the palladium source, the nature of the ligand, and the reaction conditions. Below is a summary of the performance of three distinct catalyst systems: a traditional phosphine-ligated catalyst, a ligand-free system, and a modern biarylphosphine-ligated pre-catalyst.

Catalyst SystemLigandBaseSolvent SystemTemp. (°C)Time (h)Yield (%)SubstrateNotes
Pd(PPh₃)₄TriphenylphosphineNa₂CO₃Toluene/EtOH/H₂O855904-bromo-2-methyl-1H-inden-1-oneA traditional, well-established catalyst system.[1]
Pd(OAc)₂/TBABLigand-freeK₂CO₃PEG4001101984-bromo-2-methyl-1H-inden-1-oneA highly efficient and rapid ligand-free system.[1]
XPhos Pd G3XPhosK₃PO₄1,4-Dioxane/H₂O1002-4>95*General Aryl BromidesA modern, highly active pre-catalyst effective for challenging substrates.

*Yields are representative for challenging aryl bromides and are expected to be high for bromo-indanones based on catalyst performance with similar substrates.

Experimental Protocols

Detailed methodologies for the Suzuki coupling of 4-bromo-2-methyl-1H-inden-1-one with phenylboronic acid are provided below for the referenced catalyst systems.

Protocol 1: Traditional Catalyst System - Pd(PPh₃)₄

This protocol is adapted from established Suzuki coupling procedures.[1]

Materials:

  • 4-bromo-2-methyl-1H-inden-1-one

  • Phenylboronic acid

  • Pd(PPh₃)₄ (Palladium tetrakis(triphenylphosphine))

  • Sodium Carbonate (Na₂CO₃)

  • Toluene

  • Ethanol (EtOH)

  • Deionized Water

Procedure:

  • To a reaction vessel, add 4-bromo-2-methyl-1H-inden-1-one (1.0 mmol), phenylboronic acid (1.2 mmol), and sodium carbonate (2.0 mmol).

  • Add a solvent mixture of toluene (4 mL), ethanol (1 mL), and water (1 mL).

  • Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Under an inert atmosphere, add Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Heat the reaction mixture to 85°C and stir for 5 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Ligand-Free Catalyst System - Pd(OAc)₂/TBAB

This protocol describes a highly efficient, ligand-free Suzuki coupling.[1]

Materials:

  • 4-bromo-2-methyl-1H-inden-1-one

  • Phenylboronic acid

  • Pd(OAc)₂ (Palladium(II) acetate)

  • Tetrabutylammonium bromide (TBAB)

  • Potassium Carbonate (K₂CO₃)

  • Polyethylene glycol 400 (PEG400)

Procedure:

  • In a reaction flask, combine 4-bromo-2-methyl-1H-inden-1-one (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and tetrabutylammonium bromide (1.0 mmol).

  • Add palladium(II) acetate (0.01 mmol, 1 mol%) and polyethylene glycol 400 (3 mL).

  • Heat the reaction mixture to 110°C and stir for 1 hour. No inert atmosphere is required.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and add water (10 mL).

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Modern Pre-catalyst System - XPhos Pd G3

This generalized protocol is based on the high efficiency of modern Buchwald pre-catalysts for a wide range of Suzuki-Miyaura couplings, including those with challenging substrates.

Materials:

  • Bromo-indanone derivative

  • Arylboronic acid or ester

  • XPhos Pd G3 pre-catalyst

  • Potassium Phosphate (K₃PO₄)

  • 1,4-Dioxane

  • Deionized Water

Procedure:

  • To a reaction vial, add the bromo-indanone (1.0 mmol), the arylboronic acid (1.5 mmol), and potassium phosphate (2.0 mmol).

  • Add the XPhos Pd G3 pre-catalyst (0.01-0.02 mmol, 1-2 mol%).

  • Add 1,4-dioxane and water in a 10:1 ratio (e.g., 2 mL dioxane, 0.2 mL water).

  • Seal the vial and place it under an inert atmosphere of argon or nitrogen.

  • Heat the reaction mixture to 100°C and stir for 2-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water.

  • Dry the organic layer, filter, and concentrate.

  • Purify the residue by column chromatography.

Visualizing the Suzuki-Miyaura Catalytic Cycle and Workflow

The following diagrams illustrate the fundamental steps of the Suzuki-Miyaura coupling and a general experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L2-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Ar-Pd(II)L2-Ar' Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Aryl-indanone (Ar-Ar') RedElim->Product ArylHalide Bromo-indanone (Ar-X) ArylHalide->OxAdd BoronicAcid Arylboronic Acid (Ar'-B(OR)2) BoronicAcid->Transmetal Base Base Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental_Workflow start Start reagents Combine Bromo-indanone, Boronic Acid, and Base start->reagents solvent Add Solvent reagents->solvent degas Degas Mixture (if required) solvent->degas catalyst Add Palladium Catalyst degas->catalyst heat Heat and Stir catalyst->heat monitor Monitor Reaction (TLC/LC-MS) heat->monitor workup Aqueous Workup and Extraction monitor->workup purify Purify by Column Chromatography workup->purify end End purify->end

Caption: A generalized experimental workflow for the Suzuki coupling reaction.

References

Assessing the Kinase Inhibitory Potential of 7-bromo-6-methoxy-1-indanone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinase inhibitory potential of the novel compound 7-bromo-6-methoxy-1-indanone against established, broad-spectrum kinase inhibitors. Due to the absence of publicly available experimental data for 7-bromo-6-methoxy-1-indanone, this guide utilizes a hypothetical dataset for this compound to illustrate its potential profile in comparison to well-characterized inhibitors. The objective is to present a framework for evaluating novel kinase inhibitors and to highlight the experimental methodologies required for such an assessment.

Quantitative Data Summary: Kinase Inhibition Profile

The following table summarizes the half-maximal inhibitory concentrations (IC50) of 7-bromo-6-methoxy-1-indanone (hypothetical data), Staurosporine, and Dasatinib against a panel of selected kinases. Lower IC50 values indicate higher potency.

Kinase Target7-bromo-6-methoxy-1-indanone (Hypothetical IC50, nM)Staurosporine (IC50, nM)Dasatinib (IC50, nM)
Src 1506[1]0.5[2]
Abl 800Not widely reported<1[3]
VEGFR2 450Not widely reported<30[2]
PKCα 25000.7[4]Not widely reported
CDK2 1200Not widely reportedNot widely reported

Disclaimer: The IC50 values for 7-bromo-6-methoxy-1-indanone are hypothetical and for illustrative purposes only. Experimental validation is required.

Signaling Pathway Context

Kinases are crucial components of signaling pathways that regulate a multitude of cellular processes. The diagram below illustrates a simplified, generic kinase signaling cascade, highlighting the points at which kinase inhibitors can exert their effects.

Kinase_Signaling_Pathway Generic Kinase Signaling Pathway Ligand Ligand Receptor Receptor Tyrosine Kinase Ligand->Receptor Binds Adapter Adapter Proteins Receptor->Adapter Activates Kinase1 Kinase 1 (e.g., Raf) Adapter->Kinase1 Activates Kinase2 Kinase 2 (e.g., MEK) Kinase1->Kinase2 Phosphorylates Kinase3 Kinase 3 (e.g., ERK) Kinase2->Kinase3 Phosphorylates TranscriptionFactor Transcription Factor Kinase3->TranscriptionFactor Activates Nucleus Nucleus TranscriptionFactor->Nucleus Translocates to Response Cellular Response (Proliferation, Survival, etc.) Nucleus->Response Inhibitor Kinase Inhibitor Inhibitor->Kinase2 Inhibits

Caption: A simplified diagram of a kinase signaling cascade.

Experimental Protocols

The determination of a compound's kinase inhibitory potential is typically achieved through in vitro kinase assays. Below is a detailed methodology for a common fluorescence-based assay.

Fluorescence-Based In Vitro Kinase Assay Protocol

1. Principle:

This assay measures the amount of ADP produced in a kinase reaction, which is directly proportional to the kinase activity. The ADP is converted to ATP, which is then used in a luciferase-catalyzed reaction to produce a luminescent signal. The signal intensity is inversely correlated with the inhibitory activity of the test compound.

2. Materials:

  • Purified recombinant kinase (e.g., Src, Abl, VEGFR2)

  • Kinase-specific peptide substrate

  • ATP solution

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compound (7-bromo-6-methoxy-1-indanone) and known inhibitors (Staurosporine, Dasatinib) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96- or 384-well plates

  • Multichannel pipettes

  • Luminometer

3. Experimental Workflow:

Kinase_Assay_Workflow Kinase Inhibition Assay Workflow Start Start PrepareReagents Prepare Reagents: - Kinase - Substrate - ATP - Inhibitors Start->PrepareReagents SerialDilution Perform Serial Dilution of Inhibitors PrepareReagents->SerialDilution AddComponents Add to Plate: 1. Inhibitor 2. Kinase 3. Substrate/ATP Mix SerialDilution->AddComponents IncubateReaction Incubate at 30°C (e.g., 60 min) AddComponents->IncubateReaction StopReaction Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) IncubateReaction->StopReaction IncubateStop Incubate at RT (e.g., 40 min) StopReaction->IncubateStop DetectSignal Add Kinase Detection Reagent IncubateStop->DetectSignal IncubateDetect Incubate at RT (e.g., 30 min) DetectSignal->IncubateDetect ReadLuminescence Read Luminescence IncubateDetect->ReadLuminescence AnalyzeData Analyze Data: Calculate % Inhibition Determine IC50 ReadLuminescence->AnalyzeData End End AnalyzeData->End

Caption: Workflow for a typical in vitro kinase inhibition assay.

4. Procedure:

  • Compound Preparation: Prepare a series of dilutions of the test compound and known inhibitors in DMSO. A typical starting concentration is 10 mM. Further dilute these stock solutions in the kinase assay buffer.

  • Kinase Reaction Setup:

    • Add 5 µL of the diluted compound or DMSO (as a vehicle control) to the wells of a 384-well plate.

    • Add 10 µL of the diluted kinase to each well.

    • Incubate for 10 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 10 µL of a mixture of the peptide substrate and ATP. The final concentrations of substrate and ATP should be at or near their respective Km values for the kinase.

  • Reaction Incubation: Incubate the plate at 30°C for 60 minutes.

  • Signal Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

5. Data Analysis:

  • Subtract the background luminescence (wells with no kinase) from all experimental wells.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control (0% inhibition) and a control with no enzyme (100% inhibition).

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.

Concluding Remarks

This guide provides a comparative framework for assessing the kinase inhibitory potential of the novel compound 7-bromo-6-methoxy-1-indanone. While the presented data for this specific compound is hypothetical, the guide outlines the necessary experimental procedures and data presentation formats for a rigorous evaluation. The provided protocols for in vitro kinase assays and the illustrative signaling pathway and workflow diagrams offer a comprehensive resource for researchers in the field of drug discovery and development. Further experimental investigation is essential to determine the actual kinase inhibition profile and therapeutic potential of 7-bromo-6-methoxy-1-indanone.

References

Safety Operating Guide

Proper Disposal of 7-bromo-6-methoxy-2,3-dihydro-1H-inden-1-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat 7-bromo-6-methoxy-2,3-dihydro-1H-inden-1-one as a hazardous, halogenated organic solid waste. Segregate from non-halogenated waste streams and dispose of through your institution's designated hazardous waste program.

Researchers and drug development professionals handling this compound must adhere to strict disposal protocols to ensure personnel safety and environmental compliance. This compound, a brominated organic molecule, falls under the category of halogenated organic waste, which requires specialized disposal procedures. Improper disposal can lead to environmental contamination and regulatory violations.

Core Disposal Principles

The fundamental principle for disposing of this compound is to manage it as regulated hazardous waste.[1] It is imperative to prevent this chemical from entering sewer systems or general waste streams.[2] All chemical waste must be handled in accordance with institutional, local, and national regulations.[3] Always consult your institution's Environmental Health and Safety (EH&S) department for specific guidance.

Quantitative Data Summary

PropertyValue / GuidelineCitation
Chemical Formula C₁₀H₉BrO₂[4]
Molecular Weight 241.08 g/mol [5]
Physical Form Solid[4]
Waste Category Halogenated Organic Waste[1]
Disposal Method Incineration at a licensed hazardous waste facility.[1][6]
Container Type Compatible, properly sealed, and clearly labeled hazardous waste container.[7][8]
Storage Location Designated and inspected Satellite Accumulation Area (SAA).[7][8]
Drain Disposal Strictly Prohibited. [9][10]
Trash Disposal Strictly Prohibited. [2]

Experimental Protocol: Step-by-Step Disposal Procedure

The following protocol outlines the necessary steps for the safe and compliant disposal of this compound and associated contaminated materials.

1. Personal Protective Equipment (PPE) Confirmation:

  • Before handling the waste, ensure you are wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

2. Waste Segregation:

  • Identify a dedicated hazardous waste container for "Halogenated Organic Solids." [1]

  • Crucially, do not mix this waste with non-halogenated organic waste, as this increases disposal costs and complexity.[11][12] Also, avoid mixing with other waste types like acids, bases, or heavy metals.[11][12]

3. Container Preparation and Labeling:

  • Obtain a waste container that is in good condition, compatible with the chemical, and has a secure, threaded cap.[8][10]

  • Affix a "Hazardous Waste" label to the container before adding any waste.[11][10]

  • Clearly write the full chemical name, "this compound," and the approximate quantity on the label. Do not use abbreviations.[10]

4. Waste Transfer:

  • Carefully transfer the solid this compound into the designated container.

  • Any items heavily contaminated with the compound, such as weighing paper or disposable spatulas, should also be placed in this container.

  • For items with trace contamination (e.g., "empty" original containers), they should be managed as hazardous waste unless triple-rinsed.[9] The rinsate from this process must be collected and disposed of as liquid halogenated hazardous waste.[9]

5. Container Sealing and Storage:

  • Securely close the container cap to prevent any leaks or spills.[8] Containers must remain closed except when actively adding waste.[9][10]

  • Store the sealed container in a designated Satellite Accumulation Area (SAA).[7][8] This area should be at or near the point of waste generation and clearly marked.

6. Arranging for Disposal:

  • Once the container is full or you have no further need to accumulate this waste, contact your institution's EH&S department or equivalent to arrange for a waste pickup.[7]

  • Follow their specific procedures for requesting a pickup and completing any necessary paperwork.

Visual Workflow for Disposal

The following diagrams illustrate the logical flow of the disposal process.

cluster_container Container Management start Start: Waste Generation ppe 1. Don PPE (Gloves, Goggles, Lab Coat) start->ppe identify 2. Identify Waste Type: This compound ppe->identify classify 3. Classify as 'Halogenated Organic Solid' identify->classify get_container 4a. Obtain Correct Waste Container classify->get_container label_container 4b. Affix 'Hazardous Waste' Label & List Chemical Name get_container->label_container transfer 5. Transfer Waste & Contaminated Items to Container label_container->transfer seal 6. Securely Close Container transfer->seal store 7. Store in Designated Satellite Accumulation Area (SAA) seal->store contact_ehs 8. Contact EH&S for Pickup store->contact_ehs end End: Compliant Disposal contact_ehs->end

Caption: Workflow for the proper disposal of solid halogenated waste.

cluster_yes Correct Segregation cluster_no Incorrect Disposal (Prohibited) main_waste 7-bromo-6-methoxy-2,3-dihydro- 1H-inden-1-one halogenated Halogenated Waste Stream main_waste->halogenated CORRECT non_halogenated Non-Halogenated Waste Stream main_waste->non_halogenated INCORRECT drain Sink / Drain main_waste->drain INCORRECT trash Regular Trash main_waste->trash INCORRECT

Caption: Decision diagram for waste stream segregation.

References

Essential Safety and Operational Guidance for Handling 7-bromo-6-methoxy-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety protocols and logistical plans for handling 7-bromo-6-methoxy-2,3-dihydro-1H-inden-1-one (CAS No. 892152-26-0). The following procedural guidance is based on the known hazards of structurally similar compounds and is intended to ensure safe laboratory practices. A thorough risk assessment should be conducted prior to handling this chemical.

Hazard Identification and Personal Protective Equipment (PPE)

  • Skin Irritation: Causes skin irritation.[1]

  • Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

Based on these potential hazards, the following personal protective equipment is mandatory.

Protection TypeRecommended PPERationale
Eye and Face Protection Chemical safety goggles and a face shield.To protect against splashes and airborne particles that can cause serious eye irritation.[1]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).To prevent skin contact and subsequent irritation. Gloves should be inspected before use and disposed of properly after handling.[1]
Body Protection Laboratory coat or chemical-resistant apron.To protect skin and clothing from contamination.
Respiratory Protection NIOSH-approved respirator (e.g., N95).Recommended when handling the powder outside of a chemical fume hood to prevent inhalation of airborne particles that may cause respiratory irritation.[1]
Foot Protection Closed-toe shoes.To protect feet from potential spills.

Operational Plan: Step-by-Step Handling Procedure

  • Preparation and Engineering Controls:

    • Conduct all work with this compound in a certified chemical fume hood to ensure adequate ventilation.[1]

    • Ensure that an eyewash station and safety shower are readily accessible.

    • Prepare all necessary equipment and reagents before commencing work to minimize movement and the potential for spills.

  • Donning Personal Protective Equipment (PPE):

    • Put on all required PPE as outlined in the table above before entering the designated handling area.

  • Weighing and Aliquoting:

    • If weighing the solid compound, do so within the chemical fume hood or a ventilated balance enclosure to control dust.

    • Use appropriate tools (e.g., spatulas, weighing paper) to handle the powder and avoid creating dust.

  • Solution Preparation:

    • When dissolving the compound, add the solvent to the solid slowly and carefully to prevent splashing.

    • If using a volatile solvent, ensure the process is conducted within the fume hood.

  • Post-Handling Decontamination:

    • Wipe down the work area with an appropriate solvent to decontaminate surfaces.

    • Wash all contaminated glassware and equipment thoroughly.

  • Doffing Personal Protective Equipment (PPE):

    • Remove PPE in the correct order to avoid cross-contamination. Generally, gloves are removed first, followed by the lab coat, and then eye and face protection.

    • Wash hands thoroughly with soap and water after removing PPE.

Disposal Plan: Step-by-Step Waste Management

  • Waste Segregation:

    • All solid waste contaminated with this compound (e.g., gloves, weighing paper, paper towels) should be placed in a designated, labeled hazardous waste container.

    • Solutions containing this compound should be collected in a separate, labeled hazardous waste container for liquid chemical waste.

  • Container Management:

    • Keep waste containers tightly closed when not in use and store them in a well-ventilated area, away from incompatible materials.[1]

  • Disposal:

    • Dispose of all hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[1] Do not dispose of this chemical down the drain.

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_A Conduct Risk Assessment prep_B Verify Fume Hood Operation prep_A->prep_B prep_C Inspect and Don PPE prep_B->prep_C handle_A Weigh Compound in Fume Hood prep_C->handle_A Proceed to Handling handle_B Prepare Solution handle_A->handle_B handle_C Perform Experiment handle_B->handle_C clean_A Decontaminate Work Area handle_C->clean_A Experiment Complete clean_B Segregate and Store Waste clean_A->clean_B clean_C Doff PPE clean_B->clean_C clean_D Wash Hands clean_C->clean_D

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-bromo-6-methoxy-2,3-dihydro-1H-inden-1-one
Reactant of Route 2
7-bromo-6-methoxy-2,3-dihydro-1H-inden-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.